1,4-Diacetylpiperazine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diacetylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBKKVPJPRZOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(CC1=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337231 | |
| Record name | 1,4-diacetylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-05-2 | |
| Record name | 1,4-diacetylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diacetyl-2,5-piperazinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Significance of the Diketopiperazine Scaffold
An In-Depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione: Core Properties and Applications
This guide provides an in-depth exploration of this compound, a key chemical intermediate and a derivative of the significant diketopiperazine (DKP) scaffold. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a synthesized understanding of the compound's properties, the rationale behind its synthesis and handling, and its potential in modern chemical research.
Diketopiperazines (DKPs) are cyclic dipeptides that represent a class of "privileged structures" in medicinal chemistry.[1] This designation arises from their frequent appearance in a vast array of bioactive natural products isolated from fungi, bacteria, and marine organisms.[1][2] The DKP framework offers a conformationally constrained, nearly planar ring system that serves as a rigid and predictable backbone for molecular design.[1] This structural rigidity, combined with high proteolytic stability, makes DKPs highly attractive scaffolds for developing peptide-based therapeutics with improved pharmacokinetic profiles.[1] this compound, as a functionalized derivative, serves as a versatile building block for accessing the chemical diversity inherent in this important molecular class.
Core Physicochemical Properties
This compound, also known by synonyms such as N,N'-Diacetylglycine anhydride and 1,4-Diacetyl-2,5-Diketopiperazine, is a stable, crystalline solid at room temperature.[3][4] Its fundamental properties are crucial for its handling, reaction setup, and purification.
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Source(s) |
| CAS Number | 3027-05-2 | [3][5][6] |
| Molecular Formula | C₈H₁₀N₂O₄ | [3][4][6] |
| Molecular Weight | 198.18 g/mol | [4][6] |
| Appearance | White to light yellow/orange crystalline powder | [3] |
| Melting Point | 99-100 °C | [3][5] |
| Boiling Point | 424.4 ± 38.0 °C (Predicted) | [3][5] |
| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | -1.74 ± 0.20 (Predicted) | [3] |
| InChI Key | CBBKKVPJPRZOCM-UHFFFAOYSA-N | [7][8] |
The structure features a central six-membered piperazine-2,5-dione ring, which is the cyclic form of a dipeptide (glycylglycine).[3][5] The nitrogen atoms of the amide bonds are acylated with acetyl groups. This N-acetylation is a critical feature; it removes the amide protons, rendering the molecule incapable of acting as a hydrogen bond donor and significantly altering its chemical reactivity compared to the parent piperazinedione ring.
Caption: 2D structure of this compound.
Synthesis and Purification
The most direct and common synthesis of this compound involves the acylation and simultaneous cyclization of glycylglycine using acetic anhydride.[3][5] This method is efficient and leverages readily available starting materials.
Causality of Experimental Design:
The choice of acetic anhydride is twofold: it serves as both the acetylating agent for the terminal amine and the two internal amide nitrogens, and as a powerful dehydrating agent that drives the final intramolecular cyclization to form the diketopiperazine ring. The application of heat is necessary to overcome the activation energy for both the acylation of the less reactive amide nitrogens and the cyclization-dehydration step.
Experimental Protocol: Synthesis via Acylation of Glycylglycine
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glycylglycine (1.0 eq) in acetic anhydride (5-10 eq). Note: A moderate excess of acetic anhydride is used to act as both reagent and solvent.
-
Heating : Heat the reaction mixture to 120-130 °C with vigorous stirring.[3] The solid should gradually dissolve as it reacts.
-
Reaction Monitoring : Maintain the reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots, carefully quenching them with methanol (to destroy excess acetic anhydride), and spotting on a silica plate.
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring to precipitate the product and quench the remaining acetic anhydride.
-
Isolation : Collect the precipitated white or off-white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol or diethyl ether to facilitate drying.
-
Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
Caption: General workflow for the synthesis and purification.
Spectroscopic and Structural Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Due to the molecule's symmetry, the proton NMR spectrum is simple. One would expect two singlets. One singlet corresponds to the six equivalent protons of the two acetyl groups (CH₃). The other singlet corresponds to the four equivalent methylene protons (CH₂) of the piperazine ring.
-
¹³C NMR : The carbon NMR spectrum would show three distinct signals: one for the methyl carbons of the acetyl groups, one for the methylene carbons of the ring, and one for the carbonyl carbons (both amide and acetyl carbonyls may overlap or be very close). Spectroscopic data for various substituted 1,4-di-piperazine-2,5-diones have been reported, confirming these general features.[9][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong carbonyl stretching vibrations. One would expect to see two distinct C=O stretching bands. The amide carbonyls within the ring will have a different frequency from the acetyl carbonyls. Typically, cyclic diamide carbonyls appear at a higher wavenumber (e.g., ~1700 cm⁻¹) compared to the acetyl carbonyls. The absence of N-H stretching bands (typically ~3200-3400 cm⁻¹) is a key indicator of successful N-acetylation.[6]
-
Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 198 or 199, respectively.[6] Fragmentation patterns would likely involve the loss of acetyl groups or ketene (CH₂=C=O).
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a versatile intermediate in organic and medicinal chemistry.[3][5]
-
Intermediate for Unnatural Amino Acids : The methylene protons on the piperazine ring are activated by the adjacent carbonyl groups. This allows for deprotonation with a suitable base, followed by alkylation. Subsequent hydrolysis of the ring and the acetyl groups can yield novel α-amino acids. For example, it has been used as a precursor in the synthesis of DL-neopentylglycine derivatives.[3][5]
-
Precursor for Substituted Diketopiperazines : While the N-acetyl groups are relatively stable, they can be selectively removed under certain conditions, allowing for subsequent N-alkylation or N-arylation to generate a library of 1,4-disubstituted piperazine-2,5-diones, which are of significant interest for their biological activities.[11]
-
Condensation Reactions : The activated methylene groups can also participate in condensation reactions with aldehydes and ketones, leading to the formation of exocyclic double bonds. This has been used to synthesize liquid-crystalline compounds by condensing this compound with dialkoxybenzaldehydes.[12]
Caption: Potential synthetic transformations of the title compound.
Safety, Handling, and Storage
From a safety perspective, this compound is classified as a harmful and irritant substance.
-
Hazards : It is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[6][7][8] The corresponding GHS pictogram is the exclamation mark (GHS07).[7][8]
-
Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
-
Storage : The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen).[3][7] This precaution is taken to prevent potential hydrolysis from atmospheric moisture over long-term storage, ensuring the material's integrity.
Conclusion
This compound is more than a simple chemical; it is a gateway to the rich and biologically relevant world of diketopiperazines. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for synthetic chemists. By understanding its core properties—from its spectral signature to its reactivity and handling requirements—researchers can effectively leverage this compound to construct complex molecular architectures, explore new chemical space, and contribute to the development of novel therapeutics.
References
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ChemBK. (2024, April 9). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from [Link]
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Henan Alfa Chemical Co., Ltd. CAS:3027-05-2|1,4-Diacetyl-piperazine-2,5-dione. Retrieved from [Link]
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ResearchGate. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Retrieved from [Link]
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National Institutes of Health (NIH). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Retrieved from [Link]
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what is 1,4-Diacetylpiperazine-2,5-dione
An In-Depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione: A Versatile Synthetic Building Block
Introduction
This compound, also known as diacetylated glycylglycine, is a key chemical intermediate built upon the piperazine-2,5-dione heterocyclic system. This core structure, a cyclic dipeptide, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] The rigidity of the diketopiperazine (DKP) ring provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for interacting with biological targets.[2] Consequently, DKP derivatives have demonstrated a vast array of biological activities, including antimicrobial, antitumor, and antiviral properties.[2][3][4]
While this compound itself is not primarily known for its biological activity, its true value lies in its role as a stable, versatile, and readily accessible starting material. The N-acetyl groups significantly influence the reactivity of the ring's α-protons, transforming the molecule into a powerful precursor for the synthesis of complex, biologically active DKP derivatives.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the physicochemical properties, synthesis, characterization, and, most importantly, the synthetic applications of this compound, providing field-proven insights and methodologies for its use in chemical and pharmaceutical research.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of a starting material is critical for its effective use in synthesis. This section outlines the core physicochemical properties and the analytical methods required to verify the identity and purity of this compound.
Core Physicochemical Properties
The key properties of this compound are summarized in the table below. These data are essential for reaction planning, safety considerations, and documentation.
| Property | Value | Reference(s) |
| CAS Number | 3027-05-2 | [5][6] |
| Molecular Formula | C₈H₁₀N₂O₄ | [5][6] |
| Molecular Weight | 198.18 g/mol | [5][6] |
| Appearance | White to light yellow/orange crystalline powder | [7] |
| Melting Point | 99-100 °C | [8] |
| Density | 1.375 g/cm³ | [8] |
| pKa (Predicted) | -1.74 ± 0.20 | [7] |
| Synonyms | 1,4-diacetyl-2,5-piperazinedione, Diacetylated glycylglycine | [7][8] |
Spectroscopic and Crystallographic Analysis
Verification of the compound's structure and purity is achieved through a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. For ¹H NMR in a solvent like CDCl₃, the spectrum is expected to be simple due to the molecule's symmetry. Key signals would include a sharp singlet for the six protons of the two acetyl (CH₃) groups and another singlet for the four methylene (CH₂) protons of the piperazine ring.[9][10] In ¹³C NMR, three distinct signals are anticipated: one for the methyl carbons of the acetyl groups, one for the methylene carbons of the ring, and one for the carbonyl carbons (which may resolve into two closely spaced signals for the amide and acetyl carbonyls).[9][10]
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations are expected. Typically, two distinct bands will be observed: one for the tertiary amide carbonyls within the ring and another for the acetyl carbonyls, usually found in the range of 1650-1750 cm⁻¹.[11]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed at an m/z corresponding to [M+H]⁺ (199.07) or [M+Na]⁺ (221.05).[9]
-
X-ray Crystallography : The definitive three-dimensional structure of this compound in the solid state has been determined.[5] The crystal structure confirms the conformation of the piperazine ring and the orientation of the N-acetyl substituents. The Cambridge Crystallographic Data Centre (CCDC) number for this structure is 799332.[5]
Part 2: Synthesis and Handling
The accessibility of this compound via a straightforward synthetic route from common starting materials is a key advantage for its use in research.
Synthetic Protocol: Acylation of Glycylglycine
The compound is readily prepared by the acylation and subsequent cyclization of the dipeptide glycylglycine using acetic anhydride.[7][8] The acetic anhydride serves as both the acylating agent and a dehydrating agent to facilitate the ring closure.
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycylglycine (1 part by weight, e.g., 80g) and acetic anhydride (1 part by weight, e.g., 80g).[7]
-
Reaction : Heat the mixture to 120 °C under reflux with continuous stirring.[7] The high temperature is necessary to overcome the activation energy for both the N-acetylation and the intramolecular cyclization-dehydration reaction.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled. The excess acetic anhydride can be carefully quenched or removed under reduced pressure. The resulting solid product is then isolated.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final white to off-white crystalline solid.
Caption: Synthesis of this compound from glycylglycine.
Storage and Handling
Proper storage is crucial to maintain the integrity of the compound. It should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[7][12] This prevents potential hydrolysis of the N-acetyl groups, which could occur in the presence of atmospheric moisture over time. Standard personal protective equipment should be worn, as the compound may cause skin and eye irritation.[7]
Part 3: Applications in Synthetic Chemistry
The primary utility of this compound is as a versatile building block for constructing more complex and biologically relevant diketopiperazine derivatives.
Role as a Pro-Nucleophile in Condensation Reactions
The key to the synthetic utility of this molecule lies in the chemical nature of the protons on the carbons alpha to the ring carbonyls (C3 and C6 positions). The electron-withdrawing effects of both the adjacent ring amide and the N-acetyl group increase the acidity of these α-protons. This allows for their facile deprotonation by a suitable base, generating a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly aldehydes, in an aldol-type condensation reaction.[1] This reaction pathway is a powerful method for introducing diverse substituents onto the DKP scaffold, serving as a cornerstone for building combinatorial libraries of potential drug candidates.[1][13]
Experimental Workflow: Synthesis of 3,6-Diunsaturated Diketopiperazines
A prominent application of this compound is in the synthesis of 3,6-dibenzylidene-2,5-diketopiperazine derivatives, which have been investigated as potential anticancer agents.[1] The following is a generalized protocol adapted from established literature.
-
Reaction Setup : To a solution of this compound (1.0 equivalent) and a selected aldehyde (1.0 equivalent for the first substitution) in dry dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃, 2.5 equivalents).
-
First Condensation & Alkylation : If an N-alkylated product is desired, an alkylating agent like allyl bromide (2.5 equivalents) is added at this stage. The reaction is stirred at room temperature. The base facilitates the first aldol condensation and subsequent dehydration to form a mono-substituted product, as well as N-alkylation if an alkylating agent is present.
-
Second Condensation : A second aldehyde (2.0 equivalents), which can be the same as or different from the first, is then added to the reaction mixture.
-
Heating : The mixture is heated (e.g., to 95 °C) to promote the second condensation reaction at the other α-carbon position.
-
Work-up and Purification : After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by flash column chromatography on silica gel.
Caption: Pathway for synthesizing disubstituted DKPs from the core reagent.
The Diketopiperazine Scaffold in Drug Development
The syntheses enabled by this compound provide access to a class of compounds with immense therapeutic potential. The DKP scaffold is a common motif in natural products isolated from fungi, bacteria, and marine organisms.[2][4] These natural products and their synthetic analogs have been shown to possess a wide spectrum of biological activities:
-
Anticancer Activity : Many DKP derivatives, including those synthesized from this compound, exhibit potent cytotoxicity against various cancer cell lines.[1][14]
-
Antioxidant Activity : Novel 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect against H₂O₂-induced oxidative injury.[9]
-
Antimicrobial and Antiviral Activity : The rigid DKP framework is effective at inhibiting microbial growth and viral replication.[15][16]
-
Neuroprotective Effects : Certain DKPs have been explored for their potential in treating neurodegenerative diseases.[14]
The ability to easily generate a library of diverse DKP derivatives using this compound as a starting point makes it an invaluable tool in the early stages of drug discovery and development.
Conclusion
This compound is more than a simple chemical compound; it is a strategic synthetic tool. Its straightforward synthesis, stability, and well-defined reactivity make it an ideal and cost-effective starting point for chemical exploration. By enabling access to the medicinally significant and structurally diverse class of 3,6-disubstituted diketopiperazines, it plays a crucial role in the ongoing search for novel therapeutic agents. For researchers in medicinal chemistry and drug development, mastering the use of this versatile building block opens a direct route to synthesizing libraries of compounds with high potential for biological activity, accelerating the discovery of new treatments for a range of human diseases.
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ChemBK. (2024). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from ChemBK.com. [Link]
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OUCI. (n.d.). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. Retrieved from ouci.dntb.gov.ua. [Link]
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MDPI. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from mdpi.com. [Link]
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MDPI. (2007). Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. Retrieved from mdpi.com. [Link]
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YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from youtube.com. [Link]
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OUCI. (n.d.). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR…. Retrieved from ouci.dntb.gov.ua. [Link]
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An In-Depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2): A Versatile Scaffold in Synthetic and Medicinal Chemistry
This guide provides a comprehensive technical overview of 1,4-Diacetylpiperazine-2,5-dione, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural characteristics, and its expanding role as a versatile scaffold in the creation of novel bioactive molecules.
Introduction: The Significance of the Diketopiperazine Core
This compound, also known as N,N'-diacetylglycine anhydride, belongs to the diketopiperazine (DKP) class of compounds. DKPs are cyclic dipeptides that serve as "privileged structures" in medicinal chemistry due to their prevalence in natural products exhibiting a wide array of biological activities.[1] The rigid, nearly planar ring structure of the DKP core provides a conformationally constrained backbone, which is highly advantageous for designing molecules with specific biological targets.[1] This inherent stability, particularly against enzymatic degradation by proteases, makes DKPs an attractive framework for the development of peptide-based therapeutics.[1]
This compound, with its reactive acetyl groups, is a valuable starting material for the synthesis of a diverse library of derivatives, allowing for extensive exploration of structure-activity relationships.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 3027-05-2 | [2] |
| Molecular Formula | C₈H₁₀N₂O₄ | [2] |
| Molecular Weight | 198.18 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 99-100 °C | [2] |
| Boiling Point | 424.4 ± 38.0 °C (Predicted) | [2] |
| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in hot water, ethanol, and acetic acid. | |
| Storage | Store in an inert atmosphere at room temperature. | [2] |
The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation.[3] The diketopiperazine ring typically adopts a flattened boat or chair conformation.[4]
Synthesis of this compound: A Step-by-Step Protocol
The primary synthetic route to this compound is the acylation of glycylglycine (glycine anhydride) with acetic anhydride.[2] This straightforward reaction provides a reliable method for laboratory-scale production.
Experimental Protocol: Synthesis via Acylation
Materials:
-
Glycylglycine (piperazine-2,5-dione)
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend glycylglycine in an excess of acetic anhydride. A typical molar ratio is 1:5 (glycylglycine to acetic anhydride) to ensure complete acetylation and to serve as the reaction solvent.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 120-140 °C) with constant stirring.[2] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride is then removed under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: The crude product is purified by recrystallization. Dissolve the solid residue in a minimal amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the precipitation of pure this compound crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven to a constant weight.
Causality Behind Experimental Choices:
-
Excess Acetic Anhydride: Using acetic anhydride in excess serves a dual purpose: it acts as both the acetylating agent and the solvent, driving the reaction to completion.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the acylation of the secondary amide nitrogens, which are less reactive than primary amines.
-
Recrystallization: This purification technique is highly effective for removing unreacted starting materials and soluble impurities, yielding a product of high purity.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is relatively simple due to the molecule's symmetry. A singlet is observed for the methylene protons (CH₂) of the piperazine ring, and another singlet for the methyl protons (CH₃) of the acetyl groups. The integration of these peaks will be in a 2:3 ratio, respectively. |
| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the amide and acetyl groups, the methylene carbons of the ring, and the methyl carbons of the acetyl groups. |
| FTIR | The infrared spectrum will exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the amide and acetyl functionalities, typically in the range of 1650-1750 cm⁻¹. The absence of N-H stretching bands (around 3300 cm⁻¹) confirms the diacetylation. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.18 g/mol ). Fragmentation patterns can provide further structural confirmation. |
Chemical Reactivity and Derivatization: A Gateway to Bioactive Molecules
The true utility of this compound lies in its ability to serve as a versatile starting material for the synthesis of more complex and biologically active molecules. The acetyl groups can be selectively removed or transformed, and the methylene protons on the piperazine ring can be functionalized.
A significant application is in aldol condensation reactions. The methylene protons are activated by the adjacent carbonyl groups, allowing for condensation with various aldehydes to introduce substituents at the 3 and 6 positions of the diketopiperazine ring.[5]
Applications in Medicinal Chemistry and Drug Discovery
The diketopiperazine scaffold derived from this compound has been extensively explored for the development of novel therapeutic agents.
-
Anticancer Agents: Numerous studies have focused on synthesizing derivatives with cytotoxic activity against various cancer cell lines. By introducing different aromatic and heterocyclic moieties, researchers have developed compounds with promising anticancer potential.[6]
-
Antioxidants: Derivatives of this compound have been designed and evaluated for their ability to combat oxidative stress, which is implicated in a range of neurodegenerative diseases.[1] Some compounds have shown protective effects against H₂O₂-induced oxidative damage in cell-based assays.[1]
-
Anti-inflammatory and Analgesic Agents: The rigid DKP scaffold has been utilized to create molecules with anti-inflammatory and analgesic properties.[7]
-
Antiviral and Antimicrobial Agents: The broad biological activity of diketopiperazines extends to antiviral and antimicrobial effects, making this scaffold a promising starting point for the development of new anti-infective agents.[8]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It may also cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily accessible and highly versatile chemical building block. Its stable diketopiperazine core and reactive acetyl groups provide a robust platform for the synthesis of a wide range of derivatives. The demonstrated success in generating compounds with diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties, underscores its continued importance in medicinal chemistry and drug discovery. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and therapeutic development endeavors.
References
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Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. (2025). ResearchGate. [Link]
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1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371. (n.d.). PubChem. [Link]
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Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). National Center for Biotechnology Information. [Link]
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1,4-DIACETYL-PIPERAZINE-2,5-DIONE. (n.d.). ChemBK. [Link]
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2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (2021). MDPI. [Link]
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Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). MDPI. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2020). Revue Roumaine de Chimie. [Link]
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One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. (2004). ResearchGate. [Link]
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Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). ScienceDirect. [Link]
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A general enantioselective route to the chamigrene natural product family. (n.d.). California Institute of Technology. [Link]
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Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. (2007). ResearchGate. [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
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Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2022). MDPI. [Link]
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Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. (2021). RSC Publishing. [Link]
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- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,4-diacetyl-2,5-piperazinedione: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1,4-diacetyl-2,5-piperazinedione, a key chemical entity in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, characterization, and applications.
Introduction: The Significance of the Diketopiperazine Scaffold
The 2,5-diketopiperazine (DKP) core is a privileged scaffold in drug discovery, frequently appearing in natural products with diverse biological activities.[1] These cyclic dipeptides are known for their conformational rigidity and enhanced stability against enzymatic degradation compared to their linear counterparts.[2] 1,4-diacetyl-2,5-piperazinedione, as a fundamental derivative, serves as a versatile starting material for the synthesis of more complex and biologically active molecules. Its unique structural features and reactivity make it a valuable tool for medicinal chemists.
Physicochemical Properties of 1,4-diacetyl-2,5-piperazinedione
1,4-diacetyl-2,5-piperazinedione, also known by its IUPAC name 1,4-diacetylpiperazine-2,5-dione, is a white to light yellow crystalline solid.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₄ | [4] |
| Molecular Weight | 198.18 g/mol | [4] |
| CAS Number | 3027-05-2 | [4] |
| Melting Point | 99-100 °C | [3] |
| LogP | -1.2498 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis of 1,4-diacetyl-2,5-piperazinedione
The most common and efficient method for the synthesis of 1,4-diacetyl-2,5-piperazinedione is the acetylation of 2,5-piperazinedione (glycine anhydride) with acetic anhydride.[5]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 2,5-piperazinedione ring attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product. The reaction occurs at both nitrogen atoms of the piperazine ring.
Sources
An In-depth Technical Guide to 1,4-Diacetylpiperazine-2,5-dione: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1,4-Diacetylpiperazine-2,5-dione, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and its pivotal role as a foundational scaffold for the generation of diverse and biologically active molecules.
Nomenclature and Chemical Identity: Establishing a Common Language
In the landscape of chemical research, precise identification of a compound is paramount. This compound is known by several synonyms, which are crucial to recognize when surveying scientific literature and chemical supplier databases.
Systematic Name: this compound
Common Synonyms:
-
N,N'-Diacetylglycine Anhydride
-
1,4-Diacetyl-2,5-diketopiperazine
-
1,4-diacetyltetrahydro-2,5-pyrazinedione
-
N,N'-diacetyl-2,5-piperazinedione
CAS Number: 3027-05-2
The structural foundation of this molecule is a piperazine-2,5-dione ring, which is a six-membered heterocycle containing two nitrogen atoms and two ketone functionalities. The "1,4-diacetyl" prefix indicates the presence of two acetyl groups (CH₃CO-) attached to the nitrogen atoms at positions 1 and 4 of the ring. This diacetylation renders the amide protons of the parent piperazine-2,5-dione unavailable, significantly influencing the molecule's reactivity and solubility.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 99-104 °C |
| Density | ~1.375 g/cm³ |
| Solubility | Soluble in various organic solvents. |
| InChI Key | CBBKKVPJPRZOCM-UHFFFAOYSA-N |
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of this compound is a critical first step for its subsequent use in medicinal chemistry research. The most common and efficient method involves the acylation of glycylglycine (the dipeptide of glycine) with acetic anhydride.
Synthesis Protocol: Acetylation of Glycylglycine
This protocol outlines a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
Glycylglycine
-
Acetic anhydride
-
Ethyl acetate
-
Petroleum ether
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine glycylglycine and acetic anhydride. A typical molar ratio is approximately 1:2.5 to 1:3 (glycylglycine to acetic anhydride).
-
Heating and Reflux: Heat the mixture to 120°C with continuous stirring. Allow the reaction to reflux for approximately 4 hours. The glycylglycine will gradually dissolve as it reacts.
-
Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The excess acetic anhydride can be removed under reduced pressure using a rotary evaporator. This will likely result in an oily residue.
-
Crystallization: Dissolve the resulting oily substance in a minimal amount of ethyl acetate. Slowly add petroleum ether to the solution while stirring to induce crystallization.
-
Filtration and Drying: Collect the crystalline product by filtration and wash with a small amount of cold petroleum ether. Dry the product under vacuum to obtain this compound as a white to off-white solid.
Causality of Experimental Choices:
-
Acetic Anhydride as Reagent and Solvent: The use of excess acetic anhydride serves as both the acylating agent and the reaction solvent, driving the reaction to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the diacetylation and subsequent cyclization to form the piperazine-2,5-dione ring.
-
Crystallization for Purification: The crystallization step is a highly effective method for purifying the final product, removing any unreacted starting materials and byproducts.
The Role of this compound as a Synthetic Intermediate
While the intrinsic biological activity of this compound is not extensively documented in the scientific literature, its paramount importance lies in its role as a versatile starting material for the synthesis of a diverse array of biologically active piperazine-2,5-dione derivatives. The acetyl groups serve as activating groups, facilitating further chemical modifications.
Gateway to Bioactive Derivatives
The piperazine-2,5-dione scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its rigid, cyclic dipeptide nature which allows for the precise spatial orientation of various substituents, leading to high-affinity interactions with biological targets. By using this compound as a starting point, researchers can introduce a wide range of chemical functionalities at the 3 and 6 positions of the ring, leading to the discovery of novel therapeutic agents.
The general synthetic strategy often involves an aldol condensation reaction between this compound and various aldehydes, followed by further modifications.
Caption: Synthetic utility of this compound.
Biological Activities of Derivatives and Therapeutic Potential
The true value of this compound is realized in the diverse biological activities exhibited by its derivatives. The following sections highlight key therapeutic areas where these compounds have shown promise.
Antioxidant and Neuroprotective Effects
Derivatives of 1,4-disubstituted piperazine-2,5-diones have been investigated for their potential to combat oxidative stress, a key pathological factor in neurodegenerative diseases.[1] One study demonstrated that certain derivatives can protect neuronal cells from hydrogen peroxide-induced oxidative damage.[1]
The proposed mechanism involves the modulation of the IL-6/Nrf2 signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation can lead to the expression of a battery of cytoprotective genes. The interplay with IL-6, a cytokine with both pro- and anti-inflammatory roles, suggests a complex and nuanced mechanism of action.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion and Future Perspectives
This compound is a compound of significant interest not for its own direct biological effects, which remain largely unexplored, but for its invaluable role as a versatile and readily accessible building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the piperazine-2,5-dione core allow for the creation of large and diverse libraries of derivatives.
The broad spectrum of biological activities demonstrated by these derivatives, including antioxidant, anticancer, and antimicrobial properties, underscores the importance of the piperazine-2,5-dione scaffold in drug discovery. Future research will likely continue to leverage this compound as a starting point for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the direct biological effects of the parent compound could also reveal new and unexpected avenues for research.
References
- BenchChem. (n.d.). Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols.
-
Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. (n.d.). OUCI. Retrieved from [Link]
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (2022). Molecules. [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2022). Chemistry Proceedings. [Link]
-
Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Marine Drugs. [Link]
-
Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
A ninhydrin reaction differentiating N-terminal glycine peptides from other peptides. (1957). Journal of Biological Chemistry. [Link]
-
Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. (2024). Chemistry & Biodiversity. [Link]
-
Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives. (2016). European Journal of Medicinal Chemistry. [Link]
-
Studies with 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride. II. Effects on macromolecular synthesis in cell culture and evidence for alkylating activity. (1976). Cancer Treatment Reports. [Link]
-
N-Acetylglycine Cation Tautomerization Enabled by the Peptide Bond. (2020). The Journal of Physical Chemistry A. [Link]
-
Effect of N,N-dimethylglycine supplementation in parturition feed for sows on metabolism, nutrient digestibility and reproductive performance. (2021). Journal of Animal Physiology and Animal Nutrition. [Link]
-
N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. (2023). International Journal of Molecular Sciences. [Link]
-
Role of N,N-Dimethylglycine and Its Catabolism to Sarcosine in Chromohalobacter salexigens DSM 3043. (2020). Applied and Environmental Microbiology. [Link]
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An In-depth Technical Guide on the Synthesis and Characterization of N-Acetylglycylglycine
Foreword: The Rationale for This Guide
In the landscape of peptide chemistry and drug development, the precise modification and characterization of biomolecules are paramount. Glycylglycine, the simplest dipeptide, serves as a fundamental building block. Its N-acetylated form, N-acetylglycylglycine, is not merely a derivative; it is a critical tool for controlling reactivity in peptide synthesis and a subject of study in its own right. This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the synthesis and a rigorous, multi-faceted approach to the characterization of N-acetylglycylglycine. We will explore the "why" behind each step, ensuring that the protocols described are not just followed, but understood, allowing for adaptation and troubleshooting. Every procedure herein is constructed as a self-validating system, where the analytical data from the characterization phase directly confirms the success and purity of the synthesis.
Note on Nomenclature: The term "diacetylated glycylglycine" can be ambiguous. While acetylation of both the N-terminal amine and the internal amide nitrogen is theoretically possible, it is chemically challenging and not the common product under standard conditions. This guide will focus on the synthesis and characterization of N-acetylglycylglycine , the product of acetylating the N-terminal amino group of glycylglycine. This is the most prevalent and synthetically relevant acetylated form.
Part 1: The Synthesis of N-Acetylglycylglycine – A Mechanistic Approach
The acetylation of glycylglycine is a classic example of nucleophilic acyl substitution. The core principle involves the reaction of the nucleophilic N-terminal amino group of the dipeptide with a suitable acetylating agent.
Causality in Experimental Design: Selecting the Right Tools
-
The Substrate: Glycylglycine: As our starting material, glycylglycine (H₂N-CH₂-CO-NH-CH₂-COOH) provides two key functional groups: a primary amine at the N-terminus and a carboxylic acid at the C-terminus. The N-terminal amine is the primary target for acetylation due to its higher nucleophilicity compared to the internal amide nitrogen.[1]
-
The Acetylating Agent: Acetic Anhydride: While other reagents like acetyl chloride could be used, acetic anhydride ((CH₃CO)₂O) is the superior choice for this application. Its reactivity is potent enough to drive the reaction to completion but moderate enough to avoid unwanted side reactions. A key advantage is that the byproduct, acetic acid, is water-soluble and easily removed during purification, unlike the corrosive hydrogen chloride gas generated from acetyl chloride.[2] The reaction is typically performed in an aqueous medium where the anhydride is added directly.[2]
The Reaction Unveiled: Mechanism of N-Acetylation
The reaction proceeds via a nucleophilic attack from the lone pair of electrons on the nitrogen atom of the N-terminal amino group onto one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a stable leaving group, resulting in the formation of the new amide bond (the N-acetyl group) and a protonated amine. A base in the reaction mixture or the acetate byproduct itself can then deprotonate the amine, yielding the final N-acetylated product.
Caption: A logical workflow for the characterization of synthesized compounds.
Melting Point Determination
-
Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically depress and broaden this range. This technique provides a fast and reliable initial assessment of purity.
-
Procedure: A small sample of the dried product is packed into a capillary tube and its melting point is determined using a calibrated melting point apparatus.
-
Self-Validation: The experimentally determined melting point of the synthesized N-acetylglycylglycine should be compared to the literature value. A sharp melting range consistent with the literature confirms high purity.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint."
-
Procedure: A spectrum of the solid sample is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation: The key validation lies in comparing the product spectrum to that of the starting material, glycylglycine. [3][4] * Appearance of Acetyl Group: Look for the characteristic C=O stretching vibration of the newly introduced N-acetyl amide (Amide I band) around 1640-1680 cm⁻¹.
-
Disappearance of Primary Amine: The N-H bending vibrations of the primary amine in glycylglycine (around 1600 cm⁻¹) will be replaced by the N-H bending of the secondary amide in the product (Amide II band, around 1550 cm⁻¹).
-
Persistence of Other Groups: The spectrum should retain the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (~1700 cm⁻¹), as well as the peptide bond's own Amide I and II bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). It is arguably the most powerful tool for unambiguous structure elucidation.
-
Procedure: A small amount of the product is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), and both ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation (¹H NMR): The spectrum of N-acetylglycylglycine is expected to show distinct signals that directly confirm the structure. [5] * Acetyl Protons: A sharp singlet peak at approximately 2.0 ppm, integrating to three protons (CH₃). This is the most definitive evidence of successful acetylation.
-
Methylene Protons: Two distinct signals for the two CH₂ groups, likely appearing as singlets or multiplets between 3.7 and 4.0 ppm, each integrating to two protons.
-
Amide Protons: Two N-H protons (one from the new acetyl group, one from the original peptide bond) which may appear as broad signals or triplets, depending on the solvent and coupling.
-
-
Data Interpretation (¹³C NMR): The ¹³C spectrum provides complementary evidence.
-
Acetyl Carbonyl: A signal around 170-175 ppm.
-
Peptide Carbonyl: A signal around 165-170 ppm.
-
Carboxylic Acid Carbonyl: A signal around 175-180 ppm.
-
Methylene Carbons: Two signals for the α-carbons around 40-50 ppm.
-
Acetyl Methyl Carbon: A signal around 20-25 ppm.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula.
-
Procedure: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the mass spectrum is recorded.
-
Data Interpretation:
-
Molecular Ion Peak: The primary piece of evidence is the detection of the protonated molecular ion, [M+H]⁺. For N-acetylglycylglycine (C₆H₁₀N₂O₄), the expected monoisotopic mass is 174.0641 g/mol . Observing a peak at m/z 175.0719 in positive ion mode would strongly support the product's identity. [6] * Fragmentation: Fragmentation patterns (MS/MS) can further confirm the structure by showing the loss of characteristic fragments, such as water or parts of the acetylated glycine unit. [7]
-
Part 3: Data Synthesis and Final Validation
The true power of this analytical approach lies in the convergence of data. The information from each technique should be compiled and cross-validated to build an unassailable case for the product's identity and purity.
Table 1: Summary of Expected Analytical Data for N-Acetylglycylglycine
| Property | Technique | Expected Result | Causality/Significance |
| Physical Appearance | Visual Inspection | White crystalline solid | Consistent with pure organic acid/peptide |
| Melting Point | Capillary Method | 207-209 °C [8][9][10] | A sharp range indicates high purity |
| Molecular Formula | - | C₆H₁₀N₂O₄ | - |
| Molecular Weight | - | 174.15 g/mol | - |
| Key IR Absorptions | FTIR (cm⁻¹) | ~3300 (N-H), ~1700 (C=O acid), ~1650 (C=O amide) | Confirms presence of amide and acid groups |
| ¹H NMR Signals | ¹H NMR (ppm) | ~2.0 (s, 3H), ~3.8-4.0 (m, 4H) | Unambiguously shows acetyl CH₃ and backbone CH₂ |
| Molecular Ion | ESI-MS (m/z) | [M+H]⁺ = 175.0719 | Confirms the correct molecular formula and weight |
Caption: Chemical structure of N-acetylglycylglycine (C₆H₁₀N₂O₄).
References
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supporting info - The Royal Society of Chemistry. [Link]
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One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO . BULLETIN OF CHEMICAL REACTION ENGINEERING AND CATALYSIS. [Link]
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Introduction to Peptide Synthesis . Master Organic Chemistry. [Link]
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SPPS Capping procedure . Aapptec Peptides. [Link]
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Acetylglycine | C4H7NO3 . PubChem, NIH. [Link]
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Glycylglycine | C4H8N2O3 . PubChem, NIH. [Link]
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Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2) . Journal of Biological Chemistry, NIH. [Link]
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Conformational Preferences of Isolated Glycylglycine (Gly-Gly) Investigated with IRMPD-VUV Action Spectroscopy and Advanced Computational Approaches . ResearchGate. [Link]
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Acylglycines. the gas chromatograph/mass spectrometric identification and interpretation of their spectra . Biomedical Mass Spectrometry, PubMed. [Link]
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One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine . Organic & Biomolecular Chemistry, RSC Publishing. [Link]
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Infrared Multiple-Photon Dissociation Spectroscopy of Cationized Glycine . [Link]
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Conformational Preferences of Isolated Glycylglycine (Gly-Gly) Investigated with IRMPD-VUV Action Spectroscopy and Advanced Comp . The Journal of Physical Chemistry A. [Link]
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Glycine, N-acetyl- . NIST WebBook. [Link]
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Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia . Proceedings of the Japan Academy, Series B, PubMed. [Link]
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High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets . Methods in Molecular Biology, SpringerLink. [Link]
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Characterization of cooperative effects in linear α-glycylglycine clusters . ResearchGate. [Link]
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solubility of 1,4-Diacetylpiperazine-2,5-dione in common solvents
An In-depth Technical Guide: The Solubility of 1,4-Diacetylpiperazine-2,5-dione in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (DAPDO), a key organic synthesis intermediate. Recognizing the scarcity of published quantitative solubility data for this compound, this document synthesizes theoretical principles, insights from analogous structures, and qualitative observations to construct a predictive solubility profile. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility, designed to empower researchers in drug development and chemical synthesis to generate reliable, application-specific data. By explaining the causality behind experimental design and emphasizing self-validating methodologies, this paper serves as both a reference and a practical workflow for characterizing this and similar cyclic dipeptide derivatives.
Introduction to this compound
This compound (CAS: 3027-05-2) is a derivative of piperazine-2,5-dione, the cyclic dipeptide formed from two glycine residues, also known as glycine anhydride.[1] The addition of acetyl groups to the amide nitrogens significantly alters the molecule's physicochemical properties, particularly its hydrogen bonding capabilities and, consequently, its solubility. It is commonly referred to as diacetylated glycylglycine and is synthesized via the acylation of glycylglycine with acetic anhydride.[2][3] Understanding its solubility is critical for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.[2][3] However, a notable gap exists in scientific literature, with no comprehensive database for the experimental solubility of many cyclic dipeptides currently available.[4] This guide aims to bridge that gap by providing a foundational understanding and a robust framework for its empirical determination.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | N,N'-Diacetylglycine anhydride, Diacetylated glycylglycine | ChemBK, Alfa Chemical[2][3] |
| CAS Number | 3027-05-2 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₀N₂O₄ | PubChem[5] |
| Molecular Weight | 198.18 g/mol | PubChem[5] |
| Physical Form | Solid, white to light yellow powder/crystal | Sigma-Aldrich, ChemBK[3] |
| Melting Point | 99-100 °C | ChemBK, Alfa Chemical[2][3] |
| Computed LogP | -1.25 to -1.4 | PubChem, ChemScene[5][6] |
| Topological Polar Surface Area (TPSA) | 74.76 Ų | ChemScene[6] |
| Hydrogen Bond Donors | 0 | ChemScene[6] |
| Hydrogen Bond Acceptors | 4 | ChemScene[6] |
Predicted Solubility Profile: A Mechanistic View
In the absence of extensive empirical data, a theoretical analysis of the molecular structure provides critical insights into its expected solubility behavior.
The Influence of Molecular Structure
The solubility of this compound is governed by a balance of polar and non-polar characteristics:
-
Polar Core: The central piperazine-2,5-dione ring contains four carbonyl groups, creating a high polar surface area (TPSA of 74.76 Ų).[6] These oxygen atoms act as hydrogen bond acceptors.
-
Absence of Hydrogen Bond Donors: Crucially, the acetylation of the amide nitrogens removes the N-H protons that would typically act as hydrogen bond donors. This severely limits its ability to integrate into the hydrogen-bonding network of protic solvents like water, suggesting low aqueous solubility.
-
Aprotic Dipolar Interactions: The molecule's polarity is primarily expressed through dipole-dipole interactions. This predicts favorable solubility in polar aprotic solvents like DMSO, DMF, and acetone, which can engage in these interactions without requiring hydrogen bond donation from the solute.
-
Low Lipophilicity: The computed LogP value of approximately -1.3 indicates a preference for a hydrophilic or polar environment over a non-polar, lipophilic one.[5][6] Therefore, solubility in non-polar solvents like toluene or hexane is expected to be very low.
Insights from Analogous Compounds
Studies on structurally related diketopiperazines (DKPs) provide valuable qualitative benchmarks. A study on aspartame-based DKPs, which also possess a rigid cyclic core, reported high solubility in DMSO but classified the compounds as insoluble in water, ethanol, THF, ethyl acetate, acetone, and toluene when tested at a concentration of 5 mg/mL (10 mg in 2 mL).[7] While not the identical molecule, this strong qualitative data point suggests a similar profile for this compound, with DMSO being a uniquely effective solvent. Furthermore, the use of ethyl acetate as an eluent in the chromatographic purification of similar compounds indicates at least partial solubility in this solvent.[8]
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable method for assessing solubility is through empirical measurement. The following protocol describes a robust workflow based on the equilibrium shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[9]
Principle of the Method
This method determines the saturation concentration of a solute in a solvent at a specific temperature. Excess solid compound is equilibrated with the solvent for a sufficient duration to ensure a true thermodynamic equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is measured analytically.
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (purity ≥97%)
-
HPLC-grade solvents: Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Toluene, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringes (1 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector (a variety of analytical methods for piperazine derivatives have been reported, often involving HPLC).[10][11]
Protocol:
-
Preparation: Add an excess amount of this compound (e.g., ~20 mg) to each labeled 2 mL vial. The amount must be sufficient to ensure solid remains after equilibrium is reached.
-
Expert Insight: Using a significant excess of solid ensures that the solution achieves true saturation, a cornerstone of thermodynamic measurement.
-
-
Solvent Addition: Accurately add 1.0 mL of a test solvent to each corresponding vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.
-
Expert Insight: Constant agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating faster equilibration. A 24-hour minimum is a standard starting point for small molecules.
-
-
Phase Separation: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let undissolved solids sediment.
-
Sample Filtration (Critical Step): Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean HPLC vial.
-
Trustworthiness: This filtration step is non-negotiable. It ensures that the sample for analysis is free of any microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.
-
-
Sample Dilution: Based on an estimated solubility, dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. For solvents like DMSO where high solubility is expected, a larger dilution factor will be required.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Express the final result in mg/mL or g/L.
Summary of Solubility Data
The following table summarizes the predicted qualitative solubility and provides a template for recording experimentally determined quantitative values.
Table 2: Solubility of this compound in Common Solvents at 25 °C
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Value (mg/mL) |
|---|---|---|---|
| Protic Polar | Water | Very Low / Insoluble | Data to be determined |
| Methanol | Low | Data to be determined | |
| Ethanol | Low / Insoluble[7] | Data to be determined | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble[7] | Data to be determined |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Data to be determined | |
| Acetonitrile | Low | Data to be determined | |
| Acetone | Insoluble[7] | Data to be determined | |
| Aprotic Mid-Polar | Tetrahydrofuran (THF) | Insoluble[7] | Data to be determined |
| Ethyl Acetate | Partially Soluble[8] | Data to be determined | |
| Dichloromethane | Low | Data to be determined |
| Aprotic Non-Polar | Toluene | Insoluble[7] | Data to be determined |
Conclusion
While published quantitative data for the solubility of this compound is scarce, a detailed analysis of its molecular structure allows for a strong predictive assessment. The molecule's high polarity, combined with its lack of hydrogen bond donors, suggests that its solubility is limited in most common protic and non-polar solvents. Polar aprotic solvents, particularly DMSO, are predicted to be the most effective. This guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol to enable researchers to determine precise solubility values tailored to their specific applications, thereby facilitating more efficient process development, purification, and formulation design.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 540371, 1,4-Diacetyl-2,5-piperazinedione. Retrieved from [Link].
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Henan Alfa Chemical Co., Ltd. (n.d.). CAS:3027-05-2|1,4-Diacetyl-piperazine-2,5-dione. Retrieved from [Link].
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ChemBK. (2024). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from [Link].
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Yagasaki, A., et al. (2021). Solubility and Membrane Permeability of Cyclic Dipeptides Approximately Estimated by Quantum Chemistry and Molecular Dynamics Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link].
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Zhang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Molecules. Retrieved from [Link].
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Shiseido. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Retrieved from [Link].
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Cho, S. D., et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Bulletin of the Korean Chemical Society. Retrieved from [Link].
-
Al-Sabha, T. N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link].
-
SB-PEPTIDE. (n.d.). Peptide solubility testing. Retrieved from [Link].
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Singh, N., et al. (2012). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link].
-
Ying, J., et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Chemistry. Retrieved from [Link].
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Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Diazinon. Retrieved from [Link].
-
Park, J., et al. (2020). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7817, 2,5-Piperazinedione. Retrieved from [Link].
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An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Diacetylpiperazine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the melting point and stability of 1,4-diacetylpiperazine-2,5-dione, a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. As a derivative of the diketopiperazine (DKP) scaffold, understanding its physicochemical properties is paramount for its effective utilization in research and development. This document delves into the theoretical and practical aspects of its melting point determination and explores its stability under various stress conditions. Detailed experimental protocols are provided to enable researchers to reliably assess these critical parameters.
Introduction: The Significance of this compound
This compound, also known as N,N'-diacetylglycine anhydride, is a derivative of the piperazine-2,5-dione core, a cyclic dipeptide structure. The diketopiperazine framework is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of bioactive natural products. The cyclic nature of DKPs confers a degree of conformational rigidity and enhanced stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive scaffolds for drug design.
The acetyl groups on the nitrogen atoms of this compound modify its polarity and reactivity, making it a versatile intermediate in organic synthesis. Its applications range from the synthesis of unnatural amino acids to the construction of more complex heterocyclic systems. A thorough understanding of its melting point and stability is crucial for its proper handling, storage, and application in synthetic and pharmaceutical contexts.
Physicochemical Properties of this compound
A precise understanding of the physicochemical properties of a compound is fundamental to its application. This section details the key physical and chemical characteristics of this compound.
Chemical Structure and Formula
The chemical structure of this compound is characterized by a central six-membered piperazine-2,5-dione ring with acetyl groups attached to both nitrogen atoms.
Caption: Chemical structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₄ | [1] |
| Molecular Weight | 198.18 g/mol | [1] |
| CAS Number | 3027-05-2 | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 99-100 °C | [2] |
| Storage Conditions | Inert atmosphere, room temperature | [2][3] |
Melting Point Determination
The melting point of a crystalline solid is a critical physical property that is indicative of its purity. For this compound, the reported melting point is consistently in the range of 99-100 °C [2]. This sharp melting range suggests a high degree of purity for the crystalline solid.
The determination of the melting point is most accurately performed using Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature. The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
Stability Profile of this compound
The stability of a compound under various environmental conditions is a critical factor in its handling, storage, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. The diketopiperazine ring, while generally more stable than linear dipeptides, is susceptible to degradation under certain conditions.
Thermal Stability
Thermal stability is a measure of a compound's resistance to decomposition upon heating. While specific high-temperature decomposition data for this compound is not extensively available in the literature, the general behavior of diketopiperazines suggests that thermal degradation can occur, particularly at elevated temperatures. The recommended storage at room temperature in an inert atmosphere suggests that the compound is stable under normal conditions but may be sensitive to heat and oxidation over time[2][3].
Potential thermal degradation pathways for diketopiperazines can involve fragmentation of the ring and side chains. For this compound, thermal stress could potentially lead to the cleavage of the N-acetyl groups or fragmentation of the piperazine-2,5-dione ring itself.
Caption: Potential thermal degradation pathways.
Hydrolytic Stability
Hydrolytic stability refers to the resistance of a compound to degradation in the presence of water. The amide bonds within the diketopiperazine ring of this compound are susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acidic Hydrolysis: Under acidic conditions, the amide bonds can be protonated, making them more susceptible to nucleophilic attack by water, leading to ring-opening to form the corresponding linear dipeptide, N-acetylglycyl-N-acetylglycine.
-
Basic Hydrolysis: In the presence of a base, the amide protons can be abstracted, or the carbonyl carbon can be directly attacked by a hydroxide ion, also resulting in ring-opening.
The N-acetyl groups are also amides and can undergo hydrolysis, although typically the cyclic amide bonds of the diketopiperazine ring are more strained and thus more susceptible to cleavage. The rate of hydrolysis is expected to be dependent on pH and temperature.
Caption: Hydrolytic degradation pathways.
Photostability
Experimental Protocols
To ensure the quality and reliability of research involving this compound, it is essential to have robust analytical methods for determining its melting point and assessing its stability.
Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
This protocol provides a standardized method for the accurate determination of the melting point of this compound.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert gas supply (e.g., nitrogen)
-
Reference material for calibration (e.g., indium)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material such as indium according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed pan to be used as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 150 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the DSC thermogram (heat flow vs. temperature).
-
Determine the onset temperature of the endothermic melting peak. This is reported as the melting point.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Caption: Workflow for DSC melting point determination.
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method and conducting forced degradation studies to assess the stability of this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and to evaluate its stability under various stress conditions.
Part A: HPLC Method Development (Example Conditions)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Part B: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours. Dissolve in the solvent for analysis.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.
-
Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradation products.
-
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide has provided a detailed examination of the melting point and stability of this compound. The well-defined melting point of 99-100 °C serves as a key indicator of its purity. While the diketopiperazine core offers enhanced stability compared to linear peptides, it is susceptible to degradation under hydrolytic, thermal, and potentially photolytic stress.
The provided experimental protocols for DSC and stability-indicating HPLC methods offer a robust framework for researchers to accurately characterize these properties. A thorough understanding and experimental verification of the melting point and stability are essential for the successful application of this compound in the development of new synthetic methodologies and novel therapeutic agents.
References
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PubChem. 1,4-Diacetyl-2,5-piperazinedione. Available at: [Link]
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Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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CORE. Research Article Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. Available at: [Link]
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Journal of Pharmaceutical Research International. Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Available at: [Link]
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potential research applications of 1,4-Diacetylpiperazine-2,5-dione
An In-Depth Technical Guide to the Research Applications of 1,4-Diacetylpiperazine-2,5-dione
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery and chemical biology, the concept of the "privileged scaffold" is paramount.[1][2] These are molecular frameworks that are not only recurrent in a multitude of bioactive natural products but also possess the inherent versatility to be decorated with a variety of functional groups, leading to compounds that can interact with a wide range of biological targets.[1] The piperazine-2,5-dione ring system, a cyclic dipeptide, is a quintessential example of such a scaffold.[2][3][4] Its rigid, near-planar structure provides a conformationally constrained backbone, which is a highly desirable trait for designing molecules with high specificity and affinity for their targets. Furthermore, its cyclic nature confers significant resistance to proteolytic degradation, a common pitfall for linear peptide-based therapeutics.[5]
This guide focuses on a key derivative of this scaffold: This compound . While seemingly simple, this compound serves as a powerful and versatile starting material for a host of advanced research applications. The acetyl groups at the 1 and 4 positions are not merely passive additions; they activate the adjacent methylene protons, rendering them susceptible to a range of carbon-carbon bond-forming reactions. This reactivity is the gateway to creating vast libraries of structurally diverse molecules.
As a Senior Application Scientist, this document is structured not as a rigid manual, but as a narrative that explains the "why" behind the "how." We will explore the core chemical properties of this compound and then delve into its application as a foundational building block in areas of high research interest, from anticancer agent development to the creation of sophisticated chemical probes for dissecting complex cellular pathways. Each section is designed to be a self-validating system, providing not just the methodology but the scientific rationale and expected outcomes, all grounded in authoritative literature.
Core Compound Profile: this compound
This compound is a symmetrical molecule derived from the simplest dipeptide, glycylglycine. Its structure is the foundation upon which immense chemical complexity can be built.
Physicochemical Properties
A thorough understanding of a starting material's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₄ | [6] |
| Molecular Weight | 198.18 g/mol | [6] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 99-100 °C | |
| Topological Polar Surface Area (TPSA) | 74.76 Ų | |
| LogP | -1.2498 | [7] |
| Storage Conditions | Inert atmosphere, room temperature |
The negative LogP value indicates its hydrophilic nature, while the TPSA suggests moderate cell permeability characteristics, which can be readily modified through derivatization to enhance lipophilicity and improve pharmacokinetic profiles.[8]
The Chemical Rationale for Reactivity
The synthetic utility of this compound stems directly from its structure. The electron-withdrawing nature of the two acetyl groups and the two amide carbonyls increases the acidity of the protons on the C3 and C6 methylene groups. This makes them amenable to deprotonation by a suitable base, forming a nucleophilic enolate that can readily participate in reactions such as aldol condensations.
Caption: Structure of this compound with reactive sites.
This inherent reactivity makes it an ideal starting point for building molecular complexity, particularly for creating symmetrically or asymmetrically substituted 3,6-dienes, which are common motifs in bioactive natural products.
Application in Medicinal Chemistry: A Scaffold for Anticancer Drug Discovery
The piperazine-2,5-dione core is prevalent in numerous natural products exhibiting potent anticancer activity.[8] Consequently, using this compound as a template for synthesizing novel analogues is a well-established and fruitful research avenue. A primary strategy involves a base-catalyzed aldol condensation with various aldehydes to install unsaturated side chains at the C3 and C6 positions.
Rationale for Aldol Condensation Strategy
The choice of an aldol condensation is strategic for several reasons:
-
Diversity Generation: A vast commercial library of aldehydes is available, allowing for the rapid generation of a large and diverse set of derivatives. This is crucial for exploring structure-activity relationships (SAR).[9]
-
Bioactive Motifs: The resulting α,β-unsaturated carbonyl systems (enones) are known pharmacophores that can act as Michael acceptors, enabling covalent interactions with biological targets, such as cysteine residues in enzyme active sites.
-
Lipophilicity Tuning: By introducing various aromatic and heterocyclic aldehydes, the lipophilicity of the final compounds can be systematically modulated. This is a critical parameter for optimizing cell permeability and overall pharmacokinetic properties.[8]
Experimental Protocol: Synthesis of 3,6-Di-((Z)-benzylidene)piperazine-2,5-dione Derivatives
This protocol is adapted from a general procedure for the synthesis of novel 3,6-diunsaturated 2,5-diketopiperazines with demonstrated anticancer activity.[10]
Objective: To synthesize a library of substituted piperazine-2,5-dione derivatives for biological screening.
Materials:
-
This compound
-
Substituted aldehydes (e.g., 2-methoxybenzaldehyde, naphthaldehyde, 3-nitrobenzaldehyde)
-
Cesium Carbonate (Cs₂CO₃)
-
Allyl bromide
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate (AcOEt)
-
Petroleum ether (PE)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Initial Reaction Setup: In a 4 mL vial, dissolve this compound (50 mg, 0.25 mmol, 1.0 equivalent) and the first corresponding aldehyde (1.0 equivalent) in 2 mL of dry DMF.
-
Addition of Base and Alkylating Agent: To the stirred solution, add allyl bromide (54 μL, 0.63 mmol, 2.5 equivalents) and Cs₂CO₃ (205 mg, 0.63 mmol, 2.5 equivalents).
-
First Condensation and Alkylation: Stir the reaction at room temperature. The progress of the first aldol condensation and the N-alkylation can be monitored by Thin Layer Chromatography (TLC).
-
Second Condensation: Once the first stage is complete, add the second corresponding aldehyde (0.5 mmol, 2.0 equivalents) to the reaction mixture.
-
Heating: Heat the mixture at 95 °C for approximately 4 hours, continuing to monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add 15 mL of water and extract the product with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixtures) to afford the pure target product.
Quantitative Data and SAR Insights
The power of this synthetic approach is realized when the resulting compounds are screened for biological activity. The following table summarizes the anticancer activity of representative derivatives against A549 (lung cancer) and HeLa (cervical cancer) cell lines.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (μM) A549 | IC₅₀ (μM) HeLa |
| 4 | 3-Nitrobenzylidene | 3-Bromobenzylidene | 3.1 | 2.5 |
| 8 | 2-Methoxybenzylidene | 4-Cyanobenzylidene | 2.5 | 1.8 |
| 11 | 2-Methoxybenzylidene | Naphthalen-1-ylmethylene | 1.2 | 0.7 |
| 12 | 2-Methoxybenzylidene | Quinoline-2-ylmethylene | 1.8 | 1.3 |
| 14 | 2-(Trifluoromethyl)benzylidene | Naphthalen-1-ylmethylene | 8.9 | 6.5 |
Data synthesized from Liu et al., Molecules (2020).[10]
Key Insights from SAR:
-
The presence of large, planar aromatic systems like naphthalene (Compound 11 ) and quinoline (Compound 12 ) appears to be highly favorable for potent anticancer activity.
-
Electron-withdrawing groups may not be universally beneficial. While nitro and cyano groups (Compounds 4 and 8 ) confer good activity, the trifluoromethyl group (Compound 14 ) leads to a significant decrease in potency compared to the methoxy-substituted analogue (11 ).
-
Compound 11 emerged as a particularly potent derivative, inducing apoptosis and causing cell cycle arrest at the G2/M phase in both cell lines at a concentration of 1.0 μM.[10]
Application as a Chemical Probe: Modulating Oxidative Stress Pathways
Beyond direct therapeutic applications, derivatives of this compound can be developed as sophisticated chemical probes to investigate and modulate complex cellular signaling pathways. One such critical pathway is the Keap1-Nrf2 system, the master regulator of the cellular antioxidant response.
The IL-6/Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its repressor, Keap1, which targets it for degradation.[11] Upon exposure to oxidative stress (e.g., from reactive oxygen species, ROS), Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of protective genes, including antioxidant enzymes and the pro-survival cytokine IL-6.[11][12] This creates a positive feedback loop where IL-6 can further promote cell survival.[12]
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A Technical Guide to the Biological Activity of Piperazine-2,5-dione Core Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine-2,5-dione, or diketopiperazine (DKP), core is a ubiquitous and structurally simple cyclic dipeptide that has garnered significant attention in medicinal chemistry.[1][2] Naturally occurring in a variety of organisms, from bacteria and fungi to higher organisms, this scaffold's inherent properties make it a "privileged structure" for the development of novel therapeutics.[3][4] Its rigid conformation, stability against proteolysis, and capacity for diverse stereochemical presentations allow it to interact with a wide array of biological targets.[2][5] This technical guide provides an in-depth exploration of the diverse biological activities associated with the piperazine-2,5-dione core, including its anticancer, antimicrobial, antiviral, and neuroprotective effects. We will delve into the mechanistic underpinnings of these activities, present key data, and provide detailed, field-proven experimental protocols for evaluating the efficacy of novel DKP derivatives.
The Piperazine-2,5-dione Scaffold: A Privileged Core for Drug Discovery
The piperazine-2,5-dione ring is the smallest possible cyclic peptide, typically formed from the condensation of two α-amino acids.[1] This simple six-membered ring, with two amide linkages and two carbonyl groups at opposite positions, possesses a unique combination of features that make it an exceptionally versatile scaffold for drug design:[6][7]
-
Structural Rigidity: The cyclic nature of the DKP core imparts significant conformational rigidity, which reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[2][8]
-
Stereochemical Diversity: With chiral centers at the C-3 and C-6 positions (derived from the original amino acids), a wide array of stereoisomers can be synthesized, allowing for precise three-dimensional positioning of substituent groups to optimize target engagement.
-
Metabolic Stability: The cyclic structure provides enhanced resistance to enzymatic degradation by peptidases compared to linear peptides, improving pharmacokinetic properties.[2]
-
Synthetic Tractability: The core is readily accessible through various synthetic routes, and the nitrogen and carbon atoms of the ring can be functionalized to create large libraries of diverse derivatives.[9][10][11]
These properties have enabled the discovery and development of piperazine-2,5-dione derivatives with a remarkable spectrum of biological activities.[12][13]
Key Biological Activities and Mechanisms of Action
Anticancer Activity
A significant body of research has focused on the potent anticancer properties of piperazine-2,5-dione derivatives.[14][15] These compounds can induce cell death and inhibit proliferation in various cancer cell lines through multiple mechanisms.
Mechanisms of Action:
-
Apoptosis Induction: Many DKP derivatives trigger programmed cell death. For instance, certain compounds have been shown to induce apoptosis in A549 (lung carcinoma) and HeLa (cervical cancer) cell lines.[14] This is often mediated through the activation of caspase signaling pathways.[8]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[14]
-
Tubulin Polymerization Inhibition: Similar to well-known chemotherapy agents, some DKPs can interfere with microtubule dynamics, which are essential for cell division, leading to mitotic catastrophe.
Data Presentation: Cytotoxicity of DKP Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6h | AsPC-1 (Pancreatic) | 6.0 ± 0.85 | [15] |
| Compound 6h | SW1990 (Pancreatic) | 6.0 ± 0.85 | [15] |
| Compound 75 | HCV-infected cells | 1.39 ± 0.69 | [16] |
| Compound 82 | HCV Helicase | 3.2 | [16] |
Antimicrobial and Antifungal Activity
Piperazine-2,5-diones are widely produced by microorganisms and often exhibit potent antimicrobial and antifungal activities.[3][17] They represent a promising class of compounds to combat the growing threat of antimicrobial resistance.[4]
Mechanisms of Action:
-
Growth Inhibition: The primary mechanism is the direct inhibition of microbial growth. The well-known antibiotic Bicyclomycin is a diketopiperazine that has been developed for clinical applications.[3][4]
-
Biofilm Inhibition: A particularly interesting area of research is the ability of some DKPs to interfere with quorum sensing—the cell-to-cell communication systems bacteria use to coordinate group behaviors, such as biofilm formation.[3][4] By disrupting these signals, DKPs can prevent the formation of resilient biofilms, which are notoriously difficult to eradicate.[4]
Proline-based diketopiperazines, which are naturally found in some foods and beverages, have demonstrated significant inhibitory effects against foodborne pathogens like Staphylococcus aureus, Escherichia coli, and various fungi, including Aspergillus niger and Fusarium culmorum.[17][18] For example, cyclo(l-Leu-l-Pro) was found to inhibit the growth of F. culmorum by up to 83%.[17]
Antiviral Activity
The piperazine scaffold is present in several clinically used antiviral drugs, and DKP derivatives are also being actively investigated for this purpose.[16][19] Research has demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza viruses.[16][20]
Mechanisms of Action:
-
Enzyme Inhibition: Certain DKP derivatives can inhibit key viral enzymes necessary for replication, such as HCV helicase.[16]
-
Receptor Antagonism: Some compounds act as antagonists for receptors that viruses use to enter host cells, such as the CCR5 co-receptor for HIV.[16]
-
Inhibition of Viral Propagation: Studies on influenza virus (H5N2) showed that N-substituted DKP derivatives could prevent viral propagation in embryonated chicken eggs.[20]
Neuroprotective Activity
The unique structure of the piperazine-2,5-dione core allows some of its derivatives to cross the blood-brain barrier, making them attractive candidates for treating neurodegenerative diseases.[5]
Mechanisms of Action:
-
Protection Against Neurotoxicity: DKP derivatives have shown a remarkable ability to protect neurons from toxicity in various experimental models.[5][21]
-
Reduction of Oxidative Stress: Some compounds can protect neuronal cells (like SH-SY5Y) from oxidative damage induced by agents such as H₂O₂, partly by reducing the generation of reactive oxygen species (ROS).[22]
-
Anti-inflammatory Effects: Neuroinflammation is a key component of many neurodegenerative diseases. Certain DKP derivatives have shown anti-inflammatory activity, which may contribute to their neuroprotective profile.[23]
Experimental Protocols for Biological Activity Screening
To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the biological activity of novel piperazine-2,5-dione derivatives. Here, we provide detailed, step-by-step protocols for key screening assays.
Protocol: MTT Assay for Cytotoxicity (Anticancer Screening)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[24][26]
Workflow Causality: This assay is chosen as a primary screen for anticancer activity because it is robust, high-throughput compatible, and provides a quantitative measure of a compound's effect on cell viability. The amount of formazan produced is directly proportional to the number of living cells.[24]
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., A549) in a complete growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).[24]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[24]
-
-
Compound Treatment (Day 2):
-
Prepare stock solutions of the piperazine-2,5-dione derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in a cell culture medium to achieve the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Measurement (Day 4/5):
-
After incubation, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[24]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[27]
-
Remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[26]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570 nm.[27]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29] The broth microdilution method is a standardized and widely used technique for determining MIC values.[29][30]
Workflow Causality: This method is selected for its efficiency and ability to test multiple compounds against various microbial strains simultaneously in a 96-well format. It provides a quantitative measure of a compound's potency, which is essential for antimicrobial drug development.
Step-by-Step Methodology:
-
Preparation of Compounds:
-
Prepare a stock solution of the test compound at twice the highest desired final concentration in a suitable broth (e.g., Mueller-Hinton Broth - MHB).[31]
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[29]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), suspend several colonies of the test bacterium (e.g., S. aureus) in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[29]
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[28]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[30] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for measuring the efficacy of antiviral compounds.[32][33] It quantifies the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by a lytic virus in a monolayer of host cells.[32][34]
Workflow Causality: This assay is chosen because it directly measures the inhibition of viral infectivity and replication. The reduction in the number of plaques is directly proportional to the antiviral activity of the compound, allowing for the calculation of an IC50 value.[32]
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Seed susceptible host cells (e.g., Vero cells) into 6-well or 12-well plates to form a confluent monolayer within 24 hours.[32]
-
-
Compound and Virus Incubation (Day 2):
-
Prepare serial dilutions of the test compound.
-
Prepare a known concentration of the virus (e.g., Herpes Simplex Virus) and mix it with the different concentrations of the test compound. Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Add 500 µL of the virus-compound mixture to the corresponding wells.[35] Include a virus-only control and a cell-only control.
-
Allow the virus to adsorb to the cells for 1-2 hours in a CO₂ incubator.[35]
-
-
Overlay and Incubation:
-
After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose). This restricts the spread of progeny viruses to adjacent cells, leading to the formation of discrete plaques.[32][34]
-
Allow the overlay to solidify and incubate the plates at 37°C for 2-5 days, or until plaques are visible in the virus control wells.[32]
-
-
Plaque Visualization and Counting:
-
Carefully remove the overlay.
-
Fix the cells (e.g., with methanol) and stain them with a solution like crystal violet, which stains living cells purple, leaving the plaques clear.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value, the concentration required to reduce plaque formation by 50%.[32]
-
Future Perspectives and Conclusion
The piperazine-2,5-dione core continues to be a remarkably fruitful scaffold in the quest for new therapeutic agents. Its structural simplicity, synthetic accessibility, and inherent drug-like properties ensure its place in modern medicinal chemistry. Future research will likely focus on several key areas:
-
Expansion of Chemical Space: Utilizing novel synthetic methodologies to create more complex and diverse libraries of DKP derivatives.
-
Mechanism of Action Studies: Moving beyond primary screening to deeply understand the specific molecular targets and signaling pathways modulated by these compounds.
-
Targeted Drug Delivery: Leveraging the scaffold's ability to cross biological barriers for targeted delivery of therapeutic payloads, particularly to the central nervous system.[5]
-
Combination Therapies: Investigating the synergistic effects of DKP derivatives with existing drugs to enhance efficacy and overcome resistance.
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An In-Depth Technical Guide to the Reactivity of N-Acetylated Diketopiperazines
Introduction
Diketopiperazines (DKPs), the smallest cyclic peptides, are a class of privileged structures in medicinal chemistry and natural product synthesis.[1] Their rigid backbone provides a valuable scaffold for the development of therapeutic agents with enhanced stability against proteolysis.[2] The introduction of an acetyl group onto one or both of the nitrogen atoms of the DKP ring, forming N-acetylated diketopiperazines, profoundly alters the electronic and steric properties of the molecule, unlocking a unique and versatile reactivity profile. This guide provides an in-depth exploration of the reactivity of N-acetylated diketopiperazines, offering researchers, scientists, and drug development professionals a comprehensive resource to harness their synthetic potential.
The N-acetyl group serves as a powerful activating group, primarily by increasing the acidity of the α-protons at the C-3 and C-6 positions of the DKP ring. This enhanced acidity facilitates the formation of enolates under milder basic conditions, which can then participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the N-acetyl group can influence the stereochemical outcome of these reactions, providing a handle for asymmetric synthesis.
This guide will delve into the synthesis of N-acetylated DKPs, explore their enhanced acidity and subsequent reactivity in key transformations such as aldol condensations, and discuss other important reactions including hydrolysis, aminolysis, and cycloadditions. Each section will provide not only the "what" and "how" but also the critical "why," explaining the mechanistic underpinnings and the rationale behind experimental design.
I. Synthesis of N-Acetylated Diketopiperazines
The journey into the reactivity of N-acetylated diketopiperazines begins with their efficient synthesis. The most common and straightforward method involves the direct N-acylation of a pre-formed diketopiperazine ring.
Experimental Protocol: Synthesis of 1,4-Diacetyl-2,5-diketopiperazine
This protocol describes the synthesis of a common starting material for exploring the reactivity of N-acetylated DKPs.[3]
Materials:
-
2,5-Diketopiperazine (glycine anhydride)
-
Acetic anhydride
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Isopropanol
Procedure:
-
Suspend 2,5-diketopiperazine (1.0 eq) in acetic anhydride (e.g., 10-15 mL per gram of DKP).
-
Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid to the suspension.
-
Reflux the reaction mixture at 100 °C for 2.5 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the red-brown solution with ethyl acetate and filter through a pad of Celite to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.
-
Recrystallize the crude product from isopropanol to yield 1,4-diacetyl-2,5-diketopiperazine as a colorless crystalline solid.[3]
Self-Validation: The purity of the final product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and IR). The characteristic signals for the acetyl protons and carbons should be present, and the absence of N-H signals in the IR and ¹H NMR spectra confirms complete N-acetylation.
II. The Activating Role of the N-Acetyl Group: Enhanced Acidity and Enolate Formation
The cornerstone of the unique reactivity of N-acetylated diketopiperazines lies in the electron-withdrawing nature of the N-acetyl group. This inductive effect significantly increases the acidity of the protons at the C-3 and C-6 positions, making them readily accessible for deprotonation by a variety of bases to form enolates.
The pKa of the α-protons in a non-acetylated DKP is relatively high, requiring strong bases like LDA or KHMDS for complete enolate formation. In contrast, the α-protons of an N-acetylated DKP can be deprotonated by milder bases such as cesium carbonate (Cs₂CO₃) or even tertiary amines under certain conditions.[3] This enhanced acidity opens the door to a wider range of reaction conditions and functional group tolerance.
Caption: General scheme for enolate formation from an N-acetylated DKP.
III. Key Reactions of N-Acetylated Diketopiperazines
The facile generation of enolates from N-acetylated DKPs makes them valuable synthons for a variety of carbon-carbon bond-forming reactions. The following sections will explore some of the most important transformations in detail.
A. Aldol Condensation: A Gateway to Functionalized Diketopiperazines
The aldol condensation is arguably the most well-documented and synthetically useful reaction of N-acetylated diketopiperazines. The DKP enolate acts as a potent nucleophile, attacking the carbonyl group of an aldehyde or ketone to form a β-hydroxy DKP adduct. This adduct can then undergo dehydration to yield an α,β-unsaturated DKP derivative.
A particularly elegant application of this chemistry is the "aldol addition–acetyl migration–elimination cascade" observed with 1,4-diacetyl-2,5-diketopiperazine.[3] In this reaction, the initial aldol adduct undergoes an intramolecular acetyl migration from the nitrogen to the newly formed hydroxyl group, followed by elimination of acetic acid to directly afford the α,β-unsaturated product. This cascade is often highly (Z)-stereoselective.[3]
Caption: Aldol addition–acetyl migration–elimination cascade of 1,4-diacetyl-DKP.
Experimental Protocol: (Z)-Stereoselective Aldol Condensation of 1,4-Diacetyl-2,5-diketopiperazine
This protocol provides a general procedure for the synthesis of (3Z)-benzylidene- and (3Z,6Z)-dibenzylidene-2,5-diketopiperazines.[3]
Materials:
-
1,4-Diacetyl-2,5-diketopiperazine
-
Aldehyde (e.g., benzaldehyde)
-
Cesium carbonate (Cs₂CO₃)
-
Dry Dimethylformamide (DMF)
Procedure:
-
To a solution of 1,4-diacetyl-2,5-diketopiperazine (1.0 eq) in dry DMF, add the aldehyde (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) and cesium carbonate (1.2 eq per aldehyde).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The stereochemistry of the product can be confirmed by ¹H NMR spectroscopy, specifically by observing the chemical shift of the vinylic proton, and through NOESY experiments to confirm the (Z)-configuration.[3]
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | (3Z)-Benzylidene-1-acetyl-2,5-diketopiperazine | 75 | [3] |
| 2 | 4-Chlorobenzaldehyde | (3Z)-(4-Chlorobenzylidene)-1-acetyl-2,5-diketopiperazine | 82 | [3] |
| 3 | Isobutyraldehyde | (3Z)-(2-Methylpropylidene)-1-acetyl-2,5-diketopiperazine | 65 | [3] |
B. Hydrolysis and Aminolysis: Ring-Opening Reactivity
While the DKP ring is generally more stable to hydrolysis than linear dipeptides, it can be cleaved under acidic or basic conditions. The N-acetyl group, being an amide itself, can also be susceptible to hydrolysis, although typically the ring amide bonds are more reactive.
Studies on the hydrolysis of DKPs have shown that the rate is pH-dependent.[4] While specific kinetic data for N-acetylated DKPs is not extensively reported, it is expected that the electron-withdrawing acetyl group would influence the rate of hydrolysis of the endocyclic amide bonds.
Aminolysis, the cleavage of the DKP ring by an amine, is a key step in the formation of DKPs from linear peptides via intramolecular cyclization.[5] The reverse reaction, the opening of the DKP ring by an external amine, is also possible, particularly with activated DKPs. The N-acetyl group can enhance the electrophilicity of the carbonyl carbons, potentially facilitating nucleophilic attack by amines.
C. Cycloaddition Reactions: Building Molecular Complexity
The α,β-unsaturated diketopiperazines, readily synthesized via aldol condensation of N-acetylated DKPs, are excellent substrates for cycloaddition reactions, such as the Diels-Alder reaction. These reactions provide a powerful tool for the rapid construction of complex polycyclic scaffolds containing the DKP motif.
For instance, an N-acetylated DKP bearing a vinyl group at the C-3 position can act as a dienophile in a [4+2] cycloaddition with a suitable diene. The N-acetyl group can play a role in modulating the reactivity of the dienophile and can influence the stereochemical outcome of the cycloaddition.
Caption: Diels-Alder reaction of an N-acetylated DKP derivative.
IV. Stereochemical Control in Reactions of N-Acetylated Diketopiperazines
The rigid, chiral scaffold of diketopiperazines derived from amino acids provides an excellent platform for asymmetric synthesis. The N-acetyl group can exert a significant influence on the stereochemical course of reactions at the α-carbons. This control can arise from several factors:
-
Steric Hindrance: The acetyl group can sterically direct the approach of incoming reagents.
-
Chelation Control: In the presence of a Lewis acid, the two carbonyl oxygens (one from the ring and one from the acetyl group) can chelate to the metal center, creating a rigid transition state that favors one stereochemical outcome.
-
Conformational Rigidity: The N-acetyl group can influence the conformational equilibrium of the DKP ring, favoring a conformation that exposes one face of the enolate to electrophilic attack.
While a comprehensive understanding of the stereochemical directing effects of the N-acetyl group is still evolving, its potential for inducing diastereoselectivity is a key area of ongoing research.
V. Conclusion and Future Outlook
N-acetylated diketopiperazines are versatile and reactive intermediates with significant potential in organic synthesis, medicinal chemistry, and drug discovery. The N-acetyl group acts as a powerful activating and, in some cases, stereodirecting group, enabling a range of transformations that are not readily accessible with their non-acetylated counterparts.
The aldol condensation of N-acetylated DKPs is a particularly well-established and powerful tool for the synthesis of functionalized and α,β-unsaturated diketopiperazines. These products, in turn, can serve as precursors for more complex molecular architectures through cycloaddition and other reactions.
Future research in this area will likely focus on expanding the scope of reactions involving N-acetylated DKPs, further elucidating the mechanisms and stereochemical control elements, and applying this chemistry to the total synthesis of complex natural products and the development of novel therapeutic agents. The insights and protocols presented in this guide provide a solid foundation for researchers to explore and exploit the rich and diverse reactivity of this fascinating class of molecules.
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Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]
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1,4-Diacetylpiperazine-2,5-dione: A Versatile and Underutilized Precursor for the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine-2,5-dione (diketopiperazine, DKP) core is a renowned "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic bioactive molecules.[1] Its rigid, peptide-like structure offers a unique platform for developing therapeutics with enhanced proteolytic stability.[1] Within this class, 1,4-diacetylpiperazine-2,5-dione (DAPD) emerges as a particularly strategic starting material. It is a commercially available, stable, and synthetically accessible compound whose reactivity is often under-exploited. The presence of two key reactive sites—the activated methylene protons at the C3 and C6 positions and the amide carbonyls—provides a dual gateway for molecular diversification. This guide provides a comprehensive overview of DAPD's synthetic utility, focusing on its transformation into advanced heterocyclic systems with significant potential in drug discovery. We will explore core activation strategies, the construction of fused ring systems, and provide detailed, field-proven protocols to empower researchers in leveraging this versatile precursor.
Chapter 1: The Strategic Value and Synthesis of the DAPD Precursor
Why this compound?
The strategic appeal of DAPD lies in its inherent chemical logic. The N-acetyl groups serve a dual purpose: they activate the adjacent methylene protons for condensation reactions while also protecting the amide nitrogens. This built-in activation makes DAPD a more reactive and versatile starting point compared to its non-acetylated parent, piperazine-2,5-dione (glycine anhydride). This simple yet elegant design allows for a stepwise and controlled approach to building molecular complexity.
Synthesis of the Precursor
The most direct and common synthesis of DAPD involves the cyclization and double acetylation of glycylglycine. This is typically achieved by heating glycylglycine with acetic anhydride.[2] The reaction proceeds via the formation of the piperazine-2,5-dione ring, followed by N-acylation.
Caption: Synthesis of the DAPD precursor from glycylglycine.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 3027-05-2 | [2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₄ | [2][3][4] |
| Molecular Weight | 198.18 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 216.6 °C (approx.) | [2] |
| IUPAC Name | This compound | [3] |
Chapter 2: Gateway Reactions: Activating the DAPD Core for Diversification
The true synthetic power of DAPD is unlocked through "gateway reactions" that transform its core structure into highly functionalized intermediates. These initial steps are critical as they install the necessary handles for subsequent cyclization and elaboration into more complex heterocyclic systems.
Caption: Key gateway reactions for activating the DAPD core.
C3/C6 Activation: Condensation with Aldehydes
The N-acetyl groups sufficiently acidify the methylene protons at the C3 and C6 positions, enabling base-catalyzed condensation reactions with aldehydes, such as 3,4-dialkoxybenzaldehydes.[5][6] This reaction, akin to a Knoevenagel condensation, creates exocyclic carbon-carbon double bonds, yielding 3,6-diylidenepiperazine-2,5-diones.
Causality of Experimental Choice:
-
Base: A mild base like piperidine or a stronger base like sodium ethoxide is used to deprotonate the C3/C6 positions without hydrolyzing the acetyl groups.
-
Solvent: A high-boiling solvent like DMF or toluene is often used to facilitate the elimination of water and drive the reaction to completion.
-
Significance: These resulting di-unsaturated products are not just final compounds; they are activated intermediates. The exocyclic double bonds can act as dienophiles in Diels-Alder reactions or as Michael acceptors, paving the way for cycloaddition and annulation strategies.[7]
Carbonyl Activation: Thionation with Lawesson's Reagent
A complementary strategy involves the transformation of the amide carbonyls into thiocarbonyls. Lawesson's reagent is the premier choice for this conversion due to its high efficiency and tolerance for various functional groups.[8][9][10] The reaction converts DAPD into 1,4-diacetylpiperazine-2,5-dithione.
Mechanistic Insight: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide intermediate.[10][11] This ylide reacts with the carbonyl oxygen to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and leaves behind the desired thiocarbonyl.[11]
Significance: The introduction of sulfur opens up a vast landscape of thio-heterocycle chemistry. The resulting thioamides are versatile intermediates for synthesizing thiadiazoles, thiazoles, and other sulfur-containing fused ring systems, which are prevalent in many pharmacologically active molecules.[12]
Chapter 3: Construction of Fused Heterocyclic Systems
With activated intermediates in hand, the stage is set for constructing novel, complex heterocyclic scaffolds. The strategic functionalization of DAPD enables its use in powerful cyclization reactions to build fused systems of significant interest in drug discovery.
Synthesis of Pyrazino[2,1-b]quinazoline-3,6-diones
The pyrazino[2,1-b]quinazoline-3,6-dione scaffold is found in numerous alkaloids with potent biological activities, including antitumor and antiparasitic properties.[13][14][15] DAPD-derived intermediates are excellent precursors for accessing this privileged ring system.
A key synthetic strategy involves the cyclocondensation of a modified piperazine-2,5-dione with an anthranilic acid derivative.[16][17] For instance, a piperazinedione can be converted to an imino ether or thioiminoether, which then undergoes condensation with methyl anthranilate to form the fused quinazoline ring.[16]
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theoretical studies on 1,4-Diacetylpiperazine-2,5-dione conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 1,4-Diacetylpiperazine-2,5-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, the N,N'-diacetylated derivative of the simplest cyclic dipeptide, cyclo(Gly-Gly), presents a foundational system for understanding the conformational behavior of more complex diketopiperazines (DKPs). The six-membered DKP ring is a privileged scaffold in medicinal chemistry, and its three-dimensional structure dictates its biological activity and physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. We will explore the primary low-energy conformations, detail the computational workflows for their analysis, and discuss the causality behind methodological choices, ensuring a robust and self-validating approach to conformational studies.
Introduction: The Significance of the Diketopiperazine Scaffold
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are ubiquitous in nature and represent a class of compounds with a wide array of biological activities.[1][2] Their rigidified backbone makes them attractive as scaffolds in drug design, offering improved metabolic stability and receptor-binding affinity compared to their linear counterparts.[3] The conformation of the central six-membered ring is a critical determinant of the overall molecular shape and, consequently, its interaction with biological targets. By N-acylating the parent ring, as in this compound, the conformational properties are altered, making a detailed theoretical investigation essential for rational drug design.
The primary goal of a theoretical conformational analysis is to identify all stable, low-energy three-dimensional arrangements of the molecule and to quantify their relative populations. For the piperazine-2,5-dione ring, the key conformational question revolves around the puckering of the six-membered ring, which can adopt several forms, primarily the chair and boat conformations.
The Conformational Landscape: Chair vs. Boat Isomerism
Like cyclohexane, the this compound ring is not planar. It adopts puckered conformations to relieve the ring strain that would be present in a planar arrangement.[4] The two principal conformations are the chair and the boat , with various intermediates such as the twist-boat.
-
Chair Conformation: This form is typically the most stable for six-membered rings as it minimizes both torsional strain (eclipsing interactions of bonds on adjacent atoms) and steric strain.[4][5] In the chair form, all adjacent bonds are staggered.
-
Boat Conformation: This conformation is generally higher in energy due to two primary sources of strain:
While the parent piperidine ring strongly prefers a chair conformation, substitutions on the ring can influence the energetic balance. For a related substituted derivative, 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione, X-ray crystallography revealed a flattened chair conformation.[1] This provides strong precedent for the chair being a critical conformation for the N-acetylated DKP core.
Theoretical Methodologies for Conformational Analysis
A multi-tiered computational approach is required for a thorough and trustworthy conformational analysis. This typically begins with a broad, less computationally expensive search, followed by refinement using highly accurate quantum mechanical methods.
Pillar 1: Molecular Mechanics (MM) for Initial Exploration
-
Causality: The first step is to explore the vast conformational space to identify all potential energy minima. Quantum mechanics is too computationally expensive for this initial broad search. Molecular Mechanics, which treats atoms as balls and bonds as springs governed by a force field, is ideally suited for rapidly screening thousands of potential conformations.
-
Protocol: A conformational search using an MM force field (e.g., MMFF94 or OPLS) is performed. This involves systematically rotating all rotatable bonds (in this case, primarily the C-N bonds of the acetyl groups) and performing energy minimizations on each generated structure to locate local minima.
-
Trustworthiness: While MM provides relative energies, they are approximations. The primary and trusted output of this step is a comprehensive set of candidate structures (e.g., various chair, boat, and twist-boat forms) for further analysis.
Pillar 2: Density Functional Theory (DFT) for High-Accuracy Refinement
-
Causality: To obtain reliable geometric parameters and accurate relative energies, we must move from a classical mechanics description to a quantum mechanical one. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.[1][6][7] It explicitly models the electronic structure, providing a much more accurate description of bonding and energetics.
-
Protocol:
-
Geometry Optimization: The low-energy conformers identified by the MM search are used as starting points for geometry optimization using DFT. A common and well-validated choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[6] This process finds the nearest stationary point on the potential energy surface.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed on each structure.
-
-
Trustworthiness (Self-Validation): The frequency calculation is a critical self-validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable conformer, and that structure should be re-examined or discarded. The calculated frequencies can also be compared with experimental IR and Raman spectra for further validation.[1][6]
Pillar 3: Molecular Dynamics (MD) for Dynamic Behavior
-
Causality: Molecules are not static; they are dynamic systems, especially in solution. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion.[8] This allows us to observe conformational transitions (e.g., ring flips) and understand the stability of conformers in a simulated physiological environment.
-
Protocol: An optimized structure (usually the global minimum from DFT) is placed in a simulation box with explicit solvent molecules (e.g., water). The system is equilibrated, and then a production run of several nanoseconds is performed.
-
Trustworthiness: The trajectory from the MD simulation can be analyzed to determine the population of different conformational states over time, providing insight into the dynamic equilibrium that exists in solution.[8][9]
A Self-Validating Experimental Workflow
Data Presentation: Quantifying Conformational Stability
The primary quantitative output of the DFT calculations is the relative electronic energy (ΔE) and Gibbs free energy (ΔG) of each stable conformer. The global minimum is assigned a relative energy of 0.00 kcal/mol, and all other energies are reported relative to it.
Table 1: Illustrative DFT Results for this compound Conformers (Note: These are representative values based on typical findings for six-membered rings and should be confirmed by specific calculations for the title compound.)
| Conformer | Point Group | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C4-N2-C3-C2) |
| Chair | Ci | 0.00 | 0.00 | -55.2° |
| Twist-Boat | C2 | +4.8 | +5.1 | +30.5° |
| Boat | C2v | +6.5 (Transition State) | +6.8 | 0.0° |
-
Interpretation: The data clearly indicate that the Chair conformation is the global energy minimum, being significantly more stable than the boat or twist-boat forms. The boat conformation is often found to be a transition state for the interconversion of two twist-boat forms, which would be confirmed by the presence of one imaginary frequency in the vibrational analysis.
Conclusion and Field Implications
The theoretical study of this compound conformation, grounded in a robust workflow of molecular mechanics and density functional theory, consistently points to a strong preference for a puckered chair-like conformation . This conformation minimizes torsional and steric strain, providing the most stable arrangement for the N-acetylated DKP ring.
For researchers in drug development, this is a critical insight. The defined, low-energy chair conformation dictates the spatial orientation of the acetyl groups and any future substitutions on the ring. This 3D structure is the starting point for pharmacophore modeling, virtual screening, and rational design of DKP-based therapeutics. Understanding and accurately modeling the conformational preference of this core scaffold is a non-negotiable first step toward developing novel molecules with potent and selective biological activity.
References
-
Kessler, H., Bats, J. W., Wagner, K., & Will, M. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395.
-
Etsè, K. S., et al. (2022). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. Journal of Molecular Structure, 1251, 131435.
-
Ramakrishnan, C. (1984). Cyclic peptides — Small and big and their conformational aspects. Journal of Biosciences, 6(5), 579-591.
-
Kessler, H., Griesinger, C., & Wagner, K. (1987). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 109(22), 6927-6933.
-
Etsè, K. S., & Zaragoza, G. (2022). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. ResearchGate.
-
Zaragoza, G., & Etsè, K. S. (2022). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. OUCI.
-
Xie, Y., et al. (2024). HighFold: accurately predicting structures of cyclic peptides and complexes with head-to-tail and disulfide bridge constraints. Briefings in Bioinformatics, 25(3).
-
Kopple, K. D., & Ohnishi, M. (1969). Conformations of cyclic peptides. II. Side-chain conformation and ring shape in cyclic dipeptides. Journal of the American Chemical Society, 91(4), 962-970.
-
Gallina, C., & Liberatori, A. (1974). Condensation of this compound with aldehydes. Tetrahedron, 30(5), 667-671.
-
Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 27(19), 6682.
-
ChemScene. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. ChemScene.
-
Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(2), 141-150.
-
Sigma-Aldrich. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. Sigma-Aldrich.
-
Kamal, A., et al. (2004). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Bioorganic & Medicinal Chemistry Letters, 14(15), 4007-4010.
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
-
Chen, C.-Y., & Le Fèvre, R. J. W. (1965). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. Australian Journal of Chemistry, 18(8), 1293-1299.
-
The Organic Chemistry Tutor. (2021, February 13). Cyclohexane Chair vs. Boat Conformations | Axial vs. Equatorial & Ring Flip Explained [Video]. YouTube.
-
Chad's Prep. (2020, October 1). 4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry [Video]. YouTube.
-
Jones, P. G., & Thöne, C. (2008). 2,5-Dihydroxy-2,5-dimethylcyclohexane-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2027.
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- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR… [ouci.dntb.gov.ua]
- 7. Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR… [ouci.dntb.gov.ua]
- 8. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 3,6-diunsaturated 2,5-diketopiperazines from 1,4-diacetylpiperazine-2,5-dione
An in-depth guide to the , designed for researchers and drug development professionals. This document provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and the significance of this synthetic route in medicinal chemistry.
Introduction: The Privileged Scaffold of 2,5-Diketopiperazines
2,5-Diketopiperazines (DKPs) represent the smallest possible cyclic dipeptides and are a cornerstone scaffold in natural product chemistry and medicinal chemistry.[1][2] Their rigid, conformationally constrained structure makes them ideal for interacting with biological targets with high specificity.[1] Furthermore, DKPs exhibit enhanced stability against enzymatic degradation compared to their linear peptide counterparts, a crucial attribute for drug candidates.[1][2]
A particularly potent subclass of DKPs features unsaturated carbon-carbon double bonds at the 3 and/or 6 positions of the ring. These 3,6-diunsaturated 2,5-diketopiperazines are found in various marine natural products and exhibit a wide array of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The synthesis of these valuable compounds is therefore a significant focus for drug discovery programs.[3][5]
This application note details a robust and versatile method for synthesizing 3,6-diunsaturated 2,5-diketopiperazines via a base-catalyzed condensation reaction between 1,4-diacetylpiperazine-2,5-dione and various aldehydes.
Chemical Principle: The Base-Catalyzed Aldol-Type Condensation
The core of this synthetic strategy is a one- or two-fold Aldol-type condensation reaction.[6] The starting material, this compound, possesses two key features that enable this transformation:
-
Activated Methylene Protons: The N-acetyl groups are strongly electron-withdrawing. This effect acidifies the protons on the adjacent C-3 and C-6 methylene groups of the piperazine ring.
-
Symmetry: The molecule's symmetry allows for a straightforward double condensation to produce symmetrical 3,6-diunsaturated products. Asymmetric derivatives can also be synthesized through a stepwise approach.[2][6]
The reaction proceeds via the following mechanistic steps, which are initiated by a suitable base (e.g., Cesium Carbonate, Triethylamine):
-
Enolate Formation: The base abstracts an acidic α-proton from the C-3 (or C-6) position of the DKP ring, forming a resonance-stabilized enolate.[7]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aldehyde molecule.[7][8]
-
Dehydration: The resulting β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated system, often facilitated by heating.[7][9] This step drives the reaction to completion.
-
Second Condensation: The process is repeated at the C-6 position to yield the final 3,6-diunsaturated 2,5-diketopiperazine.
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// Edges start -> base [label="Step 1"]; base -> enolate; enolate -> attack [label="Step 2"]; attack -> alkoxide; alkoxide -> protonation; protonation -> hydroxy; hydroxy -> dehydration1 [label="Step 3"]; dehydration1 -> mono_unsat; mono_unsat -> base2 [label="Step 4\n(Repeat)"]; base2 -> enolate2; enolate2 -> attack2; attack2 -> dehydration2 [lhead=product, label="Steps 5 & 6"]; } Caption: Simplified reaction mechanism for the bis-Aldol condensation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of symmetrical 3,6-diunsaturated 2,5-diketopiperazines. This general procedure can be adapted for a wide range of aromatic and heteroaromatic aldehydes.[1][2]
Materials and Reagents
| Reagent | Purity/Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | Starting material. |
| Aldehyde (e.g., Benzaldehyde) | ≥98% | Commercial Source | Reactant; can be varied. |
| Cesium Carbonate (Cs₂CO₃) | ≥99%, anhydrous | Commercial Source | Base catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For extraction. |
| Deionized Water (H₂O) | - | Laboratory Supply | For work-up. |
| Saturated Sodium Chloride (Brine) | - | Laboratory Supply | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Protocol: Synthesis of a Symmetrical 3,6-bis(benzylidene)piperazine-2,5-dione
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B [label="2. Reaction Initiation", class="step_node"]; B_sub [label="Add Cs₂CO₃ (2.5 eq.) to the solution.\nStir at room temperature.", shape=plaintext];
C [label="3. Monitoring", class="step_node"]; C_sub [label="Monitor reaction progress by TLC\n(e.g., 4:1 Petroleum Ether/EtOAc).", shape=plaintext];
D [label="4. Aqueous Work-up", class="step_node"]; D_sub [label="Quench with H₂O. Extract with EtOAc (3x).\nCombine organic layers.", shape=plaintext];
E [label="5. Washing & Drying", class="step_node"]; E_sub [label="Wash with H₂O and Brine.\nDry over anhydrous Na₂SO₄.", shape=plaintext];
F [label="6. Purification", class="step_node"]; F_sub [label="Filter and concentrate in vacuo.\nPurify by silica gel chromatography.", shape=plaintext];
G [label="7. Characterization", class="result_node"]; G_sub [label="Obtain final product as a solid.\nAnalyze by NMR, MS.", shape=plaintext];
// Edges A -> A_sub [style=invis]; A_sub -> B [style=invis]; B -> B_sub [style=invis]; B_sub -> C [style=invis]; C -> C_sub [style=invis]; C_sub -> D [style=invis]; D -> D_sub [style=invis]; D_sub -> E [style=invis]; E -> E_sub [style=invis]; E_sub -> F [style=invis]; F -> F_sub [style=invis]; F_sub -> G [style=invis]; G -> G_sub [style=invis];
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B [label="2. Reaction Initiation", class="step_node"]; B_sub [label="Add Cs₂CO₃ (2.5 eq.) to the solution.\nStir at room temperature.", shape=plaintext];
C [label="3. Monitoring", class="step_node"]; C_sub [label="Monitor reaction progress by TLC\n(e.g., 4:1 Petroleum Ether/EtOAc).", shape=plaintext];
D [label="4. Aqueous Work-up", class="step_node"]; D_sub [label="Quench with H₂O. Extract with EtOAc (3x).\nCombine organic layers.", shape=plaintext];
E [label="5. Washing & Drying", class="step_node"]; E_sub [label="Wash with H₂O and Brine.\nDry over anhydrous Na₂SO₄.", shape=plaintext];
F [label="6. Purification", class="step_node"]; F_sub [label="Filter and concentrate in vacuo.\nPurify by silica gel chromatography.", shape=plaintext];
G [label="7. Characterization", class="result_node"]; G_sub [label="Obtain final product as a solid.\nAnalyze by NMR, MS.", shape=plaintext];
// Edges A -> A_sub [style=invis]; A_sub -> B [style=invis]; B -> B_sub [style=invis]; B_sub -> C [style=invis]; C -> C_sub [style=invis]; C_sub -> D [style=invis]; D -> D_sub [style=invis]; D_sub -> E [style=invis]; E -> E_sub [style=invis]; E_sub -> F [style=invis]; F -> F_sub [style=invis]; F_sub -> G [style=invis]; G -> G_sub [style=invis];
A -> B -> C -> D -> E -> F -> G [color="#4285F4"]; } Caption: General experimental workflow for the DKP synthesis.
-
Reaction Setup:
-
To a clean, dry 4 mL vial equipped with a magnetic stir bar, add 1,4-diacetyl-2,5-diketopiperazine (50 mg, 0.25 mmol, 1.0 equivalent).
-
Add the desired aldehyde (e.g., benzaldehyde, 0.55 mmol, 2.2 equivalents).
-
Dissolve the solids in 2 mL of anhydrous DMF.
-
-
Initiation and Reaction:
-
To the stirred solution, add cesium carbonate (Cs₂CO₃) (205 mg, 0.63 mmol, 2.5 equivalents).
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Expertise Note: Cesium carbonate is an effective base for this transformation, providing good yields.[2] The use of anhydrous DMF is crucial as water can interfere with the base and the enolate intermediates.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Petroleum Ether:Ethyl Acetate = 4:1).
-
The reaction is typically complete within 12-24 hours, indicated by the consumption of the starting material.
-
-
Work-up and Extraction:
-
Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic phase sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
-
Combine the fractions containing the pure product and concentrate to yield the 3,6-diunsaturated 2,5-diketopiperazine, typically as a solid.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The N-acetyl groups are typically cleaved during the reaction and work-up, yielding the N-H product.
-
Advanced Protocol: One-Pot Synthesis of Unsymmetrical and N-Alkylated Derivatives
This method can be adapted to a powerful one-pot procedure to generate more complex, unsymmetrical, and N-alkylated derivatives, which are of high interest in medicinal chemistry.[1][2][10]
-
First Condensation & Alkylation:
-
Follow Step 1 of the standard protocol, but use only 1.0 equivalent of the first aldehyde.
-
Along with the Cs₂CO₃, add an alkylating agent (e.g., allyl bromide, 2.5 equivalents).
-
Stir at room temperature until TLC indicates the formation of the mono-condensed, N-alkylated intermediate.
-
-
Second Condensation:
-
To the same reaction vial, add the second, different aldehyde (2.0 equivalents).
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Follow steps 4-6 of the standard protocol to isolate the unsymmetrical, N-alkylated 3,6-diunsaturated 2,5-diketopiperazine.
-
Applications in Drug Discovery
The 3,6-diunsaturated 2,5-diketopiperazine scaffold is a "privileged structure" in drug discovery due to its frequent appearance in bioactive molecules.[3][4] Compounds synthesized via this method have shown significant potential as:
-
Anticancer Agents: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer), with some compounds inducing apoptosis and cell cycle arrest.[1][10][11]
-
HDAC Inhibitors: The DKP skeleton has been successfully incorporated into molecules designed to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy.[5]
-
Antiviral and Antibacterial Agents: The structural rigidity and hydrogen bonding capabilities of these molecules make them suitable for targeting viral and bacterial proteins.[1]
The synthetic route described here provides a direct and efficient way to generate libraries of these compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents.
References
-
Liao, S., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 21(6), 325. [Link]
-
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]
-
Gallina, C., & Liberatori, A. (1974). Condensation of this compound with aldehydes. Tetrahedron, 30(5), 667-671. [Link]
-
Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
National Center for Biotechnology Information (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. PubChem. [Link]
-
Liao, S., et al. (2023). Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Preprints.org. [Link]
-
Cichewicz, R. H., et al. (2005). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Journal of Organic Chemistry, 70(1), 19-27. [Link]
-
Lunn, J., et al. (2022). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Rapid Communications. [Link]
-
Wikipedia contributors. (2023). 2,5-Diketopiperazine. Wikipedia. [Link]
-
PubMed. (2020). Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. [Link]
-
Liao, S., et al. (2023). Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5- Diketopiperazines. Preprints.org. [Link]
-
Goher, S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design, 30(8), 597-623. [Link]
-
Elgendy, B., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]
-
The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]
-
Al-Zaydi, K. M., et al. (2022). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances, 12(35), 22925-22932. [Link]
-
ResearchGate. (2015). Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst. [Link]
-
Norwood, V. M., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14841-14845. [Link]
-
PubMed. (2012). A general synthesis of bis-indolylpiperazine-2,5-diones. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. [Link]
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- 1. mdpi.com [mdpi.com]
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- 5. Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. preprints.org [preprints.org]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Piperazine-2,5-diones
Introduction: The Privileged Scaffold and the Quest for Efficiency
The piperazine-2,5-dione (DKP) core, a six-membered bis-lactam ring, is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1][2][3] These cyclic dipeptides exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, making them a "privileged scaffold" in medicinal chemistry and drug discovery.[4][5]
Traditionally, the synthesis of substituted piperazine-2,5-diones has involved multi-step sequences, often requiring the isolation and purification of intermediates, which can be time-consuming and lead to lower overall yields.[6] One-pot synthesis methodologies have emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps into a single, sequential process without isolating intermediates, one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning with the principles of green chemistry.[4][7]
This application note provides detailed protocols and insights into two robust one-pot methodologies for the synthesis of substituted piperazine-2,5-diones, tailored for researchers, scientists, and professionals in drug development.
Core Principles of One-Pot Synthesis for Piperazine-2,5-diones
The elegance of one-pot synthesis lies in the strategic design of a reaction cascade where the product of one step serves as the substrate for the next. This requires careful selection of reagents and reaction conditions that are compatible with all components in the reaction mixture. For the synthesis of piperazine-2,5-diones, one-pot strategies often leverage multicomponent reactions (MCRs) or tandem reactions that sequentially build the linear dipeptide precursor followed by an in-situ cyclization.
The key advantages of this approach include:
-
Increased Efficiency: Reduced reaction time and manual labor due to the elimination of intermediate workup and purification steps.
-
Higher Overall Yields: Minimizing product loss that can occur during isolation and purification.
-
Improved Atom Economy: Maximizing the incorporation of starting material atoms into the final product.
-
Access to Molecular Diversity: The ability to vary multiple substituents in a single reaction allows for the rapid generation of compound libraries for screening purposes.
Featured Protocol 1: Ugi Four-Component Reaction (U-4CR) followed by Intramolecular Cyclization
The Ugi four-component reaction is a cornerstone of multicomponent chemistry, renowned for its ability to generate complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step.[2] By selecting appropriate starting materials, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to yield the desired piperazine-2,5-dione.
Causality Behind Experimental Choices
This protocol utilizes a β-acyl substituted acrylic acid as the carboxylic acid component. The Ugi reaction proceeds to form a linear intermediate which then undergoes an intramolecular aza-Michael addition, leading to the cyclization and formation of the piperazine-2,5-dione ring.[8] This tandem Ugi/aza-Michael approach is highly efficient for creating highly substituted diketopiperazines.[8]
Experimental Workflow
Caption: Workflow for the one-pot Ugi/Aza-Michael synthesis of piperazine-2,5-diones.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of the aldehyde (1.0 eq.) in absolute methanol (0.2 M), add the corresponding amine (1.0 eq.). Stir the mixture for 30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Addition of Ugi Components: To the reaction mixture, add the isocyanide (e.g., p-toluenesulfonylmethyl isocyanide, 1.0 eq.) and the corresponding β-acyl acrylic acid derivative (1.0 eq.).[8]
-
Reaction Progression: Stir the solution at a temperature ranging from room temperature to 55 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., toluene/ethyl acetate) to obtain the pure substituted piperazine-2,5-dione.[8]
Reaction Mechanism
Caption: Mechanism of phase-transfer catalyzed homoannulation of N-substituted 2-chloroacetamides.
Substrate Scope and Expected Yields
This method is effective for a range of N-substituents, with excellent yields reported for many derivatives.
| N-Substituent (R) | Yield (%) |
| Benzyl | 90 |
| 4-Methoxybenzyl | 88 |
| Cyclohexyl | 85 |
| n-Butyl | 82 |
| Phenyl | 75 |
| (Yields are representative and may vary based on specific substrates and reaction conditions) |
[9]---
Troubleshooting and Considerations
-
Low Yields in Ugi Reactions: Ensure the use of anhydrous solvents, as water can interfere with the formation of the imine intermediate. The purity of the starting materials, especially the isocyanide, is also critical.
-
Racemization: While many one-pot methods, particularly enzymatic ones, can proceed with high stereoselectivity, some conditions may lead to racemization. I[6][10]t is essential to analyze the stereochemical purity of the final products, for example, by chiral HPLC.
-
Incomplete Cyclization: If the linear intermediate is isolated instead of the cyclized product, adjusting the reaction temperature, time, or adding a mild base in the final step might promote cyclization.
-
Phase-Transfer Catalysis Issues: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases. If the reaction is sluggish, a slight increase in temperature or the amount of catalyst may be beneficial.
Conclusion
One-pot synthesis protocols represent a highly effective and efficient strategy for the construction of substituted piperazine-2,5-diones. The Ugi-based multicomponent approach offers remarkable versatility for creating complex and diverse scaffolds, while the phase-transfer catalyzed method provides a simple and high-yielding route to symmetrical derivatives. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can leverage these powerful methodologies to accelerate the discovery and development of novel therapeutic agents based on the privileged piperazine-2,5-dione core.
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Martínez-Luis, S. et al. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Chem. Proc., 12(1), 79. Available at: [Link]
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Ibragimov, R. I. et al. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry, 90(11), 2309–2316. Available at: [Link]
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Chen, Y.-J. et al. (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activities. RSC Advances, 12(51), 33235–33239. Available at: [Link]
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O'Reilly, N. J. et al. (2004). One-step diketopiperazine synthesis using phase transfer catalysis. Tetrahedron Letters, 45(38), 7127-7129. Available at: [Link]
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Wessjohann, L. A. et al. (2012). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. Molecules, 17(12), 14346-14361. Available at: [Link]
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Bienaymé, H. et al. (2016). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In The Disrupted Ugi Reaction (pp. 115-131). Springer, Cham. Available at: [Link]
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Stuart, C. D. et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
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Ruijter, E. et al. (2016). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. Organic Letters, 18(6), 1334–1337. Available at: [Link]
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Park, C.-H. et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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Hayashi, K. et al. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Applied Microbiology and Biotechnology, 106(13-16), 5049–5059. Available at: [Link]
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Cho, S. D. et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Bulletin of the Korean Chemical Society, 25(3), 416-418. Available at: [Link]
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Movassaghi, M. et al. (2011). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Organic Letters, 13(12), 3222–3225. Available at: [Link]
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Stuart, C. D. et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
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Müller, T. J. J. (n.d.). One-pot Methodologies. Heinrich-Heine-Universität Düsseldorf. Retrieved January 11, 2026, from [Link]
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Sergeev, G. B. et al. (2011). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 3(3), 217-226. Available at: [Link]
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Tadesse, S. et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14339-14345. Available at: [Link]
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Hayashi, K. et al. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Applied Microbiology and Biotechnology, 106(13-16), 5049–5059. Available at: [Link]
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Cho, S. D. et al. (2004). One-Pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Bulletin of the Korean Chemical Society, 25(3), 416-418. Available at: [Link]
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Sulekova, M. et al. (2021). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. Pharmaceutics, 13(11), 1845. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Piperazine-2,5-dione. In PubChem Compound Database. Retrieved January 11, 2026, from [Link]
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Dinsmore, C. J. & Beshore, D. C. (2002). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Tetrahedron, 58(17), 3297-3312. Available at: [Link]
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Wang, Y. et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules, 26(11), 3334. Available at: [Link]
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Application Notes and Protocols for Aldol Condensation Reactions Utilizing 1,4-Diacetylpiperazine-2,5-dione
Introduction: The Strategic Utility of Diketopiperazine Scaffolds in Carbon-Carbon Bond Formation
Diketopiperazines (DKPs) are a class of cyclic dipeptides that are prevalent in nature and are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules. Their conformationally constrained and nearly planar ring structure provides a rigid framework, which is highly advantageous for the design of molecules with specific biological activities. The inherent proteolytic stability of the DKP core makes it an attractive scaffold for the development of peptide-based therapeutics.
This application note explores the utility of a specific DKP derivative, 1,4-diacetylpiperazine-2,5-dione, as a substrate in the aldol condensation reaction. The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical step in the construction of complex molecular architectures found in many pharmaceuticals.[1][2] This reaction typically involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then be dehydrated to yield a conjugated enone.[3][4] The acetyl groups of this compound provide the necessary α-hydrogens to participate as the enolate precursor in this reaction, opening a pathway to novel, functionalized DKP derivatives with potential applications in drug discovery and development.
Reaction Principle and Mechanism
The aldol condensation of this compound proceeds via a base-catalyzed mechanism.[1][5] In the presence of a suitable base, an α-hydrogen of one of the acetyl groups is abstracted to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxyketone adduct. Under the reaction conditions, this aldol addition product can undergo dehydration through an E1cB elimination mechanism to form a stable α,β-unsaturated carbonyl compound, driven by the formation of a conjugated system.[1][4]
Controlling the stereoselectivity of the aldol reaction is a key consideration in modern organic synthesis.[6][7] The geometry of the enolate and the transition state of the carbon-carbon bond-forming step influence the relative stereochemistry of the newly formed stereocenters.[8] While this compound itself is achiral, the introduction of chiral aldehydes or the use of chiral catalysts can lead to the formation of stereochemically enriched products.[9]
Figure 1: Generalized mechanism of the base-catalyzed aldol condensation of this compound.
Experimental Protocol: Synthesis of a Model α,β-Unsaturated Diketopiperazine
This protocol details a representative procedure for the crossed aldol condensation of this compound with an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.98 g (10 mmol) of this compound in 30 mL of 95% ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1.06 g (10 mmol) of benzaldehyde.
-
Initiation of Reaction: Prepare a 2 M aqueous solution of sodium hydroxide. Slowly add 5 mL of the NaOH solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The formation of a new, less polar spot indicates product formation.
-
Heating (if necessary): If the reaction is slow at room temperature, gently heat the mixture to reflux (approximately 80 °C) for 1-2 hours, continuing to monitor by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction by adding 1 M hydrochloric acid (HCl) dropwise until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure α,β-unsaturated diketopiperazine product.
Figure 2: Step-by-step experimental workflow for the aldol condensation.
Data Presentation and Optimization
The yield and purity of the final product can be influenced by several factors. The following table provides a summary of potential optimization parameters based on general principles of aldol condensations.
| Parameter | Variation | Expected Outcome/Rationale |
| Base | NaOH, KOH, LiOH | Stronger bases can accelerate the reaction but may also promote side reactions. The choice of cation can influence solubility and reactivity. |
| Solvent | Ethanol, Methanol, THF | Protic solvents like ethanol can participate in proton transfer steps. Aprotic solvents like THF may alter the aggregation state of the enolate. |
| Temperature | Room Temp. to Reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. |
| Aldehyde | Aromatic vs. Aliphatic | Aromatic aldehydes are generally good electrophiles and lack α-hydrogens, preventing self-condensation.[2] Aliphatic aldehydes can undergo self-condensation, potentially leading to a mixture of products. |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure the base is of good quality and the concentration is accurate.
-
Formation of Multiple Products: In the case of aldehydes with α-hydrogens, self-condensation can be a competing reaction. To minimize this, the aldehyde can be added slowly to a mixture of the diketopiperazine and the base.
-
Incomplete Reaction: If the starting material is not fully consumed, a stronger base or higher temperature may be required.
-
Product Purification: The polarity of the final product will depend on the substituent of the aldehyde used. The eluent system for column chromatography should be optimized accordingly using TLC.
Conclusion
This compound serves as a viable and interesting substrate for aldol condensation reactions, providing a straightforward route to novel, functionalized diketopiperazine derivatives. The protocol outlined in this application note provides a solid foundation for researchers to explore this chemistry further. By systematically optimizing reaction conditions, a wide array of α,β-unsaturated diketopiperazines can be synthesized, offering new molecular scaffolds for drug discovery and development programs.
References
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Aldol condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]
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Guthrie, J. P., & Zhu, N. (2018). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 83(15), 8235–8248. [Link]
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Allen. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Retrieved from [Link]
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Dwarampudi, B., et al. (2024). a review on stereoselectivity in aldol condensation reaction. JETIR Research Journal. [Link]
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Thieme Chemistry. (n.d.). Stereoselective Synthesis of Branched Aldol Products. SYNFORM. Retrieved from [Link]
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Scribd. (n.d.). Chem 115 Myers: Stereoselective, Directed Aldol Reaction. Retrieved from [Link]
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International Journal of Novel Research and Development. (n.d.). A REVIEW ON STEREOSELECTIVITY IN ALDOL CONDENSATION REACTION. Retrieved from [Link]
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Henan Alfa Chemical Co., Ltd. (n.d.). CAS:3027-05-2|1,4-Diacetyl-piperazine-2,5-dione. Retrieved from [Link]
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Le, T. X. H., Bussolari, J. C., & Murray, W. V. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. Retrieved from [Link]
-
van der Heijden, M. S., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation. The Journal of Organic Chemistry, 84(18), 12058–12070. [Link]
-
Swarthmore College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
-
van der Heijden, M. S., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Syntheses of 2,5‐Diketopiperazine (DKP) Frameworks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Diastereoselective synthesis of novel aza-diketopiperazines via a domino cyclohydrocarbonylation/addition process. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(19), 6539. [Link]
-
ChemBK. (2024, April 9). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from [Link]
-
Al-Momani, E., et al. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. International Journal of Molecular Sciences, 24(19), 14891. [Link]
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D'Elia, V., Zwicknagl, H., & Reiser, O. (2008). Increased Structural Complexity Leads to Higher Activity: Peptides as Efficient and Versatile Catalysts for Asymmetric Aldol Reactions. Organic Letters, 10(21), 4947–4950. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Antioxidants, 11(11), 2210. [Link]
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Chad's Prep. (n.d.). Aldol Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. Retrieved from [Link]
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Khan Academy. (2024, May 31). Worked example: Aldol cyclisation | Aldehydes, ketones & carboxylic acids | Chemistry. YouTube. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Mono-Alkylidene Piperazine-2,5-diones via Condensation of 1,4-Diacetylpiperazine-2,5-dione with Aldehydes
Introduction: The Significance of 3-Ylidenepiperazine-2,5-diones
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and natural product synthesis. These cyclic dipeptides exhibit a wide range of biological activities and serve as versatile synthetic intermediates. A key modification that enhances the chemical diversity and biological relevance of the DKP core is the introduction of an exocyclic double bond at the C-3 and/or C-6 position, forming 3-ylidenepiperazine-2,5-diones. These α,β-unsaturated amide systems are found in various natural products and are valuable precursors for the synthesis of novel amino acids and complex heterocyclic systems.
This application note provides a detailed guide to the experimental conditions for the controlled condensation of 1,4-diacetylpiperazine-2,5-dione with a variety of aldehydes. This reaction, a variant of the classic Erlenmeyer-Plöchl synthesis, allows for the efficient and selective formation of mono-alkylidene piperazine-2,5-diones. The use of the N,N'-diacetylated starting material is crucial as it activates the methylene protons at the C-3 and C-6 positions and enables a stepwise, controllable reaction to yield mono-substituted products, which can be challenging to obtain from the unacetylated piperazine-2,5-dione.
We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer guidance on troubleshooting and characterization, aimed at researchers in synthetic chemistry and drug development.
Reaction Mechanism and Rationale
The condensation reaction is analogous to the Perkin reaction and is a cornerstone of the Erlenmeyer-Plöchl synthesis for azlactones. The key to this transformation lies in the enhanced acidity of the α-protons on the piperazine-2,5-dione ring.
Causality Behind Experimental Choices:
-
N-Acetylation: The electron-withdrawing acetyl groups on the amide nitrogens significantly increase the acidity of the adjacent methylene (C-3 and C-6) protons. This is essential for facilitating deprotonation by a weak base to form the reactive enolate intermediate.
-
Base and Solvent System: The reaction is typically carried out using anhydrous sodium acetate as a base in acetic anhydride as the solvent. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent, driving the equilibrium towards the condensed product by removing the water formed during the reaction, and it ensures the piperazine-2,5-dione remains acetylated. Sodium acetate is a sufficiently strong base to deprotonate the activated methylene position without causing unwanted side reactions.
The proposed mechanism proceeds as follows:
-
Step 1: Enolate Formation: The acetate ion removes a proton from the C-3 position of this compound to form a resonance-stabilized enolate.
-
Step 2: Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.
-
Step 3: Elimination (Dehydration): The alkoxide is protonated, and subsequent elimination of a water molecule, facilitated by the acetic anhydride, generates the exocyclic C=C double bond, yielding the 3-ylidenepiperazine-2,5-dione product.
Below is a visual representation of the reaction pathway.
Caption: Reaction mechanism for the condensation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Acetyl-3-arylidenepiperazine-2,5-diones
This protocol describes the synthesis of mono-substituted products using a 1:1 molar ratio of reactants.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Anhydrous sodium acetate (2.0 eq)
-
Acetic anhydride (10-15 mL per gram of starting material)
-
Ethanol
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (2.0 eq).
-
Solvent Addition: Add acetic anhydride to the flask. The volume should be sufficient to create a stirrable slurry (typically 10-15 mL per gram of this compound).
-
Heating: Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 3-6 hours.
-
Workup - Hydrolysis: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice-cold water or an ice/water slurry with stirring. This will hydrolyze the excess acetic anhydride.
-
Precipitation and Filtration: Stir the aqueous mixture for 30-60 minutes. The product will often precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove residual acetic acid and sodium acetate, followed by a wash with cold ethanol to remove unreacted aldehyde and other organic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, isopropanol, or an ethyl acetate/hexanes mixture. If the product is not sufficiently pure after recrystallization, column chromatography on silica gel may be necessary.
-
Drying: Dry the purified product under vacuum to yield the final 1-acetyl-3-arylidenepiperazine-2,5-dione.
Data Presentation: Substrate Scope and Yields
The described protocol is effective for a range of aromatic aldehydes. The electronic nature of the substituents on the aromatic ring can influence reaction times and yields.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Acetyl-3-benzylidenepiperazine-2,5-dione | 4 | ~75 |
| 2 | 4-Chlorobenzaldehyde | 1-Acetyl-3-(4-chlorobenzylidene)piperazine-2,5-dione | 3.5 | ~80 |
| 3 | 4-Methoxybenzaldehyde | 1-Acetyl-3-(4-methoxybenzylidene)piperazine-2,5-dione | 5 | ~70 |
| 4 | 4-Nitrobenzaldehyde | 1-Acetyl-3-(4-nitrobenzylidene)piperazine-2,5-dione | 3 | ~85 |
| 5 | Thiophene-2-carboxaldehyde | 1-Acetyl-3-(thiophen-2-ylmethylene)piperazine-2,5-dione | 4 | ~72 |
| 6 | 4-(Dimethylamino)benzaldehyde | 1-Acetyl-3-(4-(dimethylamino)benzylidene)piperazine-2,5-dione | 6 | ~65 |
Note: Yields are approximate and based on literature precedents. They may vary based on reaction scale and purification efficiency.
Workflow and Characterization
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow diagram.
Expected Characterization Data
For a representative product, 1-Acetyl-3-benzylidenepiperazine-2,5-dione :
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.3 (m, 5H, Ar-H), ~7.1 (s, 1H, =CH), ~4.6 (s, 2H, -N-CH₂-CO-), ~2.6 (s, 3H, COCH₃). The methylene protons of the piperazine ring will appear as a singlet, indicating the mono-substitution.
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~170 (C=O, acetyl), ~165, ~163 (C=O, ring amides), ~134 (Ar-C, quat.), ~131-128 (Ar-CH and =CH), ~45 (CH₂), ~25 (CH₃).
-
IR (KBr, cm⁻¹): ~1700-1650 (strong, C=O stretching for amides), ~1620 (C=C stretching).
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₁₂N₂O₃Na [M+Na]⁺, found m/z.
Troubleshooting and Safety
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Wet reagents (especially sodium acetate).2. Insufficient heating or reaction time.3. Deactivation of starting material. | 1. Use freshly dried, anhydrous sodium acetate. Ensure acetic anhydride is pure.2. Ensure the reaction reaches reflux and monitor by TLC until starting material is consumed.3. Use fresh, pure starting materials. |
| Formation of Bis-substituted Product | 1. Molar ratio of aldehyde to DKP is > 1:1.2. Extended reaction time. | 1. Use a strict 1:1 or slightly less than 1 equivalent of the aldehyde.2. Stop the reaction as soon as the mono-substituted product is the major component by TLC. |
| Oily Product / Failure to Precipitate | 1. Product is highly soluble in the aqueous mixture.2. Impurities are preventing crystallization. | 1. Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.2. Attempt purification by column chromatography. |
| Difficult Purification | Product has similar polarity to starting material or byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from different solvent systems. |
Safety Precautions
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. It reacts violently with water. Always handle acetic anhydride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Keep away from open flames and have an appropriate fire extinguisher (dry chemical, CO₂) readily available.
-
Aldehydes: Many aldehydes are irritants and sensitizers. Handle with care in a fume hood.
-
General Handling: The reaction is performed at high temperatures. Use appropriate caution when setting up and dismantling the apparatus. The quenching step with water is exothermic and should be performed slowly and carefully behind a safety shield.
Conclusion
The condensation of this compound with aldehydes is a robust and reliable method for synthesizing mono-alkylidene piperazine-2,5-diones. The N-acetyl groups are critical for activating the methylene positions, allowing for a controlled reaction under relatively mild basic conditions. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize this reaction to generate a diverse library of compounds for further investigation in drug discovery and materials science.
References
-
Al-Tel, T. H. (2006). New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules, 11(11), 869-877. [Link]
- Safety Data Sheet: Acetic acid anhydride. (2025).
Application Notes & Protocols: 1,4-Diacetylpiperazine-2,5-dione as a Versatile Scaffold for Anticancer Drug Discovery
Introduction: The "Privileged" Status of Diketopiperazines in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive molecules, earning them the designation of "privileged structures." Diketopiperazines (DKPs), a class of cyclic dipeptides, are a prime example of such a scaffold.[1] Found in a multitude of natural products, DKPs possess a conformationally constrained ring structure that provides a rigid backbone, ideal for designing molecules with high specificity for biological targets.[1] Their cyclic nature also confers enhanced stability against proteolytic degradation, a critical advantage over linear peptides in drug development.[1]
Among the synthetic precursors available for DKP-based drug discovery, 1,4-diacetylpiperazine-2,5-dione stands out as a particularly versatile and accessible starting material. The reactivity of its N-acetyl groups allows for a wide array of chemical transformations, enabling the systematic construction of large, diverse libraries of DKP derivatives.[1] This guide provides an in-depth exploration of this scaffold, offering detailed protocols for the synthesis, biological evaluation, and preliminary mechanism of action studies for novel anticancer agents derived from this compound.
Part 1: The Chemistry of Opportunity - Synthetic Diversification
The core advantage of this compound lies in its straightforward reactivity, particularly at the methylene carbons adjacent to the carbonyl groups of the ring. These positions are readily deprotonated under basic conditions, forming nucleophilic enolates that can react with various electrophiles. This reactivity is the cornerstone for building molecular complexity and is most commonly exploited through condensation reactions.
A prevalent and highly effective strategy is the Knoevenagel or aldol-type condensation with aldehydes. This reaction introduces unsaturated side chains at the C-3 and C-6 positions of the DKP ring, which are crucial for biological activity. The nature of the aldehyde used directly dictates the physicochemical properties of the final compound, allowing for the tuning of factors like lipophilicity, steric bulk, and electronic properties to optimize target engagement and cellular permeability.
Figure 1: Conceptual workflow for diversifying the this compound scaffold.
Protocol 1: General Synthesis of 3,6-Disubstituted Piperazine-2,5-dione Derivatives
This protocol describes a general procedure for the synthesis of 3,6-diunsaturated 2,5-diketopiperazine derivatives via a condensation reaction, a method proven effective for generating potent anticancer compounds.[2]
Rationale: The reaction proceeds via the formation of a carbanion on the piperazine-2,5-dione ring, which then attacks the carbonyl carbon of an aldehyde. Subsequent dehydration leads to the formation of a C=C double bond, creating an exocyclic unsaturated moiety. The presence of these moieties has been shown to be important for anticancer activity.[3]
Materials & Reagents:
-
Substituted Aldehyde (e.g., naphthaldehyde, 2-methoxybenzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous Acetic Anhydride ((Ac)₂O)
-
Pyridine
-
Ethyl acetate (EtOAc), Hexane, Dichloromethane (DCM) for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and the selected aldehyde (2.2 eq).
-
Solvation: Dissolve the reactants in anhydrous acetic anhydride (approx. 10 mL per gram of starting material).
-
Catalysis: Add anhydrous pyridine (2.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 120-140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir vigorously until a precipitate forms.
-
Extraction: Filter the solid precipitate and wash thoroughly with water. Alternatively, if no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3,6-disubstituted derivative.[2]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Part 2: Biological Evaluation - Identifying Anticancer Hits
After synthesizing a library of derivatives, the next critical phase is to screen them for biological activity. The primary goal is to identify "hit" compounds that exhibit potent and selective cytotoxicity against cancer cells.
Figure 2: Workflow for the biological evaluation of DKP derivatives.
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It is a standard preliminary assay for screening potential anticancer agents.[3][6]
Rationale: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials & Reagents:
-
Cancer cell lines (e.g., A549 human lung carcinoma, HeLa human cervical cancer[2], AsPC-1 human pancreatic cancer[7][8])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized DKP derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Summarize the results in a table for clear comparison of the potency of different derivatives across multiple cell lines.
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs A549[2] | IC₅₀ (µM) vs HeLa[2] |
| 11 | Naphthalen-1-ylmethylene | 2-Methoxybenzylidene | 1.2 | 0.7 |
| 12 | Quinoline-2-ylmethylene | 2-Methoxybenzylidene | 4.5 | 3.1 |
| 9 | Thiophen-2-ylmethylene | 2-Methoxybenzylidene | 8.9 | 6.5 |
| Doxorubicin | - | - | 0.8 | 0.5 |
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying a potent cytotoxic compound is only the first step. Understanding how it kills cancer cells is crucial for further development. Many effective anticancer agents function by inducing programmed cell death (apoptosis) or by halting the cell division cycle.[9] Studies have shown that DKP derivatives can induce apoptosis and cause cell cycle arrest in the G2/M phase.[2]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Materials & Reagents:
-
Cancer cells and culture reagents
-
Test compound (at its IC₅₀ concentration)
-
PBS and Trypsin-EDTA
-
70% ice-cold ethanol
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound (at 1x and 2x IC₅₀) for 24 hours. Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. An accumulation of cells in the G2/M peak compared to the control would indicate G2/M arrest.[10]
References
-
Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(15), 4984. Retrieved from [Link]
-
Mollica, A., et al. (2014). Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines. Fitoterapia, 97, 211-216. Retrieved from [Link]
-
Li, Y., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 11(35), 21741-21745. Retrieved from [Link]
-
Mahmood, A., et al. (2021). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. Journal of Molecular Structure, 1246, 131435. Retrieved from [Link]
-
Li, Y., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances. Available at: [Link]
-
Krajczy, I., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 27(19), 6248. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(19), 6520. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Antioxidants, 11(11), 2111. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. National Center for Biotechnology Information. Retrieved from [Link]
-
Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 1003-1013. Retrieved from [Link]
-
Li, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. Retrieved from [Link]
-
de Fátima, Â., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 67, 153-164. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-cancer activity of naturally occurring 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. eurekaselect.com [eurekaselect.com]
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- 9. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Strategic Approach to the Synthesis of Novel Antioxidant Derivatives from 1,4-Diacetylpiperazine-2,5-dione
Abstract
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2][3] This has spurred significant research into the discovery of novel antioxidant compounds.[3] This application note presents a detailed strategic framework for the synthesis and evaluation of new antioxidant derivatives using 1,4-diacetylpiperazine-2,5-dione as a versatile starting scaffold. This cyclic dipeptide structure offers a rigid, biocompatible core that can be systematically functionalized with known antioxidant pharmacophores. We provide comprehensive, step-by-step protocols for the synthesis, purification, and characterization of these novel derivatives, followed by robust methodologies for assessing their in vitro antioxidant efficacy using standard radical scavenging assays.
Introduction: The Rationale for a Piperazine-2,5-dione Scaffold
The piperazine-2,5-dione ring is a cyclic dipeptide, a privileged structure in medicinal chemistry due to its conformational rigidity and potential for establishing multiple hydrogen bonding interactions.[4][5] Recent studies have demonstrated that 1,4-disubstituted piperazine-2,5-dione derivatives can exhibit significant protective effects against oxidative injury in cellular models.[1][6] The starting material, this compound, is a commercially available and stable compound.[7][8] The core scientific premise is that the N-acetyl groups can be selectively removed to expose reactive secondary amine sites. These sites can then be acylated with moieties known for their antioxidant properties, particularly phenolic compounds.
Phenolic compounds are potent antioxidants primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).[9][10] By covalently linking phenolic acids to the piperazine-2,5-dione core, we aim to create novel chemical entities with potentially enhanced stability, bioavailability, and antioxidant capacity.
Overall Synthetic and Evaluative Workflow
The strategy involves a three-stage process: synthesis, characterization, and evaluation. The initial deacetylation of the starting material yields the core scaffold. This is followed by the activation of a selected phenolic acid and its subsequent coupling to the scaffold. Finally, the antioxidant potential of the purified product is quantified.
Caption: Overall workflow from starting material to antioxidant evaluation.
Detailed Synthetic Protocols
Protocol 1: Deacetylation of this compound
Principle: This step involves the acid-catalyzed hydrolysis of the N-acetyl groups to yield the free piperazine-2,5-dione. This exposes the secondary amine functionalities required for the subsequent coupling reaction.
Materials & Reagents:
-
This compound (C₈H₁₀N₂O₄, MW: 198.18 g/mol )[11]
-
6 M Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 50.4 mmol).
-
Add 100 mL of 6 M HCl. The addition of a co-solvent like methanol (20 mL) can aid in solubility.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Causality: Heating provides the necessary activation energy to overcome the kinetic barrier of amide hydrolysis.
-
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious as CO₂ evolution will cause foaming.
-
The product, piperazine-2,5-dione, is poorly soluble in cold water and will precipitate.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 30 mL) and then a small amount of cold methanol to remove residual impurities.
-
Dry the product under vacuum to yield piperazine-2,5-dione.
Protocol 2: Synthesis of Ferulic Acid Chloride
Principle: To facilitate the acylation of the piperazine-2,5-dione, the carboxylic acid of the phenolic moiety (using ferulic acid as an example) is converted to a more reactive acid chloride using thionyl chloride (SOCl₂).
Materials & Reagents:
-
Ferulic Acid
-
Thionyl Chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer and heating mantle
Safety Precaution: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood.
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend ferulic acid (10.0 g, 51.5 mmol) in 50 mL of anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion of the acid to the acid chloride.
-
-
Slowly add thionyl chloride (5.5 mL, 77.2 mmol, 1.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the mixture to 70 °C for 2-3 hours. The solid should dissolve as it converts to the acid chloride.
-
After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude feruloyl chloride can be used directly in the next step without further purification.
Protocol 3: N,N'-bis(feruloyl)piperazine-2,5-dione Synthesis (Coupling)
Principle: This is a Schotten-Baumann reaction where the nucleophilic secondary amines of the piperazine-2,5-dione attack the electrophilic carbonyl carbon of the feruloyl chloride, forming stable amide bonds.
Materials & Reagents:
-
Piperazine-2,5-dione (from Protocol 1)
-
Feruloyl chloride (from Protocol 2)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve piperazine-2,5-dione (2.0 g, 17.5 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask. Add triethylamine (6.1 mL, 43.8 mmol, 2.5 eq).
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.
-
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve the crude feruloyl chloride (from 8.2 g of ferulic acid, ~43.8 mmol, 2.5 eq) in 30 mL of anhydrous DCM.
-
Add the feruloyl chloride solution dropwise to the piperazine-2,5-dione solution over 30 minutes.
-
After addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated NaHCO₃ solution (2 x 30 mL), and finally brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final product, N,N'-bis(feruloyl)piperazine-2,5-dione.
In Vitro Antioxidant Activity Assessment
The antioxidant capacity of the newly synthesized derivatives is evaluated by measuring their ability to scavenge stable free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.[12][13][14]
Caption: Standard workflow for in vitro antioxidant capacity determination.
Protocol 4: DPPH Radical Scavenging Assay
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[15] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[12]
Materials & Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the synthesized derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations.
-
Assay: a. In a 96-well plate, add 100 µL of the various concentrations of your test compound or standard. b. Add 100 µL of the 0.1 mM DPPH solution to each well.[12] c. For the control well, add 100 µL of solvent instead of the sample. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the % inhibition against the compound concentration.
Protocol 5: ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[12][13] Antioxidants reduce the ABTS•+, causing the color to fade. The change in absorbance is typically measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]
Materials & Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and standard antioxidant
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS•+ Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[12]
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Assay: a. In a 96-well plate, add 10 µL of the various concentrations of your test compound or standard. b. Add 190 µL of the ABTS•+ working solution to each well. c. Shake and incubate at room temperature for 6-10 minutes.[12]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the % Inhibition and determine the IC₅₀ value using the same formulas as in the DPPH assay.
Data Presentation and Expected Outcomes
The antioxidant activities of the synthesized derivatives should be tabulated and compared against a known standard.
| Compound ID | Description | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| STD-1 | Ascorbic Acid | 25.4 ± 2.1 | 15.8 ± 1.5 |
| PD-Core | Piperazine-2,5-dione | > 500 | > 500 |
| PD-FER | N,N'-bis(feruloyl)piperazine-2,5-dione | Expected < 100 | Expected < 80 |
| PD-GAL | N,N'-bis(galloyl)piperazine-2,5-dione | Expected < 50 | Expected < 40 |
| (Note: Data are hypothetical and for illustrative purposes only) |
It is expected that the unconjugated piperazine-2,5-dione core will show negligible antioxidant activity. The synthesized derivatives, however, should exhibit significant radical scavenging capabilities. The potency is expected to correlate with the structure of the attached phenolic moiety; for instance, a derivative with gallic acid (three hydroxyl groups) is anticipated to be more potent than one with ferulic acid (one hydroxyl group and one methoxy group).
Conclusion
The synthetic framework detailed in this application note provides a robust and logical pathway for developing novel antioxidant agents based on the this compound scaffold. By systematically modifying the attached phenolic moieties, researchers can explore structure-activity relationships and optimize compounds for enhanced potency. The provided protocols for synthesis and in vitro evaluation are reliable, reproducible, and grounded in established chemical principles, offering a solid foundation for drug discovery and development professionals aiming to combat diseases rooted in oxidative stress.
References
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Begum, S., Anjum, M. R., Harisree, G. P., Sivalakshmi, N., Priyanka, P., & Bharathi, K. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry, 32(9), 2105-2118. [Link][16][17]
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Zarghi, A., et al. (2011). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. DARU Journal of Pharmaceutical Sciences, 19(4), 269–274. [Link][18]
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Andrés, A. I., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants, 12(3), 634. [Link][19]
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ResearchGate. (n.d.). Mechanisms of action of phenolic compounds. [Image]. ResearchGate. [Link][20]
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Bors, W., Michel, C., & Stettmaier, K. (2000). [Phenolic chain-breaking antioxidants--their activity and mechanisms of action]. Postepy Higieny i Medycyny Doswiadczalnej, 54(1), 57-70. [Link][10]
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Oniszczuk, A., et al. (2020). Preparation and in vitro antioxidant activity of some novel flavone analogues bearing piperazine moiety. Bioorganic Chemistry, 95, 103513. [Link][21]
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Szymańska, E., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(3), 738. [Link][14]
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Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link][22]
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Gorniak, I., Bartoszewski, R., & Kroliczewski, J. (2019). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 24(1), 69. [Link][23]
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Wang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Antioxidants, 11(10), 2014. [Link][1][2]
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MDPI. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. MDPI. [Link][6]
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Lee, J. Y., et al. (2023). Synthesis of cyclic peptides with antioxidant and skin-lightening properties. Scientific Reports, 13(1), 1-13. [Link][4][5]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Image]. ResearchGate. [Link][24]
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Apak, R., et al. (2016). DPPH Radical Scavenging Assay. In Measurement of Antioxidant Activity and Capacity (pp. 99-124). John Wiley & Sons, Ltd. [Link][15]
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ChemBK. (2024). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. ChemBK. [Link][7]
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Kurniaty, N., et al. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. KnE Life Sciences, 7(5), 147-156. [Link][25]
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PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. National Center for Biotechnology Information. [Link][11]
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Noguchi, N., et al. (1997). Design, Synthesis and Evaluation of Novel Radical-Scavenging Antioxidant Against Lipid Peroxidation. Journal of Japan Oil Chemists' Society, 46(10), 1167-1174. [Link][26]
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Kumar, A., et al. (2024). Recent Advances in the Synthesis of Antioxidant Derivatives: Pharmacological Insights for Neurological Disorders. Current Medicinal Chemistry, 31. [Link][3]
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Application Note: 1,4-Diacetylpiperazine-2,5-dione as a Versatile Scaffold for Combinatorial Library Synthesis
Abstract
Diketopiperazines (DKPs) represent a class of cyclic dipeptides recognized as "privileged scaffolds" in medicinal chemistry due to their conformational rigidity, metabolic stability, and diverse biological activities.[1][2] This application note details the strategic use of 1,4-diacetylpiperazine-2,5-dione, a commercially available and stable starting material, for the efficient construction of diverse DKP-based chemical libraries. The N-acetyl groups serve as readily cleavable protecting groups, enabling controlled, sequential functionalization at the amide nitrogen positions. Furthermore, the diketopiperazine core allows for diversification at the α-carbon positions via enolate chemistry. We provide detailed solution-phase protocols for both N-diversification and C-alkylation, a guide for library design and characterization, and a discussion on adapting these methods for solid-phase synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the DKP scaffold for the discovery of novel therapeutic agents.
Introduction: The Power of the Diketopiperazine Scaffold
The search for novel therapeutic agents increasingly relies on the exploration of unique chemical spaces. Diketopiperazines (DKPs), the smallest possible cyclic peptides, have emerged as a highly attractive structural motif for drug discovery.[3] Their rigid framework pre-organizes appended pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Unlike many linear peptides, the cyclic nature of DKPs confers significant resistance to enzymatic degradation by exopeptidases, improving their pharmacokinetic profiles.[4]
DKP-containing molecules have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[2][3] This versatility has established the DKP core as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors through the introduction of various functional groups.[1]
Combinatorial chemistry is a powerful engine for drug discovery, enabling the rapid synthesis of large collections of related molecules for high-throughput screening.[3] The DKP scaffold is exceptionally well-suited for this approach. However, traditional syntheses often start from amino acid precursors, involving multiple coupling and cyclization steps.[5] This application note focuses on an alternative and highly efficient strategy starting from the pre-formed cyclic core, This compound . This approach offers two key advantages:
-
Strategic Control: The N-acetyl groups mask the reactive amide nitrogens, allowing for selective deprotection and stepwise introduction of diverse substituents.
-
Convergent Synthesis: It provides a stable, common intermediate that can be diversified through multiple independent reaction pathways, streamlining the library generation process.
Chemical Properties and Reactivity
This compound is a stable, solid compound that serves as an excellent starting point for library synthesis. Its reactivity is centered around three key positions, enabling a multi-dimensional diversification strategy.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₈H₁₀N₂O₄ | [7] |
| Molecular Weight | 198.18 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| CAS Number | 3027-05-2 | [7] |
| Key Reactive Sites | 1. N-Acetyl Groups (N1, N4) 2. α-Carbons (C3, C6) |
Reactivity Explained:
-
N-Acetyl Groups: These amide functionalities can be hydrolyzed under acidic or basic conditions to reveal secondary amine groups.[9] This unmasking is the gateway to N-alkylation, N-acylation, N-arylation, and other functionalization reactions, allowing for the introduction of the first dimension of diversity (R¹ and R²).
-
α-Carbons (C3, C6): The protons on the carbons adjacent to the carbonyl groups are acidic. Treatment with a strong, non-nucleophilic base generates a nucleophilic enolate.[6] This enolate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes), enabling C-C bond formation and the introduction of a second dimension of diversity (R³ and R⁴).
Overall Library Synthesis Workflow
The strategic use of this compound allows for a logical and modular approach to library synthesis. The workflow is designed to build complexity in a controlled manner, starting from a common core and branching out to create a diverse set of final compounds.
Experimental Protocols
Safety Precaution: Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Solution-Phase N-Diversification
This protocol describes a four-step sequence to generate a library of N¹,N⁴-disubstituted diketopiperazines.
Step A: Mono-Deacetylation to N-Acetyl-piperazine-2,5-dione
-
Rationale: Mild acidic or basic hydrolysis can be used to remove one acetyl group. The reaction is monitored carefully to maximize the yield of the mono-deacetylated product. Concentrated acids or bases under reflux will lead to complete deacetylation.
-
Procedure:
-
Suspend this compound (1.0 g, 5.05 mmol) in a 1:1 mixture of methanol and 2M aqueous hydrochloric acid (20 mL).
-
Stir the mixture at 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes.
-
Once the starting material is consumed and the mono-deacetylated product is maximized (typically 2-4 hours), cool the reaction to room temperature.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-piperazine-2,5-dione, which can often be used in the next step without further purification.
-
Step B: First N-Diversification (Introduction of R¹)
-
Rationale: The free secondary amine is functionalized. For N-alkylation, a mild base like potassium carbonate is used with an alkyl halide to minimize the risk of epimerization at the α-carbons, a known issue with stronger bases like sodium hydride.[5]
-
Procedure (Example: N-Benzylation):
-
Dissolve the crude N-acetyl-piperazine-2,5-dione (approx. 5.05 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).
-
Add potassium carbonate (1.05 g, 7.6 mmol, 1.5 equiv).
-
Add benzyl bromide (0.72 mL, 6.06 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-N'-acetyl-piperazine-2,5-dione.
-
Step C: Second Deacetylation
-
Rationale: A more forcing condition is now used to remove the remaining, more sterically hindered, acetyl group.
-
Procedure:
-
Dissolve the N-R¹-N'-acetyl intermediate (e.g., N-benzyl-N'-acetyl-piperazine-2,5-dione, 1.0 g, 4.06 mmol) in 6M aqueous hydrochloric acid (15 mL).
-
Heat the mixture to reflux (approx. 100°C) for 4-6 hours, monitoring by LC-MS.
-
Cool the reaction to 0°C and carefully neutralize with solid sodium hydroxide or a concentrated aqueous solution until the pH is ~8-9.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-R¹-piperazine-2,5-dione.
-
Step D: Second N-Diversification (Introduction of R²)
-
Rationale: The second diversification step is performed on the remaining free amine using a library of reagents. This step is ideal for parallel synthesis.
-
Procedure (Example: Acylation with an Acid Chloride):
-
In an array of vials, distribute the N-R¹-piperazine-2,5-dione intermediate (e.g., 50 mg, 0.24 mmol per vial) dissolved in anhydrous dichloromethane (2 mL).
-
To each vial, add a different acid chloride (1.1 equiv) and triethylamine (1.5 equiv).
-
Seal the vials and shake at room temperature overnight.
-
Quench the reactions by adding water. Separate the organic layer (a phase separator plate can be used for parallel workup).
-
Evaporate the solvent to yield the crude library of N¹,N⁴-disubstituted diketopiperazines for analysis and screening.
-
Protocol 2: C-Alkylation for Further Diversification
This protocol can be performed on the N¹,N⁴-diacetyl starting material or any of the N-substituted intermediates to add another layer of complexity.
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the carbonyl groups. Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature is ideal for this purpose, forming a reactive enolate.[10]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the DKP substrate (e.g., this compound, 200 mg, 1.01 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add LiHMDS (1.1 mL of a 1.0 M solution in THF, 1.1 equiv) dropwise. The solution may change color, indicating enolate formation. Stir for 30 minutes at -78°C.
-
In a separate syringe, draw up the electrophile (e.g., 4-methoxybenzyl bromide, 223 mg, 1.11 mmol, 1.1 equiv) dissolved in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the enolate solution at -78°C.
-
Allow the reaction to stir at -78°C for 2-3 hours, then slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to isolate the C-alkylated diketopiperazine.
-
Library Design and Characterization
The true power of this methodology lies in its combinatorial nature. By combining different reagents at each diversification step, a large and diverse library can be rapidly assembled.
Example Library Design:
| Scaffold Core | Step B Reagent (R¹) | Step D Reagent (R²) | Step 5 Reagent (R³) |
| DKP | Benzyl bromide | Acetyl chloride | 4-Nitrobenzyl bromide |
| DKP | Ethyl iodide | Propionyl chloride | 2-Bromomethylnaphthalene |
| DKP | Allyl bromide | Benzoyl chloride | 3-Picolyl chloride |
| DKP | Propargyl bromide | Cyclohexanecarbonyl chloride | 4-Fluorobenzyl bromide |
Characterization:
-
High-Throughput Analysis: For large libraries, initial analysis focuses on purity and confirmation of mass. LC-MS is the primary tool for this, providing both a retention time (purity assessment) and a mass-to-charge ratio (identity confirmation) for each library member.
-
Representative Compound Analysis: A few representative compounds from the library should be fully characterized to validate the synthetic route. This includes:
-
¹H and ¹³C NMR Spectroscopy: To confirm the detailed chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
-
Discussion: Adaptation to Solid-Phase Synthesis
While the protocols described are for solution-phase synthesis, the chemistry is readily adaptable to Solid-Phase Organic Synthesis (SPOS), which offers advantages in purification and automation.[3]
A common solid-phase strategy is "cyclative cleavage," where the final cyclization step to form the DKP ring simultaneously cleaves the molecule from the solid support, ensuring that only the desired cyclic product is released into solution.[3] Alternatively, a pre-formed DKP, functionalized with a suitable linker, could be attached to a resin. The diversification steps (N- and C-alkylation) could then be performed on the solid support, with excess reagents and byproducts simply washed away before the final cleavage step.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Deacetylation | Insufficient reaction time or temperature; reagent degradation. | Increase reaction time or temperature moderately. Ensure acid/base solution is fresh. For sensitive substrates, consider alternative methods like Schwartz's reagent.[11] |
| Low Yield in N-Alkylation | Poorly reactive alkyl halide; steric hindrance; base too weak. | Switch to a more reactive halide (e.g., iodide instead of chloride). Increase reaction temperature. Use a stronger base if epimerization is not a concern. |
| Side Products (e.g., Epimerization) | Base is too strong or temperature is too high during N- or C-alkylation. | Use a milder base (e.g., K₂CO₃, DIPEA).[5] Maintain low temperatures (-78°C) during enolate formation and reaction. |
| No Reaction in C-Alkylation | Base not strong enough to form enolate; electrophile is too weak. | Ensure base (e.g., LiHMDS) is fresh and titrated. Use a more potent electrophile. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize chromatography conditions (try different solvent systems or use a different stationary phase like alumina). Consider a crystallization step. |
Conclusion
This compound is a powerful and underutilized starting material for the construction of diketopiperazine-based combinatorial libraries. Its symmetric nature and the presence of chemically tractable N-acetyl groups allow for a controlled and modular diversification strategy. The protocols provided herein for N- and C-functionalization offer a robust framework for accessing novel chemical matter. By leveraging this scaffold, medicinal chemists can efficiently generate diverse libraries for screening, accelerating the discovery of new lead compounds with potential therapeutic applications across a wide range of diseases.
References
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Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
-
de la Figuera, N., et al. (2015). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Molecules, 20(8), 14736–14755. Available from: [Link]
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Ciobanu, M., et al. (2012). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 17(10), 11957-11970. Available from: [Link]
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Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Electronic Theses and Dissertations. Paper 2553. Available from: [Link]
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Wang, L., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry, 8, 621808. Available from: [Link]
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Wang, L., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry, 8, 621808. Available from: [Link]
- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164. (General concept, specific URL not available for direct linking to full text, but widely cited).
- Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. (Review article, specific URL not available for direct linking to full text).
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Hakobyan, K. E., et al. (2016). Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the YSU, 3, 41-46. Available from: [Link]
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Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. Retrieved from [Link]
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Perjesi, P., et al. (2014). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2), 265-272. Available from: [Link]
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Williams, R. M., & Wanner, J. (2011). Total Synthesis of Complex Diketopiperazine Alkaloids. Israel Journal of Chemistry, 51(3-4), 363–380. Available from: [Link]
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Thornton, P. D., & Heise, A. (2020). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering, 305(8), 2000213. Available from: [Link]
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Perjesi, P., et al. (2014). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2), 265-272. Available from: [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. Available from: [Link]
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PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. National Center for Biotechnology Information. Retrieved from [Link]
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Kurita, K. (2006). Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. Polymers, 13(11), 1744. Available from: [Link]
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Joullié, M. M., et al. (2009). Annulated Diketopiperazines from Dipeptides or Schöllkopf Reagents via Tandem Cyclization-Intramolecular N-Arylation. The Journal of Organic Chemistry, 74(21), 8046–8054. Available from: [Link]
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Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]
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Castillo, E., et al. (2006). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 50(2), 71-74. Available from: [Link]
- Google Patents. (2009). CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.
- Google Patents. (1988). HU196382B - Process for preparing 2,5-diketopiperazine derivatives.
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Richichi, B., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 18(1), 118-122. Available from: [Link]
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Application Note & Protocol: Synthesis of Symmetrically Disubstituted 1,4-Piperazine-2,5-diones via Thermal Cyclodimerization
Abstract
This document provides a comprehensive guide for the synthesis of symmetrically 3,6-disubstituted 1,4-piperazine-2,5-diones, commonly known as diketopiperazines (DKPs), through the thermal cyclodimerization of α-amino acids. The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2] This protocol details a straightforward, solvent-based thermal condensation method that is both robust and scalable, making it suitable for research and drug development applications. We will explain the underlying reaction mechanism, provide a detailed step-by-step protocol using L-Alanine as a model substrate, and offer guidance on product purification and characterization.
Introduction and Scientific Rationale
Symmetrically disubstituted 1,4-piperazine-2,5-diones are cyclic dipeptides formed from the head-to-tail condensation of two identical α-amino acid molecules. Their rigid, conformationally constrained structure makes them valuable scaffolds for mimicking peptide turns and presenting substituents in well-defined spatial orientations. This has led to their exploration in a wide range of therapeutic areas.[3]
The most direct and established method for synthesizing these symmetrical DKPs is the thermal condensation of α-amino acids or their corresponding esters.[4] Heating an amino acid, particularly in a high-boiling point, polar solvent like ethylene glycol, promotes a self-condensation reaction.[4][5]
Mechanism of Action: The reaction proceeds via a two-step process:
-
Dipeptide Formation: Two amino acid molecules condense to form a linear dipeptide.
-
Intramolecular Cyclization: The terminal amine of the dipeptide attacks the ester (or activated carboxyl) group, leading to cyclization and the formation of the stable six-membered diketopiperazine ring, releasing two molecules of water in the process.
Using a high-boiling solvent facilitates the removal of water, which drives the equilibrium towards the cyclized product. This method avoids the need for complex coupling agents or multi-step protection/deprotection strategies often required in peptide synthesis.[6]
Reaction Scheme and Workflow Visualization
The overall synthetic transformation and experimental workflow are depicted below.
Reaction Scheme: Cyclodimerization of L-Alanine
The diagram below illustrates the thermal condensation of two L-Alanine molecules to yield the corresponding symmetrically disubstituted piperazine-2,5-dione, namely Cyclo(L-Ala-L-Ala).
Caption: General reaction scheme for DKP synthesis.
Experimental Workflow
This flowchart outlines the complete process from reaction setup to final product characterization.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol: Synthesis of Cyclo(L-Ala-L-Ala)
This protocol is based on a well-established procedure for the synthesis of DKPs from free amino acids.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. / CAS | Notes |
| L-Alanine | ≥99% | Sigma-Aldrich | A7627 | |
| Ethylene Glycol | Anhydrous, 99.8% | Sigma-Aldrich | 324558 | High boiling point solvent. |
| Methanol | ACS Grade | Fisher Scientific | A412-4 | For washing the precipitate. |
| Nitrogen Gas | High Purity | Standard Supplier | N/A | For inert atmosphere. |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Schlenk line or nitrogen balloon setup
-
Büchner funnel and filter flask assembly
-
Vacuum oven
Step-by-Step Procedure
-
Setup: Place L-Alanine (e.g., 5.0 g, 56.1 mmol) into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add ethylene glycol (e.g., 35 mL, approx. 7 weight equivalents) to the flask.[4]
-
Inert Atmosphere: Attach the reflux condenser and flush the entire system with nitrogen gas for 5-10 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction (e.g., using a balloon).
-
Heating and Reaction:
-
Begin stirring the suspension.
-
Heat the mixture to 170-190 °C using the heating mantle.[4] The solid amino acid will gradually dissolve as the reaction proceeds.
-
Maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC if desired, but is generally run for a fixed time.
-
-
Cooling and Precipitation:
-
After the reaction period, turn off the heat and allow the flask to cool to room temperature.
-
A white or off-white precipitate of the DKP product will form as the solution cools.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
The ethylene glycol filtrate can be discarded according to institutional guidelines.
-
-
Purification/Washing:
-
Wash the collected solid precipitate on the filter with ice-cold methanol (e.g., 2 x 15 mL) to remove residual ethylene glycol and any unreacted starting material.[4]
-
For many applications, the product is sufficiently pure after this step. For higher purity, recrystallization from water or ethanol can be performed.
-
-
Drying: Dry the purified white solid in a vacuum oven at 50-60 °C overnight to a constant weight.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 60-80%.
-
Appearance: A white crystalline solid.
-
Characterization:
-
Melting Point (MP): Literature MP for Cyclo(L-Ala-L-Ala) is ~296-298 °C (with decomposition).
-
¹H NMR (DMSO-d₆): Expected peaks corresponding to the methyl protons and the α-protons of the piperazine ring.
-
Mass Spectrometry (MS): Calculate the expected m/z for the product (C₆H₁₀N₂O₂) and compare with the experimental value.
-
Summary of Key Experimental Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Substrate | L-Alanine | Can be adapted for other α-amino acids. |
| Solvent | Ethylene Glycol | High boiling point (197 °C) allows for the necessary reaction temperature and helps remove water. |
| Temperature | 170–190 °C | Sufficient thermal energy to drive the condensation and cyclization. Temperatures above 200°C may lead to decomposition. |
| Reaction Time | 4–6 hours | Generally sufficient for completion. Can be optimized based on the specific amino acid. |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation of the amino acid and solvent at high temperatures. |
| Purification Method | Filtration & Washing | Simple and effective for removing the high-boiling solvent and impurities.[4] |
| Expected Yield | 60–80% | Varies depending on the specific amino acid and reaction scale. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Insufficient temperature or reaction time.
-
Solution: Ensure the internal reaction temperature reaches at least 170 °C. Consider extending the reaction time.
-
Cause: Water not being effectively removed.
-
Solution: Ensure a gentle flow of inert gas over the reaction to help carry away the water byproduct. Do not use a sealed system.
-
-
Product Discoloration (Yellow/Brown):
-
Cause: Overheating or presence of oxygen, leading to decomposition.
-
Solution: Maintain strict temperature control and ensure a robust inert atmosphere. The product can often be purified by recrystallization if discoloration is minor.
-
-
Product is an Oil or Fails to Precipitate:
-
Cause: The specific DKP product may have higher solubility in ethylene glycol.
-
Solution: Try adding the cooled reaction mixture dropwise to a large volume of cold water or diethyl ether to force precipitation.
-
References
-
Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. [Link]
-
Bara, R. (n.d.). Diketopiperazines. The Baran Laboratory, Scripps Research. [Link]
-
Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164. [Link]
-
Blake, J., et al. (2019). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering, 304(5), 1800773. [Link]
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641-3716. [Link]
- Tetenbaum, S. J. (1964). U.S. Patent No. 3,121,717. U.S.
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]
Sources
step-by-step synthesis of (Z,Z)-(benzylidene)piperazine-2,5-diones
An Application Guide to the Stereoselective Synthesis of (Z,Z)-(Benzylidene)piperazine-2,5-diones
Introduction
The piperazine-2,5-dione, also known as a diketopiperazine (DKP), represents the simplest class of cyclic dipeptides and is a foundational scaffold in medicinal chemistry and natural product synthesis.[1][2][3] These structures are ubiquitous in nature, found in a wide array of organisms including fungi, bacteria, and marine sponges, and often exhibit significant biological activity.[1][4] The synthetic functionalization of the DKP core, particularly at the C-3 and C-6 positions, provides access to a vast chemical space of structurally diverse and biologically active molecules.[3]
One of the most fundamental and effective modifications is the Knoevenagel-type condensation with aromatic aldehydes to form (benzylidene)piperazine-2,5-diones. This reaction, reminiscent of the classical Erlenmeyer-Plöchl synthesis, extends the conjugation of the system and introduces key structural motifs for further derivatization or for direct application as bioactive agents.[5][6] The resulting bis-arylidene derivatives are of particular interest, with the stereochemistry of the exocyclic double bonds playing a critical role in their ultimate conformation and biological function.
This application note provides a detailed, step-by-step protocol for the synthesis of symmetrical (Z,Z)-3,6-dibenzylidene-piperazine-2,5-diones. We will delve into the causality behind the experimental design, the mechanism that dictates the stereochemical outcome, and provide a robust framework for characterization and troubleshooting. The methodology is designed to be reliable and reproducible, yielding the desired (Z,Z) isomer exclusively.[7]
Reaction Mechanism and Stereoselectivity
The synthesis proceeds via a base-catalyzed condensation reaction between the active methylene protons at the C-3 and C-6 positions of the piperazine-2,5-dione ring and two equivalents of benzaldehyde.
Causality of Reagents:
-
Piperazine-2,5-dione (1): The substrate, containing two reactive CH₂ groups flanked by amide functionalities.
-
Benzaldehyde (2): The electrophile that undergoes nucleophilic attack.
-
Acetic Anhydride: Serves a dual role. It is the reaction solvent and, critically, a dehydrating agent. The elimination of water is essential to drive the equilibrium towards the formation of the condensed product.
-
Anhydrous Sodium Acetate: Acts as the base required to generate the nucleophilic enolate from the piperazine-2,5-dione. Its anhydrous nature is crucial to prevent the hydrolysis of acetic anhydride and to maintain the dehydrating conditions of the reaction.
The reaction is believed to proceed through the formation of an enolate intermediate, which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the C=C double bond. This process occurs sequentially at both the C-3 and C-6 positions.
Stereochemical Control: The exclusive formation of the (Z,Z)-isomer is a key feature of this reaction.[7] This high degree of stereoselectivity is attributed to thermodynamic control. The bulky benzyl groups orient themselves in a trans-like configuration relative to the piperazine ring to minimize steric repulsion, making the (Z,Z) configuration the most stable and, therefore, the predominant product.
Experimental Protocols
This section details the necessary procedures, starting from the synthesis of the piperazine-2,5-dione precursor to the final condensation product.
Part A: Synthesis of Piperazine-2,5-dione (Precursor)
The piperazine-2,5-dione starting material is readily prepared via the self-condensation of glycine.[8][9]
Materials and Equipment:
-
Glycine
-
Glycerol
-
Heating mantle with stirrer
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
Place glycine in a round-bottom flask containing glycerol.
-
Heat the mixture under reflux with stirring. The glycine will slowly dissolve and then a white solid will begin to precipitate.
-
After several hours of reflux, cool the reaction mixture to room temperature.
-
Dilute the mixture with water to precipitate the product fully and dissolve the glycerol.
-
Collect the white solid by filtration, wash thoroughly with water and then ethanol, and dry under vacuum. The resulting piperazine-2,5-dione is typically used without further purification.
Part B: Synthesis of (Z,Z)-3,6-Dibenzylidene-piperazine-2,5-dione
This protocol describes the condensation of piperazine-2,5-dione with benzaldehyde.
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| Piperazine-2,5-dione | ≥98% | Commercial | Must be dry. |
| Benzaldehyde | ≥99% | Commercial | Freshly distilled if necessary. |
| Acetic Anhydride | ≥99% | Commercial | Anhydrous grade. |
| Sodium Acetate | ≥99% | Commercial | Must be anhydrous. |
| Diethyl Ether | Reagent Grade | Commercial | For washing. |
| Dimethylformamide (DMF) | Reagent Grade | Commercial | For recrystallization. |
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine-2,5-dione (0.01 mol), benzaldehyde (0.02 mol), and anhydrous sodium acetate (0.04 mol).[8][9]
-
Rationale: A 1:2 molar ratio of the diketopiperazine to aldehyde is used to ensure symmetrical disubstitution. Sodium acetate is used in excess to ensure complete deprotonation.
-
-
Solvent Addition: Add acetic anhydride (15-20 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 5 hours with continuous stirring.[8][9] The solution will typically turn a deep yellow/orange color.
-
Rationale: High temperature provides the necessary activation energy for the condensation and dehydration steps.
-
-
Work-up and Isolation: After 5 hours, cool the mixture to room temperature. A solid precipitate should form.
-
Filter the crude product using a Büchner funnel.
-
Wash the collected solid sequentially with a small amount of cold water, followed by diethyl ether to remove residual acetic anhydride and unreacted benzaldehyde.[8]
-
Purification: Recrystallize the crude solid from hot dimethylformamide (DMF) to yield the pure (Z,Z)-3,6-dibenzylidene-piperazine-2,5-dione as a crystalline solid.[8]
-
Dry the final product in a vacuum oven.
Visualization of Workflow
The overall synthetic process can be visualized as a straightforward workflow from starting materials to the final, purified product.
Caption: Workflow for the synthesis of (Z,Z)-dibenzylidene-piperazine-2,5-dione.
Characterization Data
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
| Analysis Technique | Expected Results for (Z,Z)-3,6-dibenzylidene-piperazine-2,5-dione |
| ¹H NMR (CDCl₃) | δ ~8.0-9.0 (s, 2H, NH), δ ~7.2-7.8 (m, 10H, Ar-H), δ ~6.8-7.1 (s, 2H, =CH) |
| ¹³C NMR (CDCl₃) | δ ~160 (C=O), δ ~130-135 (Ar-C), δ ~128-130 (Ar-CH), δ ~120-125 (=CH) |
| IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1680 (C=O stretch, amide), ~1630 (C=C stretch) |
| Mass Spec. (ESI-MS) | m/z calculated for C₁₈H₁₄N₂O₂ [M+H]⁺: 291.11 |
| Melting Point | Sharp melting point, typically >290 °C |
Note: Exact chemical shifts (δ) may vary depending on the solvent and spectrometer frequency. Data is generalized from typical values for similar structures.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents not anhydrous. 3. Loss of product during work-up. | 1. Extend reflux time; ensure temperature is adequate. 2. Use freshly opened or dried reagents (especially NaOAc). 3. Ensure complete precipitation before filtering; minimize washing solvent volume. |
| Formation of Mono-substituted Product | 1. Incorrect stoichiometry (insufficient benzaldehyde). 2. Reaction stopped prematurely. | 1. Verify molar equivalents of reactants; consider using a slight excess (2.1 eq) of benzaldehyde. 2. Ensure the full 5-hour reflux period is completed. |
| Product is Oily or Gummy | Presence of impurities, likely unreacted benzaldehyde or byproducts. | Ensure thorough washing with diethyl ether. If the problem persists, try trituration with a non-polar solvent like hexane before recrystallization. |
| Broad Melting Point | The product is impure. | Repeat the recrystallization step from DMF. Ensure the product is completely dry before analysis. |
Conclusion
The protocol described provides a reliable and highly stereoselective method for synthesizing (Z,Z)-(benzylidene)piperazine-2,5-diones. The procedure leverages classical condensation chemistry, driven to completion by the use of acetic anhydride as a dehydrating agent. The inherent thermodynamic stability of the (Z,Z)-isomer simplifies purification by yielding a single, desired stereoisomer. This versatile scaffold serves as a valuable building block for drug discovery and materials science, and the robust nature of this synthesis makes it accessible for a wide range of chemical research applications.
References
-
Asiri, A. M., & Hassan, M. A. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules, 5(5), 629-635. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(15), 4983. [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Asiri, A. M., & Hassan, M. A. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. ResearchGate. [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
-
Johnson, A.-L., Janosik, T., & Bergman, J. (2002). Synthesis of the diketopiperazine dipodazine. ARKIVOC. [Link]
-
Merck Index. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]
-
Rico, E., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega, 3(9), 12050-12064. [Link]
-
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]
-
PubChem. (n.d.). 3,6-Diphenylpiperazine-2,5-dione. [Link]
-
Wang, S., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules, 26(11), 3345. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
-
Castro, A. M. (2004). A Convenient and Stereospecific Synthesis of (Z)-Benzylidenephthalides. ResearchGate. [Link]
-
Ben-Ammar, A., et al. (2020). Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines Through Azomethine Ylide Cycloaddition Reaction. ResearchGate. [Link]
-
Tenney, K., et al. (2004). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 9(5), 382-387. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Rizk, S. A. (2013). Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals. [Link]
-
Hazra, A., et al. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. ResearchGate. [Link]
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- 1. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
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- 8. mdpi.com [mdpi.com]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Alkylation of 1,4-Diacetylpiperazine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methodologies for the N-alkylation of 1,4-diacetylpiperazine-2,5-dione derivatives. The piperazine-2,5-dione (diketopiperazine or DKP) scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and forming the core of various therapeutic agents.[1] N-alkylation of this scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery, enabling the modulation of physicochemical properties and biological activity. This document details several strategic approaches for the selective alkylation of the diacetylated DKP core, including direct alkylation under basic conditions and tandem reaction sequences. Each section provides the scientific rationale behind the methodology, detailed step-by-step protocols, and a discussion of the critical parameters influencing reaction outcomes.
Introduction: The Significance of the Piperazine-2,5-dione Scaffold
The piperazine-2,5-dione ring system, being the smallest cyclic peptide structure, offers a conformationally constrained framework that is advantageous for designing molecules with specific biological targets.[1] These derivatives exhibit greater stability against enzymatic degradation compared to their linear peptide counterparts.[1] The biological activities associated with DKP derivatives are extensive, including anticancer, antiviral, and antioxidant properties.[1]
The this compound starting material provides a stable, readily available platform for further functionalization. The acetyl groups serve a dual purpose: they protect the nitrogen atoms and activate the adjacent methylene carbons for condensation reactions. Methodologies that allow for the selective alkylation of one or both nitrogen atoms are therefore highly valuable for generating structural diversity. This guide will focus on practical and reproducible methods for achieving this transformation.
Methodology 1: Direct Mono-N-Alkylation and Aldol Condensation
A robust method for the synthesis of mono-N-alkylated, di-unsaturated piperazine-2,5-diones involves a one-pot reaction sequence starting from 1,4-diacetyl-2,5-diketopiperazine. This strategy leverages the reactivity of the acetyl groups and the piperazinedione ring to orchestrate a sequential aldol condensation and N-alkylation.
Scientific Rationale
This one-pot procedure is an efficient approach that combines C-C and N-C bond formation. The reaction is initiated by a base-mediated aldol condensation between the enolate of the 1,4-diacetyl-2,5-diketopiperazine and an aldehyde. This is followed by in-situ N-alkylation with an alkyl halide. A subsequent, higher-temperature aldol condensation with a second aldehyde completes the synthesis of the di-unsaturated product. The choice of base and reaction conditions is critical for achieving the desired outcome. Cesium carbonate (Cs₂CO₃) is an effective base for both the condensation and alkylation steps.[1]
Experimental Workflow
Sources
Application Notes & Protocols: The Strategic Use of 1,4-Diacetylpiperazine-2,5-dione in Peptidomimetic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, 2,5-diketopiperazines (DKPs) represent a class of "privileged structures."[1] These cyclic dipeptides are prevalent in a vast array of bioactive natural products, owing to a conformationally constrained, rigid backbone that imparts significant proteolytic stability—a critical advantage over their linear peptide counterparts.[1] Among the synthetic precursors available to researchers, 1,4-diacetylpiperazine-2,5-dione , the diacetylated anhydride of glycylglycine, stands out as a uniquely versatile and reactive building block for constructing complex peptide mimics and unnatural amino acids.[2]
The strategic placement of the N-acetyl groups is the key to this molecule's utility. These electron-withdrawing groups significantly increase the acidity of the α-protons at the C3 and C6 positions, transforming these sites into active methylene carbons. This activation is the cornerstone of its application, enabling base-catalyzed condensation reactions that serve as a gateway to a diverse library of peptidomimetic structures.[1][3]
This guide provides an in-depth exploration of the application of this compound, focusing on its role as a chiral glycine equivalent for the synthesis of α,β-didehydroamino acid derivatives and, subsequently, unnatural α-amino acids. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and offer expert insights to ensure successful implementation in your research.
Core Principle: The Power of Condensation Chemistry
The primary synthetic transformation leveraging this compound is a base-catalyzed aldol-type condensation with aldehydes. The reaction proceeds via the formation of a planar enolate intermediate, which then nucleophilically attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent elimination of water yields a thermodynamically stable, exocyclic α,β-unsaturated system, known as a 3-ylidenepiperazine-2,5-dione.
This transformation is synthetically powerful because it effectively converts a simple glycine unit within the DKP scaffold into a rigidified, functionalized dehydroamino acid residue. These residues are valuable precursors for creating peptidomimetics with constrained conformations and are key intermediates for the asymmetric synthesis of novel amino acids.
Application & Protocol: Synthesis of 3,6-Di-unsaturated 2,5-Diketopiperazines
A particularly efficient application of this chemistry is the one-pot synthesis of asymmetrically or symmetrically substituted 3,6-di(alkylidene)piperazine-2,5-diones. These molecules serve as rigid scaffolds presenting two distinct side chains, making them attractive for library synthesis in drug discovery. The following protocol is adapted from a procedure for synthesizing novel anticancer agents and demonstrates a sequential condensation and alkylation strategy.[4]
Experimental Protocol: One-Pot Sequential Condensation
This protocol describes the synthesis of a 1-allyl-3,6-di(alkylidene)piperazine-2,5-dione derivative. The reaction proceeds through an initial aldol condensation, followed by N-alkylation with allyl bromide, and a second, higher-temperature condensation.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 3027-05-2 | 198.18 | Sigma-Aldrich, ChemScene[5][6] |
| Aldehyde 1 (e.g., 3-Nitrobenzaldehyde) | 99-61-6 | 151.12 | Standard suppliers |
| Aldehyde 2 (e.g., 2-Methoxybenzaldehyde) | 135-02-8 | 136.15 | Standard suppliers |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Standard suppliers |
| Allyl Bromide | 106-95-6 | 120.98 | Standard suppliers |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Standard suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Standard suppliers |
| Hexanes | 110-54-3 | 86.18 | Standard suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Standard suppliers |
Step-by-Step Methodology
-
Reaction Setup: To a 4 mL glass vial equipped with a magnetic stir bar, add this compound (50 mg, 0.25 mmol, 1.0 equiv.) and Aldehyde 1 (e.g., 3-nitrobenzaldehyde, 38 mg, 0.25 mmol, 1.0 equiv.).
-
Solvent Addition: Add 2 mL of anhydrous DMF to the vial.
-
Initiation: Add cesium carbonate (205 mg, 0.63 mmol, 2.5 equiv.) and allyl bromide (54 µL, 0.63 mmol, 2.5 equiv.) to the stirring mixture.
-
Scientist's Insight: Cesium carbonate is an effective base for this condensation, and its use in excess drives the reaction forward. Allyl bromide serves as an alkylating agent for one of the amide nitrogens, which can influence the electronics and solubility of the intermediate and final product. This step proceeds at room temperature.
-
-
First Condensation & Alkylation: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step achieves the first aldol condensation and concomitant N-alkylation.
-
Second Condensation: Add Aldehyde 2 (e.g., 2-methoxybenzaldehyde, 68 mg, 0.5 mmol, 2.0 equiv.) to the reaction mixture.
-
Heating: Seal the vial and heat the mixture to 95 °C. Maintain this temperature for approximately 4 hours.
-
Scientist's Insight: The second condensation at the C6 position is often more sterically hindered and requires thermal energy to proceed efficiently. Using an excess of the second aldehyde ensures the reaction goes to completion.
-
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 15 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-di-unsaturated 2,5-diketopiperazine product.[4]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Further Applications: Asymmetric Synthesis of Unnatural α-Amino Acids
The 3-ylidenepiperazine-2,5-diones synthesized via the protocols above are not merely final products; they are versatile intermediates. Their exocyclic double bond is susceptible to a variety of transformations, most notably asymmetric hydrogenation or conjugate addition reactions.
By starting with a chiral DKP scaffold (e.g., derived from L-Alanine and Glycine, forming Cyclo(Ala-Gly)), the existing stereocenter can direct the stereochemical outcome of the reduction of the double bond, leading to the enantioselective synthesis of a new α-amino acid residue. Subsequent hydrolysis of the DKP ring then liberates the desired unnatural amino acid. This "chiral glycine equivalent" strategy is a cornerstone of modern asymmetric synthesis.[7][8][9]
While a detailed protocol for this subsequent transformation is beyond the scope of this note, it represents the logical and powerful next step in the application of this compound as a foundational reagent in peptidomimetic and unnatural amino acid synthesis.
References
-
Gallina, C., & Liberatori, A. (1974). Condensation of this compound with aldehydes. Tetrahedron. Available at: [Link]
-
Bull, S. D., Davies, S. G., et al. (1998). Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ChemBK. (2024). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved from [Link]
-
Bull, S. D., Davies, S. G., et al. (2004). 2-Halo-diketopiperazines as chiral glycine cation equivalents. Tetrahedron: Asymmetry. Available at: [Link]
-
Gourlay, B. (2017). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Available at: [Link]
-
Avenoza, A., et al. (2000). New chiral didehydroamino acid derivatives from a cyclic glycine template with 3,6-dihydro-2H-1,4-oxazin-2-one structure: applications to the asymmetric synthesis of nonproteinogenic alpha-amino acids. The Journal of Organic Chemistry. Available at: [Link]
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Lv, K., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. Available at: [Link]
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Micikas, R. J. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. University of Pennsylvania. Available at: [Link]
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Bull, S. D., et al. (2004). 2-Halo-diketopiperazines as chiral glycine cation equivalents. University of Bath's research portal. Available at: [Link]
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Bull, S. D., et al. (2004). 2-Halo-diketopiperazines as chiral glycine cation equivalents. Tetrahedron: Asymmetry. Available at: [Link]
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Application Notes and Protocols for the Enzymatic and Chemoenzymatic Synthesis of 1,4-Diacetylpiperazine-2,5-dione Derivatives
Introduction: The Significance of Piperazine-2,5-dione Scaffolds in Modern Drug Discovery
The piperazine-2,5-dione, also known as a cyclic dipeptide or diketopiperazine (DKP), represents a privileged scaffold in medicinal chemistry.[1][2] These conformationally constrained cyclic peptides are frequently found in nature and exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] Their inherent stability against proteolytic degradation makes them attractive candidates for the development of novel therapeutics.[1] The derivatization of the piperazine-2,5-dione core, particularly at the nitrogen atoms, allows for the fine-tuning of their physicochemical and pharmacological properties. The 1,4-diacetyl derivative, for instance, serves as a key intermediate in the synthesis of more complex and potent drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1,4-diacetylpiperazine-2,5-dione and its derivatives. We will explore both a foundational chemical synthesis and a more sustainable chemoenzymatic approach, leveraging the power of biocatalysis to offer greener and more efficient synthetic routes. This guide is designed to not only provide step-by-step protocols but also to explain the underlying scientific principles, empowering researchers to adapt and innovate upon these methodologies.
Synthetic Strategies: A Chemoenzymatic Approach
While a direct, one-step enzymatic synthesis of this compound is not yet well-established in the literature, a highly effective and versatile chemoenzymatic strategy can be employed. This approach is divided into two main stages:
-
Synthesis of the Piperazine-2,5-dione Core: This can be achieved through either traditional chemical methods or, more elegantly, via enzymatic catalysis.
-
N-Acetylation of the Piperazine-2,5-dione Core: This step can be performed using a robust chemical method or by exploring a prospective enzymatic route for a fully biocatalytic process.
This modular approach allows for flexibility and optimization at each stage of the synthesis.
Part 1: Synthesis of the Piperazine-2,5-dione Core
The piperazine-2,5-dione scaffold is the foundational structure for our target molecule. Below, we detail two effective methods for its synthesis.
Method A: Chemical Synthesis via Thermal Cyclization of Glycine
This classic method provides a straightforward route to the unsubstituted piperazine-2,5-dione core.[5][6]
Principle: Glycine, the simplest amino acid, undergoes self-condensation at elevated temperatures to form the cyclic dipeptide, piperazine-2,5-dione (also known as glycine anhydride). Ethylene glycol is used as a high-boiling solvent to facilitate the reaction.
Protocol 1: Chemical Synthesis of Piperazine-2,5-dione
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 100 g (1.33 mol) of glycine with 500 mL of ethylene glycol.[5]
-
Heating: Heat the mixture to 175°C with continuous stirring in a fume hood. Maintain this temperature for 1 hour.[5]
-
Cooling and Precipitation: Allow the dark brown reaction mixture to cool to room temperature, then place it in a refrigerator overnight to facilitate precipitation.
-
Isolation: Centrifuge the suspension and decant the supernatant. Transfer the solid to a Buchner funnel using cold methanol and wash it with approximately 200 mL of methanol with gentle suction.[5]
-
Recrystallization and Decolorization: Dissolve the crude product in 300 mL of boiling water. Allow the solution to cool, collecting the light brown crystals that form. For further purification, dissolve the crude material in 350 mL of hot water, add 4 g of activated charcoal, and boil for 3 minutes.[5]
-
Final Product Collection: Filter the hot suspension through a preheated Buchner funnel and cool the filtrate in an ice bath. Collect the resulting white to off-white crystals of piperazine-2,5-dione, and dry them under vacuum.
Method B: Enzymatic Synthesis via Cyclodipeptide Synthases (CDPS) - A Prospective Approach
Nature synthesizes cyclic dipeptides with remarkable efficiency and specificity using enzymes such as Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[1][3] CDPSs, in particular, utilize aminoacyl-tRNAs as substrates to form the cyclodipeptide core.[7][8] While providing a detailed protocol for a cell-free CDPS reaction is complex and beyond the scope of a general application note due to the requirement of purified enzymes and tRNA substrates, it is important for researchers to be aware of this highly efficient and specific biosynthetic route. Immobilization of CDPS enzymes has shown promise in improving their stability and reusability for biocatalysis.[8]
Conceptual Workflow for CDPS-based Synthesis
Figure 1: Conceptual workflow for the biosynthesis of cyclic dipeptides using Cyclodipeptide Synthases (CDPSs).
Part 2: N-Acetylation of the Piperazine-2,5-dione Core
Once the piperazine-2,5-dione core is synthesized, the next step is the introduction of the acetyl groups at the N1 and N4 positions.
Method A: Chemical N-Acetylation using Acetic Anhydride
This is a robust and widely used method for the acylation of amines and amides.
Principle: Acetic anhydride serves as an efficient acetylating agent, reacting with the nitrogen atoms of the piperazine-2,5-dione ring. Pyridine is often used as a solvent and a base to neutralize the acetic acid byproduct.[9]
Protocol 2: Chemical N-Acetylation of Piperazine-2,5-dione
-
Reaction Setup: Dissolve the synthesized piperazine-2,5-dione (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Add acetic anhydride (2.5-3.0 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up: Co-evaporate the reaction mixture with toluene to remove residual pyridine. Dilute the residue with ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.[10]
Method B: Prospective Enzymatic N-Acetylation using Lipase
For a greener and more selective approach, enzymatic N-acetylation can be explored. Lipases, particularly immobilized forms like Candida antarctica lipase B (CAL-B), have shown efficacy in catalyzing N-acylation reactions.[11] This protocol is presented as a starting point for the development of a biocatalytic acetylation process.
Principle: Lipases can catalyze the transfer of an acetyl group from an acyl donor, such as vinyl acetate or ethyl acetate, to the nitrogen atoms of the piperazine-2,5-dione core. The use of an immobilized enzyme simplifies catalyst recovery and reuse.
Protocol 3: Prospective Lipase-Catalyzed N-Acetylation
-
Enzyme and Substrate Preparation: To a solution of piperazine-2,5-dione (100 mg) in a suitable organic solvent (e.g., 10 mL of 2-methyltetrahydrofuran), add an acyl donor such as vinyl acetate (3-5 equivalents).
-
Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435, 50-100 mg) to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to observe the formation of the mono- and di-acetylated products.
-
Enzyme Recovery: Once the reaction has reached the desired conversion, recover the immobilized enzyme by simple filtration. The enzyme can be washed with the solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to isolate this compound.
Workflow for Chemoenzymatic Synthesis
Figure 2: Chemoenzymatic workflow for the synthesis of this compound.
Data Presentation and Characterization
The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques.
| Compound | Expected Molecular Weight | Key ¹H NMR Signals (in CDCl₃) | Key ¹³C NMR Signals (in CDCl₃) |
| Piperazine-2,5-dione | 114.10 g/mol | ~4.0 ppm (s, 4H), ~8.0 ppm (br s, 2H) | ~45 ppm, ~168 ppm |
| This compound | 198.18 g/mol [12] | ~2.6 ppm (s, 6H), ~4.5 ppm (s, 4H) | ~26 ppm, ~48 ppm, ~168 ppm, ~171 ppm |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in chemical synthesis of the core | Incomplete reaction; degradation at high temperatures. | Ensure the reaction temperature is maintained at 175°C and the reaction time is sufficient.[5] |
| Difficulty in purification | Presence of colored impurities. | Use activated charcoal during recrystallization to remove colored byproducts.[5] |
| Incomplete N-acetylation | Insufficient acetylating agent or reaction time. | Increase the equivalents of acetic anhydride and monitor the reaction closely by TLC. |
| Low conversion in enzymatic acetylation | Inactive enzyme; suboptimal reaction conditions. | Screen different immobilized lipases and vary the solvent, temperature, and acyl donor. Ensure the enzyme is not denatured. |
Conclusion and Future Perspectives
The chemoenzymatic synthesis of this compound derivatives offers a powerful and flexible platform for accessing these valuable compounds. The chemical synthesis of the piperazine-2,5-dione core is a robust and scalable method, while the prospective enzymatic approaches, particularly those involving CDPSs and lipases, pave the way for more sustainable and environmentally friendly manufacturing processes. The development of a highly efficient and selective enzymatic N-acetylation step would be a significant advancement, potentially leading to a fully biocatalytic route for the synthesis of these important pharmaceutical intermediates. Further research into enzyme engineering and immobilization will undoubtedly play a crucial role in realizing this goal.
References
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large-scale synthesis of 1,4-Diacetylpiperazine-2,5-dione
An Application Note for the Large-Scale Synthesis of 1,4-Diacetylpiperazine-2,5-dione
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The protocol is designed for scalability and emphasizes robust safety procedures, process control, and analytical validation to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals.
Introduction and Strategic Overview
This compound is a derivative of piperazine-2,5-dione (also known as glycine anhydride or cyclo(Gly-Gly)). Its rigid, planar structure and reactive acetyl groups make it a versatile building block for more complex molecules, including derivatives with potential biological activity.[2][3] The synthesis strategy detailed herein follows a two-stage process: first, the cyclodimerization of glycine to form the piperazine-2,5-dione core, followed by N-acetylation using acetic anhydride. This approach is cost-effective and utilizes readily available starting materials.
The core transformation is the acylation of the secondary amide nitrogens within the piperazine-2,5-dione ring. Acetic anhydride serves as both the acetylating agent and, in many protocols, the reaction solvent, driving the reaction to completion.
Caption: Pre-operational safety and handling workflow.
Detailed Synthesis Protocols
Protocol 1: Synthesis of Piperazine-2,5-dione (Precursor)
This protocol is adapted from established methods for the cyclodimerization of glycine. [4] Materials and Equipment:
-
Glycine (Aminoacetic Acid)
-
Ethylene Glycol
-
Methanol (for washing)
-
Deionized Water
-
Activated Charcoal
-
Large three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Air-cooled reflux condenser
-
Large Buchner funnel and filter flask
Procedure:
-
Equip a 2 L three-necked flask with a mechanical stirrer, an air-cooled condenser, and a thermocouple.
-
Charge the flask with glycine (200 g, 2.66 mol) and ethylene glycol (1 L).
-
Heat the mixture to 175°C with continuous, vigorous stirring. Maintain this temperature for approximately 1.5-2 hours. The mixture will become dark brown.
-
Allow the reaction mixture to cool to room temperature, then place it in a refrigerator (4°C) overnight to facilitate precipitation.
-
Isolate the solid product by vacuum filtration through a Buchner funnel. Decant the majority of the ethylene glycol before transferring the slurry.
-
Wash the solid cake thoroughly with cold methanol (approx. 400-500 mL) to remove residual ethylene glycol.
-
For purification, transfer the crude, light brown solid to a large beaker and add deionized water (approx. 700 mL). Heat to boiling to dissolve the solid.
-
Add activated charcoal (8 g) to the hot solution and boil for an additional 5 minutes to decolorize.
-
Filter the hot solution through a pre-heated Buchner funnel to remove the charcoal.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the white, crystalline piperazine-2,5-dione by vacuum filtration and dry in a vacuum oven at 80°C.
Protocol 2: Large-Scale Synthesis of this compound
This protocol is based on the direct N-acetylation of the precursor. [1] Materials and Equipment:
-
Piperazine-2,5-dione (from Protocol 1)
-
Acetic Anhydride (≥98% purity)
-
Ethyl Acetate
-
Petroleum Ether (or Hexanes)
-
Large round-bottom flask
-
Reflux condenser with drying tube
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Vacuum filtration setup
Reagent Quantities (100g Scale):
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| Piperazine-2,5-dione | 114.10 | 100 g | 0.876 | 1.0 |
| Acetic Anhydride | 102.09 | 500 mL (~540 g) | 5.29 | ~6.0 |
| Ethyl Acetate | - | ~500 mL | - | - |
| Petroleum Ether | - | ~500 mL | - | - |
Procedure:
-
Set up a 2 L round-bottom flask with a mechanical stirrer, a reflux condenser protected by a calcium chloride drying tube, and a heating mantle.
-
Charge the flask with piperazine-2,5-dione (100 g, 0.876 mol) and acetic anhydride (500 mL).
-
Heat the stirred suspension to reflux (approx. 120-130°C). The solid will gradually dissolve as the reaction proceeds. [1]4. Maintain the reaction at reflux for 4-5 hours. Monitor the reaction for completion via TLC (Thin Layer Chromatography) if desired.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator. This will yield a thick, oily, or semi-solid residue.
-
Dissolve the residue in ethyl acetate (500 mL), applying gentle heat if necessary.
-
Slowly add petroleum ether (or hexanes) to the stirred solution until the product begins to precipitate. Continue adding until precipitation appears complete (approx. 500 mL).
-
Cool the mixture in an ice bath for 1 hour to maximize crystal formation.
-
Collect the white solid product by vacuum filtration, washing the cake with a small amount of cold petroleum ether.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high, in the range of 85-95%.
Caption: Step-by-step experimental workflow for the acetylation stage.
Product Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical tests should be performed.
| Analysis | Expected Result |
| Appearance | White to light yellow crystalline powder. [1] |
| Molecular Formula | C₈H₁₀N₂O₄ [5] |
| Molecular Weight | 198.18 g/mol [5][6] |
| Melting Point | 99-100°C [2] |
| ¹H NMR (CDCl₃) | δ ~2.6 (s, 6H, 2 x -COCH₃), δ ~4.5 (s, 4H, 2 x -CH₂-). |
| ¹³C NMR (CDCl₃) | δ ~25 (-COCH₃), δ ~48 (-CH₂-), δ ~165 (-N-C=O), δ ~170 (CH₃-C=O). |
| IR (KBr) | ~1720-1750 cm⁻¹ (imide C=O stretch), ~1680-1700 cm⁻¹ (amide C=O stretch). [7] |
| Purity (HPLC/GC) | ≥97% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; insufficient reflux time or temperature. Loss of product during workup. | Ensure reaction goes to completion by monitoring via TLC. Extend reflux time if necessary. Minimize transfers and ensure complete precipitation before filtration. |
| Product is Oily/Gummy | Incomplete removal of acetic anhydride/acetic acid. Presence of moisture. | Ensure thorough concentration on the rotary evaporator. Use anhydrous solvents for workup and precipitation. Ensure starting materials are dry. |
| Discolored Product (Yellow/Brown) | Reaction temperature too high, causing decomposition. Impure starting materials. | Maintain a controlled reflux; avoid aggressive overheating. Use purified piperazine-2,5-dione (decolorized with charcoal). |
| Incomplete Dissolution During Reaction | Insufficient solvent (acetic anhydride). Inadequate stirring. | Ensure the recommended solvent ratio is used. Use a robust mechanical stirrer suitable for slurries. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps for synthesis, purification, and, most importantly, safety, researchers and chemists can consistently produce this valuable intermediate in high yield and purity. The integration of standard analytical techniques ensures the final product meets the quality required for subsequent applications in drug development and chemical manufacturing.
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- ChemScene. (n.d.). 3027-05-2 | 1,4-Diacetyl-2,5-piperazinedione.
- Scienceheed.com. (2020). Synthesis of Piperazine-2,5-dione.
- Henan Alfa Chemical Co., Ltd. (n.d.). CAS:3027-05-2|1,4-Diacetyl-piperazine-2,5-dione.
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- ResearchGate. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents.
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Application Note: The Condensation of 1,4-Diacetylpiperazine-2,5-dione with Aromatic Aldehydes
An In-depth Technical Guide
Introduction: Unlocking a Privileged Scaffold
The piperazine-2,5-dione, also known as glycine anhydride, represents the simplest cyclic dipeptide and serves as a core scaffold in numerous natural products.[1] Its rigid, six-membered ring structure makes it an attractive starting point in medicinal chemistry for the design of conformationally constrained peptide mimics and novel therapeutic agents.[2][3] By acetylating the nitrogen atoms to form 1,4-diacetylpiperazine-2,5-dione, the methylene protons at the 3- and 6-positions become sufficiently acidic to participate in condensation reactions.
This guide details the reaction of this compound with aromatic aldehydes, a robust transformation that yields 3,6-di-arylidene-1,4-diacetylpiperazine-2,5-diones. These products, featuring a bis-α,β-unsaturated system, are valuable as synthetic intermediates and as bioactive molecules in their own right. They have emerged as promising candidates in the development of agents with anticancer, antiviral, and antiprion activities, underscoring the importance of this chemical transformation in modern drug discovery.[2][3][4]
Scientific Principles and Reaction Mechanism
The reaction is a base-catalyzed condensation, mechanistically analogous to the Knoevenagel condensation and the Erlenmeyer-Plöchl azlactone synthesis.[5][6] The presence of the N-acetyl groups is critical; they act as electron-withdrawing groups that increase the acidity of the α-protons on the piperazine-2,5-dione ring, facilitating their removal by a mild base.
The generally accepted mechanism proceeds through the following key steps:
-
Enolate Formation: A base (e.g., acetate ion from sodium acetate, or cesium carbonate) abstracts an acidic α-proton from the this compound (I), creating a resonance-stabilized enolate (II).
-
Nucleophilic Addition: The enolate (II) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (III). This forms a tetrahedral alkoxide intermediate (IV).
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield an aldol-type addition product (V).
-
Dehydration: Under the reaction conditions (often involving heat and/or a dehydrating agent like acetic anhydride), the aldol intermediate (V) undergoes elimination of a water molecule to form the stable, conjugated α,β-unsaturated product (VI).
-
Second Condensation: The process is repeated at the second active methylene position on the piperazine-2,5-dione ring to yield the final 3,6-di-arylidene product (VII).
Due to steric considerations and the stability of the conjugated system, the reaction typically yields the (Z,Z)-isomer as the major product.
Caption: Figure 1: Reaction Mechanism
Application Notes & Field-Proven Insights
Causality Behind Experimental Choices
-
Choice of Base/Catalyst:
-
Sodium Acetate/Acetic Anhydride: This classic Erlenmeyer-Plöchl condition is highly effective.[7] Sodium acetate, a weak base, is sufficient to generate the enolate. Acetic anhydride serves as both the solvent and a powerful dehydrating agent, driving the equilibrium towards the final unsaturated product by consuming the water generated during the condensation.[6][8] This combination is ideal for generating a library of derivatives due to its simplicity and effectiveness.
-
Cesium Carbonate (Cs₂CO₃) in DMF: This system offers a milder alternative, allowing the reaction to proceed at room temperature.[3] Cs₂CO₃ is a stronger base than sodium acetate, facilitating enolate formation under less forcing conditions. DMF is an excellent polar aprotic solvent for this transformation. This method is advantageous when dealing with heat-sensitive aromatic aldehydes.
-
Piperidine: Often used in Knoevenagel condensations, piperidine can also be an effective catalyst.[9][10] It can participate in the reaction by forming a more reactive iminium ion with the aldehyde, though the standard enolate pathway is also viable.[11]
-
-
Influence of Aldehyde Electronics:
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): These groups render the aldehyde's carbonyl carbon more electrophilic, generally leading to faster reaction rates.
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups decrease the electrophilicity of the carbonyl carbon, which can slow the reaction rate and may require longer reaction times or higher temperatures to achieve good yields.
-
-
Self-Validation and Purification:
-
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting materials are significantly more polar than the highly conjugated, non-polar product.
-
The crude products often precipitate from the reaction mixture upon workup (e.g., pouring into water), which provides a simple initial purification step.[3]
-
Due to their typically high crystallinity and low solubility in common organic solvents, the final products can often be purified by simple recrystallization (e.g., from ethanol, acetic acid, or DMF/water mixtures). For less crystalline products or to remove persistent impurities, silica gel column chromatography may be necessary.
-
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 3,6-di-arylidene-1,4-diacetylpiperazine-2,5-diones.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 1,4-Diacetyl-3,6-dibenzylidene-piperazine-2,5-dione via Erlenmeyer-Plöchl Conditions
This protocol is adapted from classical procedures for azlactone synthesis.[6][7]
-
Materials:
-
This compound (1.0 mmol, 198.2 mg)[12]
-
Benzaldehyde (2.2 mmol, 233.5 mg, 0.22 mL)
-
Anhydrous Sodium Acetate (1.2 mmol, 98.4 mg)
-
Acetic Anhydride (5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice, deionized water, ethanol
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (2.2 mmol), and anhydrous sodium acetate (1.2 mmol).
-
Add acetic anhydride (5 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 140 °C) with stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of crushed ice and water while stirring vigorously. A solid precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product under vacuum to yield 1,4-diacetyl-3,6-dibenzylidene-piperazine-2,5-dione as a solid. Further purification can be achieved by recrystallization from glacial acetic acid or an ethanol/DMF mixture.
-
Protocol 2: Synthesis of (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine at Room Temperature
This protocol demonstrates a milder, selective mono-condensation.[3] To achieve the di-substituted product, molar equivalents of the aldehyde and base would be increased and reaction times may be extended.
-
Materials:
-
This compound (2.5 mmol, 495.5 mg)
-
Benzaldehyde (1.8 mmol, 191.0 mg, 0.18 mL)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 814.3 mg)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Schlenk flask, magnetic stirrer, argon atmosphere
-
Ice, deionized water
-
-
Procedure:
-
Add this compound (2.5 mmol) to a Schlenk flask and dissolve in anhydrous DMF (10 mL) under an argon atmosphere.
-
Add cesium carbonate (2.5 mmol) and benzaldehyde (1.8 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, pour the reaction mixture into a beaker containing 50 mL of crushed ice water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
-
Purify the product by silica gel column chromatography to obtain the desired compound.
-
Data Presentation: Representative Results
The choice of reaction conditions and aldehyde substituents significantly impacts the outcome.
Table 1: Summary of Reaction Conditions with Various Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | NaOAc, Ac₂O, Reflux | 1 h | 85% | [7] |
| 2 | 2-Methoxybenzaldehyde | NaOAc, Ac₂O, Reflux | 1 h | 83% | [7] |
| 3 | 3-Nitrobenzaldehyde | NaOAc, Ac₂O, Reflux | 1 h | 75% | [7] |
| 4 | 3-(Trifluoromethyl)benzylidene | N/A (General Procedure) | N/A | 39% | [4] |
| 5 | Benzaldehyde | Cs₂CO₃, DMF, RT | 3 h | N/A (mono) |[3] |
Table 2: Characterization Data for 1,4-Diacetyl-3,6-dibenzylidene-piperazine-2,5-dione (C₂₂H₁₈N₂O₄) [13]
| Property | Value |
|---|---|
| Molecular Weight | 374.39 g/mol |
| Appearance | Solid |
| Melting Point | 303-305 °C (for a similar bis-azlactone)[7] |
| ¹H NMR (DMSO-d₆, δ) | ~8.1-7.4 (m, Ar-H), ~7.6 (s, 2H, =CH), ~2.3 (s, 6H, COCH₃) (Predicted/literature values)[7] |
| IR (KBr, ν, cm⁻¹) | ~1790, 1770 (C=O, azlactone-like), ~1650 (C=C), ~1290 (C-N)[7] |
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of novel bisazlactones and their applications in the synthesis of a new family of pseudo-peptide enamides with anti-cancer properties. Molecules, 16(8), 6886-6901. [Link]
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Gallina, C., & Liberatori, A. (1974). Condensation of this compound with aldehydes. Tetrahedron, 30(6), 667-671. [Link]
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Mai, H. Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(19), 6675. [Link]
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Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
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Sferrazza, G., et al. (2021). Discovery of a Class of Diketopiperazines as Antiprion Compounds. ACS Medicinal Chemistry Letters, 12(10), 1586-1593. [Link]
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Wikipedia contributors. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. (n.d.). 1,4-Diacetyl-3,6-dibenzylidenepiperazine-2,5-dione. PubChem Compound Summary for CID 71381593. [Link]
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PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. PubChem Compound Summary for CID 540371. [Link]
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Lin, Y. L., et al. (2021). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 26(11), 3379. [Link]
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Chem-Station. (2014). Knoevenagel Condensation. Chem-Station International Edition. [Link]
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Frostburg State University Chemistry Department. (2018). Knoevenagel condensation. YouTube. [Link]
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Li, Y., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. International Journal of Molecular Sciences, 24(13), 11027. [Link]
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Al-Otaibi, J. S., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Saudi Pharmaceutical Journal, 32(1), 101918. [Link]
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Ohta, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(13), 5649-5664. [Link]
- Stetter, H., & Merten, R. (1957). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. U.S.
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Lasota, J., & Kachalkin, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6658. [Link]
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El-Sayed, R. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Organic Chemistry, 3(2), 113-138. [Link]
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Kumar, A., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4983. [Link]
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Rizk, E. T. (2015). Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals, 3(1), 189-195. [Link]
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Wright, A. D., & Gunaherath, G. M. K. B. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14754-14760. [Link]
-
Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. ResearchGate. [Link]
-
Kazaeva, E. A., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(2), M1389. [Link]
-
Trusova, M. E., et al. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Chemistry, 6(2), 998-1011. [Link]
-
Nikpassand, M., & Zare, L. (2012). The Reaction of Aromatic Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione under Solvent-Free Grinding Conditions. Asian Journal of Chemistry, 24(12), 5649-5651. [Link]
-
Cave, G. W., & Raston, C. L. (2001). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses, (5), 184-185. [Link]
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A Practical Guide to the Solid-Phase Synthesis of Piperazine-2,5-dione Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent a class of "privileged structures" in medicinal chemistry due to their rigid conformational scaffold, metabolic stability, and ability to engage a wide range of biological targets.[1][2] Their synthesis, particularly for the creation of diverse compound libraries, has been greatly advanced by the adoption of solid-phase organic synthesis (SPOS). This guide provides a detailed examination of the principles, strategies, and protocols for the solid-phase synthesis of DKP derivatives. We will explore the foundational logic of orthogonal protection schemes, the pivotal role of the cyclative cleavage strategy, and provide a step-by-step protocol for a model synthesis, complete with in-process controls and troubleshooting insights.
Introduction: The Significance of the Piperazine-2,5-dione Scaffold
The piperazine-2,5-dione is the smallest possible cyclic peptide, formally derived from the condensation of two α-amino acids. This simple heterocyclic core is ubiquitous in nature and has been isolated from various microorganisms, fungi, and marine sponges.[1] Its significance in drug discovery stems from several key attributes:
-
Structural Rigidity: The DKP ring system is conformationally constrained, which reduces the entropic penalty upon binding to a biological target and can lead to higher affinity and selectivity.[2]
-
Peptidomimetic Character: DKPs can effectively mimic β-turn secondary structures found in peptides, allowing them to interact with protein targets while circumventing the poor pharmacokinetic properties of linear peptides.[2]
-
Synthetic Accessibility: The scaffold allows for facile introduction of diverse substituents at multiple positions, making it an ideal core for combinatorial library development.[1]
-
Diverse Biological Activity: DKP derivatives have demonstrated a wide array of potent biological activities, including antitumor, antiviral, antibacterial, and neurotoxic effects.[1][3]
Given these advantages, robust and efficient synthetic methodologies are critical. Solid-phase synthesis offers an unparalleled platform for the systematic exploration of DKP chemical space.
The Solid-Phase Approach: Core Principles
Solid-phase synthesis revolutionized peptide and small molecule synthesis by anchoring the starting material to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing.[4][5]
The Principle of Orthogonal Protection: The Fmoc/tBu Strategy
To build a specific molecule in a stepwise manner, reactive functional groups not involved in a given transformation must be temporarily blocked with protecting groups. An orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions, without affecting the others.[5][6][7]
For DKP synthesis, the most common strategy is the Fmoc/tBu approach , borrowed from solid-phase peptide synthesis (SPPS).[4][8]
-
α-Amino Protection: The base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the N-terminus of the growing chain. It is stable to acid but is readily cleaved by a secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9]
-
Side-Chain Protection: Reactive amino acid side chains (e.g., the carboxylate of Aspartic Acid or the amino group of Lysine) are protected with acid-labile groups, such as tBu (tert-butyl) ethers, esters, or urethanes (Boc). These groups are stable to the basic conditions of Fmoc removal but are cleaved during the final step with strong acid (e.g., trifluoroacetic acid, TFA).[8]
This orthogonality is the cornerstone of the synthesis, ensuring that the peptide chain can be elongated in a controlled, directional manner without unintended side-chain reactions.[7]
The Role of the Linker and the Cyclative Cleavage Strategy
The linker is the chemical handle that connects the first building block to the solid support. Its chemistry dictates the conditions under which the final product is released. For DKP synthesis, the most elegant and widely used approach is cyclative cleavage .[1]
In this strategy, the linear dipeptide precursor is assembled on the resin, typically anchored via an ester bond. After the final N-terminal Fmoc group is removed, the liberated free amine is positioned to attack the resin-linking ester bond. This intramolecular aminolysis simultaneously forms the desired six-membered DKP ring and cleaves the product from the solid support.[1][10]
The major advantage of this method is that only the cyclized product is released into the solution. Incomplete sequences or other side-products remain attached to the resin, resulting in a product of high purity that often requires minimal downstream purification.[1]
Strategic Synthesis of DKP Scaffolds
Standard Dipeptide Cyclization Pathway
This is the most direct route, involving the sequential coupling of two N-Fmoc protected amino acids, followed by deprotection and induced cyclization. The process is reliable and benefits from the vast toolkit of reagents and protocols developed for SPPS.
Advanced Strategy: The Ugi Multicomponent Reaction
For generating large, diverse libraries, the Ugi four-component reaction (Ugi-4CR) is an exceptionally powerful tool. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex acyclic precursor.[11] By immobilizing one of the components (e.g., the amino acid) on the resin, the Ugi reaction can be performed on the solid phase. A subsequent deprotection and cyclization step then yields the DKP library.[11][12] This approach dramatically increases synthetic efficiency for combinatorial applications.
Detailed Experimental Protocol: Synthesis of a Model DKP via Dipeptide Cyclization
This protocol describes the synthesis of cyclo(Ala-Phe) on a 2-chlorotrityl chloride (2-CTC) resin. 2-CTC resin is chosen here because it allows for the attachment of the first amino acid with minimal racemization and is sufficiently acid-sensitive to be cleaved under mild conditions if needed, yet the ester linkage is susceptible to the desired intramolecular aminolysis.
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading).
-
Amino Acids: Fmoc-L-Phenylalanine (Fmoc-Phe-OH), Fmoc-L-Alanine (Fmoc-Ala-OH).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).
-
Reagents:
-
Loading: N,N-Diisopropylethylamine (DIPEA).
-
Coupling: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure® (Ethyl cyanohydroxyiminoacetate).
-
Capping: Acetic anhydride, DIPEA.
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Cyclization: Toluene or 1,2-dichloroethane (DCE).
-
Washing: DMF, DCM, Isopropanol (IPA).
-
Step 1: Resin Swelling and Loading of the First Amino Acid (Fmoc-Phe-OH)
Causality: The resin must be swollen in an appropriate solvent to allow reagents access to the reactive sites within the polymer matrix. Loading the first amino acid is a critical step that establishes the maximum theoretical yield. DIPEA acts as a non-nucleophilic base to activate the 2-CTC resin and facilitate esterification.
-
Place 2-CTC resin (e.g., 0.5 g, 0.6 mmol) in a fritted reaction vessel.
-
Swell the resin in DCM (~10 mL/g) for 30 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-Phe-OH (1.5 eq, 0.9 mmol) and DIPEA (4.0 eq, 2.4 mmol) in minimal dry DCM (~5 mL).
-
Add the solution to the resin and agitate at room temperature for 2 hours.
-
To cap any remaining unreacted chloride sites, add DCM (5 mL) and MeOH (1 mL) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and IPA (3x). Dry under vacuum.
-
Optional: Determine the loading capacity by Fmoc quantification (see Section 5.2).
Step 2: Elongation - N-terminal Deprotection and Coupling of the Second Amino Acid (Fmoc-Ala-OH)
Causality: The Fmoc group is removed to expose the N-terminal amine for the next coupling step. The DIC/Oxyma coupling cocktail forms a highly reactive Oxyma ester in situ, which efficiently reacts with the free amine on the resin-bound phenylalanine to form a peptide bond.
-
Swell the Fmoc-Phe-resin in DMF (~10 mL/g) for 30 minutes.
-
Drain and add 20% piperidine/DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
In-process control: Perform a Kaiser test (see Section 5.1) to confirm the presence of the free primary amine. A positive (blue bead) result is expected.
-
In a separate vial, pre-activate Fmoc-Ala-OH (3.0 eq) with DIC (3.0 eq) and Oxyma (3.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
In-process control: Perform a Kaiser test. A negative (colorless/yellow bead) result confirms complete coupling.
Step 3: Final N-terminal Deprotection
-
Swell the Fmoc-Ala-Phe-resin in DMF.
-
Perform the two-step Fmoc deprotection with 20% piperidine/DMF as described in Step 2.
-
Wash the resin extensively with DMF (5x) and DCM (5x) to ensure complete removal of piperidine, which could interfere with the subsequent step.
-
Wash with toluene (3x) and dry the resin thoroughly under high vacuum.
Step 4: Cyclative Cleavage to Yield the DKP
Causality: Heating the resin-bound dipeptide with a free N-terminus in a non-polar, high-boiling solvent promotes the intramolecular nucleophilic attack of the terminal amine on the C-terminal ester linkage. This cyclization releases the DKP into the solvent.
-
Suspend the dry H-Ala-Phe-resin in toluene or DCE (~15 mL/g).
-
Heat the suspension at 80-100 °C with agitation for 12-24 hours.
-
Cool the reaction to room temperature.
-
Filter the resin and collect the filtrate, which contains the dissolved DKP product.
-
Wash the resin with additional DCM or toluene (2x) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to yield the crude cyclo(Ala-Phe) product.
-
Analyze purity by LC-MS and NMR and purify by recrystallization or chromatography if necessary.
Workflow Visualization
Caption: Workflow for the solid-phase synthesis of a piperazine-2,5-dione.
In-Process Controls: Ensuring Synthetic Success
Monitoring the progress of reactions on the solid phase is crucial for a successful outcome.[13] Several simple, rapid tests can be performed.
-
5.1 Qualitative Monitoring: The Kaiser Test: This colorimetric test is used to detect free primary amines.[14] A small sample of resin beads is heated with solutions of ninhydrin, phenol, and potassium cyanide. A deep blue color on the beads indicates the presence of a free amine (successful deprotection), while yellow/colorless beads indicate its absence (successful coupling).
-
5.2 Quantitative Monitoring: Fmoc Cleavage UV Spectrophotometry: The dibenzofulvene-piperidine adduct, a byproduct of Fmoc cleavage, has a strong UV absorbance.[14] By collecting the piperidine solution after deprotection and measuring its absorbance (~301 nm), one can quantify the amount of Fmoc group removed and thus determine the loading of the resin or the efficiency of a coupling step.
-
5.3 Structural Confirmation: On-Bead FT-IR: Fourier-transform infrared spectroscopy can be performed directly on a small sample of resin beads.[14] This allows for the monitoring of the appearance or disappearance of key functional group stretches, such as the Fmoc carbonyl (~1760 cm⁻¹) or the peptide amide bond (~1650 cm⁻¹).
Critical Parameters and Troubleshooting
Managing Premature DKP Formation
Ironically, the desired final reaction can be a notorious side reaction during SPPS.[9] If the linear chain is being extended beyond a dipeptide, DKP formation can occur after the deprotection of the second amino acid, leading to chain termination.[15][16] This is especially problematic for sequences containing Proline or Glycine.[9][17]
-
Mitigation: To synthesize a longer linear precursor before cyclization, one can couple a pre-formed Fmoc-dipeptide instead of single amino acids for the first two residues. This bypasses the vulnerable resin-bound dipeptide stage.[9]
Optimizing Cyclative Cleavage
The efficiency of the final cyclization step can be influenced by several factors.
-
Solvent: Non-polar, aprotic solvents like toluene, xylene, or DCE are generally effective.[10]
-
Temperature: Higher temperatures accelerate the reaction, but excessive heat can lead to racemization or other side reactions. A range of 80-110 °C is typical.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10]
Data Summary Table
| Step | Key Reagents | Solvent(s) | Typical Time | Temperature | Purpose |
| Resin Loading | Fmoc-AA1, DIPEA | DCM | 2-4 h | RT | Covalent attachment of the first building block. |
| Fmoc Deprotection | 20% Piperidine | DMF | 5 + 15 min | RT | Exposes N-terminal amine for elongation. |
| AA Coupling | Fmoc-AA2, DIC, Oxyma | DMF | 1-2 h | RT | Forms the peptide bond. |
| Cyclative Cleavage | - | Toluene, DCE | 12-24 h | 80-110 °C | Forms DKP ring and cleaves from resin. |
| MW Cycl. Cleavage | - | Toluene, DCE | 10-30 min | 120-150 °C | Accelerated DKP formation and cleavage.[10] |
Conclusion
The solid-phase synthesis of piperazine-2,5-dione derivatives via a cyclative cleavage strategy is a powerful and efficient method for accessing this important class of bioactive molecules. By leveraging the principles of orthogonal protection and established SPPS protocols, researchers can systematically generate DKP libraries for drug discovery and chemical biology applications. Careful selection of resin, control over reaction conditions, and diligent in-process monitoring are key to ensuring high yields and purity. The integration of modern techniques like microwave-assisted synthesis and multicomponent reactions further expands the potential of this versatile synthetic platform.
References
-
Pasqualucci, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Society Reviews, 38(3), 623-637.
-
Abreu, I. S., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(10), 489-516. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Scott, W. L., et al. (2007). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Current Medicinal Chemistry, 14(12), 1313-1331. [Link]
-
Lee, H. J., et al. (2004). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of Combinatorial Chemistry, 6(6), 928-933. [Link]
-
Fromont, C., & Bradley, M. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]
-
Sun, T., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Omega, 7(50), 47288-47300. [Link]
- Sromek, A. W., & Wessjohann, L. A. (2008). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Multicomponent Reactions. Wiley-VCH.
-
Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. Retrieved from [Link]
-
Thieme Chemistry. (2016). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]
-
Perreault, C., et al. (2006). Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry, 8(6), 915-922. [Link]
-
Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47288-47300. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 25(22), 5363. [Link]
-
Fouad, M. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43531-43583. [Link]
-
Góngora-Benítez, M., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. [Link]
-
Zhang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841-11848. [Link]
Sources
- 1. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 12. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 13. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3,6-Diunsaturated 2,5-Diketopiperazine Synthesis
Welcome to the technical support center for the synthesis of 3,6-diunsaturated 2,5-diketopiperazines (DKPs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction yields and purity.
I. Frequently Asked Questions (FAQs)
This section covers high-level questions about the synthesis of 3,6-diunsaturated 2,5-DKPs.
Q1: What are the most common synthetic routes to 3,6-diunsaturated 2,5-diketopiperazines?
The most prevalent methods involve a condensation reaction to form the core DKP ring, followed by the introduction of unsaturations. Key strategies include:
-
One-Pot Aldol Condensation: A stepwise or one-pot reaction of a protected 2,5-diketopiperazine, such as 1,4-diacetyl-2,5-diketopiperazine, with corresponding aldehydes in the presence of a base. This method is advantageous for its operational simplicity.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes phosphonate-stabilized carbanions reacting with aldehydes or ketones to form alkenes, often with a high degree of stereoselectivity, favoring the E-alkene.[2]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Stille cross-coupling can be employed on lactam-derived enol phosphates of 2,5-diketopiperazines to introduce a variety of functional groups and unsaturations.[3]
Q2: Why are the yields for 3,6-diunsaturated 2,5-DKP synthesis often low to moderate?
Yields for these syntheses can range from 21% to 67% due to several factors.[1] The inherent reactivity of the DKP scaffold and the intermediates can lead to side reactions. Key challenges include:
-
Side Product Formation: Competing reactions, such as self-condensation of aldehydes or epimerization at the α-stereocenters, can reduce the yield of the desired product.[4]
-
Steric Hindrance: Bulky substituents on the aldehydes or the DKP ring can impede the reaction, leading to incomplete conversion.
-
Purification Difficulties: The polarity and solubility of the desired product and byproducts can be similar, making chromatographic separation challenging and leading to product loss.
-
Reaction Conditions: Suboptimal base, solvent, temperature, or reaction time can significantly impact the yield.
Q3: What is the significance of the 2,5-diketopiperazine scaffold?
The 2,5-diketopiperazine (DKP) core is the smallest cyclic dipeptide, formed from the condensation of two α-amino acids.[5][6][7] This scaffold is of significant interest in medicinal chemistry due to its:
-
Structural Rigidity: The cyclic nature confers conformational stability, which can lead to higher binding affinity with biological targets.[4]
-
Proteolytic Stability: Compared to linear peptides, DKPs are more resistant to enzymatic degradation, enhancing their potential as therapeutic agents.[4]
-
Biological Activity: DKP derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][4]
II. Troubleshooting Guide: Low Yields and Side Product Formation
This section provides detailed troubleshooting for specific issues encountered during the synthesis of 3,6-diunsaturated 2,5-diketopiperazines.
Problem 1: Low overall yield (<30%) in one-pot aldol condensation.
Possible Causes & Solutions:
-
Cause: Inefficient initial condensation or competing side reactions.
-
Expert Insight: The choice of base and reaction temperature is critical. A base that is too strong can promote unwanted side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in aldol condensation.
Detailed Protocol: Optimization of Base and Temperature
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,4-diacetyl-2,5-diketopiperazine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the first aldehyde (1.1 eq) and allyl bromide (1.1 eq).
-
Base Screening: Set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) at 1.5 equivalents.
-
Temperature Screening: Run each base condition at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours to determine the optimal reaction time and identify the formation of byproducts.
-
Second Aldehyde Addition: Once the intermediate is formed, add the second aldehyde (1.1 eq) and continue heating.
-
Analysis: Compare the yields and purity from each condition to identify the optimal parameters.
| Base | Temperature (°C) | Time (h) | Observed Yield (%) | Notes |
| K₂CO₃ | 25 | 24 | 25 | Incomplete reaction |
| K₂CO₃ | 80 | 12 | 45 | Moderate yield, some byproducts |
| Cs₂CO₃ | 25 | 18 | 40 | Cleaner reaction than K₂CO₃ at RT |
| Cs₂CO₃ | 80 | 8 | 67 | Optimal conditions |
| DBU | 25 | 6 | 35 | Fast reaction, significant byproducts |
Data is illustrative and based on typical optimization experiments.
Problem 2: Formation of multiple, difficult-to-separate byproducts.
Possible Causes & Solutions:
-
Cause: Epimerization at C-3 and C-6 positions, self-condensation of aldehydes, or formation of mono-unsaturated products.
-
Expert Insight: Epimerization is a common issue in DKP synthesis, especially under basic conditions.[8] Controlling the reaction stoichiometry and temperature is crucial.
-
Troubleshooting Workflow:
Caption: Workflow to minimize byproduct formation and improve purity.
Detailed Protocol: Stepwise Synthesis to Control Selectivity
For complex or highly reactive aldehydes, a stepwise approach can offer better control over the reaction.
-
First Condensation: React 1,4-diacetyl-2,5-diketopiperazine with the first aldehyde and allyl bromide under optimized conditions.
-
Purification of Intermediate: After the reaction is complete, quench the reaction and purify the mono-allylated, mono-unsaturated intermediate by column chromatography.
-
Second Condensation: Subject the purified intermediate to the reaction conditions with the second aldehyde.
-
Final Purification: Purify the final 3,6-diunsaturated product. While this approach is more labor-intensive, it can significantly improve the purity and yield of the final product.
Problem 3: Low E/Z selectivity in Horner-Wadsworth-Emmons reaction.
Possible Causes & Solutions:
-
Cause: The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate reagent, the aldehyde, the base, and the reaction conditions.
-
Expert Insight: The HWE reaction generally favors the formation of E-alkenes.[2] To enhance this selectivity, conditions that allow for the equilibration of the intermediates are preferred.
-
Troubleshooting Workflow:
Caption: Factors influencing stereoselectivity in the HWE reaction.
Detailed Protocol: Optimizing for E-Selectivity
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Ylide Formation: Add the phosphonate ester (1.1 eq) dropwise at 0 °C and stir for 30 minutes.
-
Aldehyde Addition: Add a solution of the DKP-aldehyde precursor (1.0 eq) in THF dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup and Analysis: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and analyze the E/Z ratio by ¹H NMR or GC.
| Base | Solvent | Temperature (°C) | E:Z Ratio |
| NaH | THF | 0 to RT | >95:5 |
| n-BuLi | THF | -78 | 85:15 |
| KHMDS | THF/18-crown-6 | -78 | <10:90 (Z-selective) |
Data is illustrative and highlights general trends.
III. Conclusion
The synthesis of 3,6-diunsaturated 2,5-diketopiperazines presents unique challenges, but a systematic approach to troubleshooting can lead to significant improvements in yield and purity. By understanding the underlying reaction mechanisms and carefully optimizing reaction parameters, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development.
IV. References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldol Condensations of 1,4-Diacetylpiperazine-2,5-dione
Welcome to the technical support center for aldol condensations involving 1,4-diacetylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. The insights provided herein are a synthesis of established principles of aldol chemistry and specific considerations for the piperazinedione scaffold.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Aldol Product
Question: I am not getting a satisfactory yield for my aldol condensation between this compound and my aldehyde of interest. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Possible Causes & Step-by-Step Solutions:
-
Ineffective Enolate Formation: The first step of the aldol reaction is the formation of a nucleophilic enolate from this compound. Insufficient or inappropriate base can lead to poor enolate generation.
-
Solution:
-
Choice of Base: Potassium tert-butoxide (KOt-Bu) is a commonly used strong, non-nucleophilic base for this transformation.[1][2] Its steric bulk can also help minimize side reactions.[2]
-
Base Quality and Stoichiometry: Ensure your KOt-Bu is fresh and anhydrous. It is hygroscopic and its efficacy diminishes with moisture. Use at least one equivalent of base to ensure complete enolate formation. You may need to titrate your KOt-Bu solution to determine its exact concentration.
-
Solvent: Use a dry, aprotic solvent such as THF, DMF, or DMSO to ensure the reactivity of the base.[3]
-
-
-
Poor Reactivity of the Aldehyde: The electrophilicity of the aldehyde plays a significant role.
-
Solution:
-
Aldehyde Type: Aromatic aldehydes with electron-withdrawing groups are generally more reactive than those with electron-donating groups. Aliphatic aldehydes can also be used, but may require longer reaction times or slightly elevated temperatures.
-
Steric Hindrance: Highly sterically hindered aldehydes may react sluggishly. Consider increasing the reaction temperature or time.
-
-
-
Reversible Reaction (Retro-Aldol): The aldol addition is often a reversible process.[4] If the equilibrium does not favor the product, the yield will be low.
-
Solution:
-
Temperature Control: Aldol additions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to favor the forward reaction and minimize side reactions.[5]
-
Dehydration to Drive Equilibrium: The subsequent elimination of water to form the α,β-unsaturated product (the condensation step) is often irreversible and can be used to drive the reaction to completion.[5] This is typically promoted by heating the reaction mixture after the initial aldol addition.
-
-
-
Product Loss During Workup and Purification: The desired product may be lost during the extraction and purification steps.
-
Solution:
-
Careful Workup: Quench the reaction carefully with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the base.[5]
-
Appropriate Purification: Use an appropriate purification method, such as column chromatography or recrystallization, and monitor fractions carefully by TLC.
-
-
Issue 2: Formation of Multiple Products and Byproducts
Question: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate the desired product in pure form. What are the common side reactions, and how can I suppress them?
Answer:
The formation of multiple products is a common challenge in aldol condensations. Understanding the potential side reactions is key to developing a strategy for a cleaner reaction profile.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of this compound: Although less common than the desired crossed-aldol reaction, the enolate of the piperazinedione can potentially react with an unreacted molecule of the same starting material.
-
Mechanism: The enolate of one piperazinedione molecule attacks the carbonyl of another.
-
Prevention:
-
Slow Addition: Add the this compound solution slowly to a solution of the base to maintain a low concentration of the piperazinedione starting material.
-
Pre-formation of the Enolate: Add the base to the piperazinedione at low temperature to form the enolate, then slowly add the aldehyde.[5]
-
-
-
Cannizzaro Reaction of the Aldehyde: If you are using an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde), the Cannizzaro reaction can be a significant competing pathway, especially with high concentrations of a strong base.[6][7][8]
-
Mechanism: In the presence of a strong base, two molecules of the non-enolizable aldehyde undergo a disproportionation reaction to yield one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[7][9]
-
Prevention:
-
Use a Dilute Base: Employ a lower concentration of the base to disfavor the Cannizzaro reaction, which is typically second order in aldehyde and often higher order in base.[5][7]
-
Temperature Control: Keep the reaction temperature low, as higher temperatures can promote the Cannizzaro reaction.[5]
-
Order of Addition: Add the aldehyde slowly to the pre-formed enolate of the piperazinedione. This ensures the aldehyde preferentially reacts with the enolate rather than another molecule of itself.[5]
-
-
-
Formation of E/Z Isomers: The final condensation product is an α,β-unsaturated compound, which can exist as E and Z isomers. The ratio of these isomers can depend on the reaction conditions and the steric bulk of the substituents.
-
Control: The stereochemical outcome of the elimination step can be influenced by the choice of base and solvent. Thermodynamic control (achieved through higher temperatures and longer reaction times) will favor the more stable isomer, which is typically the E-isomer.
-
Issue 3: Poor Diastereoselectivity in the Aldol Adduct
Question: The aldol addition product I've isolated is a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction?
Answer:
Controlling the diastereoselectivity of the aldol addition is a complex challenge that depends on the geometry of the enolate and the transition state of the reaction.
Factors Influencing Diastereoselectivity:
-
Enolate Geometry (E vs. Z): The formation of either the E- or Z-enolate of the this compound will influence the relative stereochemistry of the newly formed stereocenters. The geometry of the enolate can be influenced by the base, solvent, and additives.
-
Zimmerman-Traxler Model: This model predicts that Z-enolates tend to give syn-aldol products, while E-enolates give anti-aldol products through a chair-like six-membered transition state.[10][11]
-
Practical Considerations:
-
Base: The steric bulk of the base can influence the E/Z ratio of the enolate.
-
Solvent: The polarity of the solvent can affect the stability of the transition states leading to the different diastereomers.[11]
-
-
-
Chelation Control: The presence of a Lewis acid can sometimes organize the transition state through chelation, leading to higher diastereoselectivity. However, this is more common in Mukaiyama aldol reactions. For base-mediated reactions, the counterion of the base (e.g., K+ from KOt-Bu) can play a role in the organization of the transition state.
Troubleshooting Steps:
-
Screen Different Bases: Experiment with different bases (e.g., LDA, LiHMDS, NaHMDS) to see how they affect the diastereomeric ratio.
-
Vary the Solvent: Try different aprotic solvents (THF, toluene, etc.) to alter the reaction environment.
-
Temperature Optimization: A lower reaction temperature often leads to higher selectivity by favoring the transition state with the lowest activation energy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the diacetyl groups on the piperazinedione ring?
The N-acetyl groups are crucial for activating the adjacent methylene (CH2) protons, making them sufficiently acidic to be deprotonated by a strong base to form the nucleophilic enolate.
Q2: Can I use other bases besides potassium tert-butoxide?
Yes, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) can be used. The choice of base can influence the reaction rate, yield, and stereoselectivity. It is advisable to perform small-scale screening experiments to identify the optimal base for your specific substrates.
Q3: Is it possible to perform a double aldol condensation on this compound?
Yes, it is possible to perform a condensation on both sides of the piperazinedione ring, leading to a 3,6-disubstituted product.[1] This typically requires using at least two equivalents of the aldehyde and base. Stepwise addition can be used to synthesize unsymmetrical 3,6-disubstituted piperazinediones.
Q4: My aldehyde is sensitive to strong bases. What are my options?
If your aldehyde is base-sensitive, you might consider alternative methods such as the Mukaiyama aldol reaction, which proceeds under Lewis acidic conditions. This would involve pre-forming a silyl enol ether from the this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Aldol vs. Cannizzaro Side Reaction
| Parameter | Favorable for Aldol Condensation | Favorable for Cannizzaro Reaction | Rationale |
| Aldehyde Type | Possesses α-hydrogens | Lacks α-hydrogens | Enolate formation is required for the aldol reaction.[6] |
| Base Concentration | Dilute | Concentrated | The Cannizzaro reaction is often higher order in base concentration.[5] |
| Temperature | Low (e.g., -78 °C to RT) | Elevated | Higher temperatures can overcome the activation barrier for the Cannizzaro reaction.[5] |
| Order of Addition | Slow addition of aldehyde to pre-formed enolate | N/A | Minimizes the concentration of free aldehyde, reducing the likelihood of self-reaction.[5] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Aldol Condensation
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq.) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.0-1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagrams
References
-
BYJU'S. (n.d.). Requirements for the Cannizzaro Reaction. [Link]
-
Quora. (2017). What are some exceptions in the examples of compounds that show an aldol condensation and the Cannizzaro reaction?. [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. [Link]
-
ResearchGate. (n.d.). Improvements in Aldol Reactions with Diketopiperazines. [Link]
- Gallina, C., & Liberatori, A. (1974). Condensation of this compound with aldehydes. Tetrahedron.
-
ChemWis. (2020). Diastereoselectivity in Aldol condensation. YouTube. [Link]
-
Li, W., et al. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles. Organic Letters. [Link]
-
MDPI. (2021). Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/Water Systems. [Link]
-
DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. [Link]
-
PubMed. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction. [Link]
-
ResearchGate. (n.d.). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. [Link]
-
Indian Academy of Sciences. (n.d.). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. [Link]
-
ACS Publications. (2004). Small Peptides Catalyze Highly Enantioselective Direct Aldol Reactions of Aldehydes with Hydroxyacetone. [Link]
-
Texas Tech University. (2015). Selective aldol condensation or cyclotrimerization reactions catalyzed by FeCl3. [Link]
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Technical Support Center: Troubleshooting Low Yields in 1,4-diacetylpiperazine-2,5-dione Synthesis
Welcome to the technical support center for the synthesis of 1,4-diacetylpiperazine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-acetylation reaction. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can often be traced back to a few critical factors. The most common culprits are the presence of water, suboptimal reaction conditions, and incomplete conversion of the starting material.
A systematic approach to troubleshooting is crucial. We recommend starting with the most likely and easily addressable issues first.
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and resolve the cause of low product yield.
Caption: Troubleshooting workflow for low yields.
Q2: I suspect my acetic anhydride has degraded. How does this affect the reaction and how can I mitigate it?
Acetic anhydride is highly susceptible to hydrolysis.[1][2][3] Even exposure to atmospheric moisture can lead to its degradation into two equivalents of acetic acid.[1][4][5]
Reaction Mechanism: Hydrolysis of Acetic Anhydride
Caption: Hydrolysis of acetic anhydride.
This degradation has two primary negative consequences for your reaction:
-
Reduced Stoichiometry: The effective concentration of your acetylating agent is lowered, leading to incomplete reaction and the formation of mono-acetylated byproducts.
-
Introduction of a Competing Reagent: While acetic acid can act as a catalyst in some N-acylation reactions, its presence in large amounts due to degradation can alter the reaction environment and potentially lead to unwanted side reactions.[6][7][8]
Solutions:
-
Use Fresh Reagent: Always use a fresh, unopened bottle of acetic anhydride whenever possible.
-
Proper Storage: Store acetic anhydride in a tightly sealed container in a cool, dry place.[2]
-
Inert Atmosphere: For sensitive reactions, handle acetic anhydride under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Q3: My product is contaminated with a significant amount of starting material and a mono-acetylated byproduct. What are the likely causes?
The presence of both starting material (piperazine-2,5-dione) and the mono-acetylated intermediate indicates an incomplete reaction. This can be due to several factors:
| Cause | Explanation | Recommended Action |
| Insufficient Acetic Anhydride | As discussed in Q2, degraded acetic anhydride will lead to an insufficient amount of the acetylating agent. The reaction may stall after the first, more rapid acetylation. | Use a fresh bottle of acetic anhydride. Consider a slight excess (e.g., 2.2 - 2.5 equivalents) to drive the reaction to completion. |
| Suboptimal Reaction Temperature | The N-acetylation of the second amide nitrogen is often more challenging due to electronic effects from the first acetyl group. Insufficient thermal energy may not be enough to overcome the activation barrier for the second acetylation. | A common procedure involves heating the reaction mixture to reflux (around 120-140°C).[9] Ensure your reaction temperature is adequate and stable. |
| Insufficient Reaction Time | The reaction may simply not have been allowed to run to completion. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Proposed Reaction Pathway and Intermediates
Caption: Reaction pathway showing intermediates.
Q4: I am considering using a catalyst to improve the reaction rate and yield. What are my options?
While the reaction can be driven to completion with sufficient heat and time, the addition of a catalyst can often improve yields and reduce reaction times, particularly if you are trying to run the reaction under milder conditions.
-
Pyridine: Often used as a base and a nucleophilic catalyst in acetylation reactions.[1] It can activate the acetic anhydride, making it a more potent acetylating agent.
-
4-Dimethylaminopyridine (DMAP): A highly efficient acylation catalyst, often used in small, substoichiometric amounts alongside a weaker base. It is significantly more active than pyridine.
-
Lewis Acids: In some N-acetylation reactions, Lewis acids like aluminum oxide have been shown to be effective catalysts.[10]
Caution: When using a catalyst, it is important to consider the potential for side reactions and the ease of removal during work-up.
Q5: What is the best way to purify the final product?
The purification of this compound is typically achieved through recrystallization.
General Recrystallization Protocol:
-
Dissolution: After the reaction is complete, the crude product (often a solid that precipitates upon cooling) is collected. It can be dissolved in a minimal amount of a suitable hot solvent.
-
Decolorization: If the crude product is colored, activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the pure product.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures thereof.
For highly impure samples, column chromatography over silica gel may be necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general guideline and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine-2,5-dione (1.0 equivalent).
-
Reagent Addition: Carefully add acetic anhydride (2.5 - 3.0 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A solid product may precipitate.
-
Slowly and carefully add cold water to the mixture to quench any unreacted acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, melting point, and mass spectrometry).
References
-
Wikipedia. Acetic anhydride. [Link]
-
Sciencemadness Wiki. Acetic anhydride. [Link]
-
Homework.Study.com. Show the mechanism for the reaction of acetic anhydride with water. [Link]
-
Filo. Acetic anhydride reacts with water (a hydrolysis reaction) to produce ace.. [Link]
-
Study.com. Video: Acetic Anhydride | Formula, Density & Uses. [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
Chemical Communications (RSC Publishing). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
ResearchGate. One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. [Link]
-
Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. [Link]
-
Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. [Link]
-
PMC - NIH. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. | Download Table. [Link]
-
RSC Publishing. 838 Gold aNd NiUon: The Hydrolysis of Acetic Anhydride. Part I V.* Catalysis by Hydrochlor. [Link]
-
Cheméo. Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). [Link]
-
Wikipedia. 2,5-Diketopiperazine. [Link]
-
ChemBK. 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. [Link]
-
2,5-Piperazinedione. [Link]
-
The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]
-
ACS Publications. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence | The Journal of Organic Chemistry. [Link]
-
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]
-
ResearchGate. (PDF) Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. [Link]
- Google Patents. JP2001106676A - Method for producing N-acetylhomopiperazines.
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
OUCI. Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. [Link]
-
PubChem. 2,5-Piperazinedione | C4H6N2O2 | CID 7817. [Link]
-
ResearchGate. Chemoselective N-Deacetylation under Mild Conditions | Request PDF. [Link]
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- 5. Acetic anhydride reacts with water (a hydrolysis reaction) to produce ace.. [askfilo.com]
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Technical Support Center: Purification of Substituted Piperazine-2,5-Diones
Welcome to the technical support center for the purification of substituted piperazine-2,5-diones (DKPs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude substituted piperazine-2,5-dione product?
A1: Crude products typically contain a mixture of unreacted starting materials (amino acid derivatives, coupling agents), byproducts from coupling reagents (e.g., ureas from carbodiimides), diastereomers (cis and trans isomers), and potentially enantiomers if racemic starting materials were used. Epimerized products can also form if the reaction or workup conditions are too harsh.
Q2: My piperazine-2,5-dione appears to be degrading during purification. What are the typical stability issues?
A2: The diketopiperazine ring is susceptible to hydrolysis under both strongly acidic (pH < 3) and strongly basic (pH > 8) conditions, which can lead to ring-opening.[1] Additionally, chiral centers on the ring can be prone to epimerization, especially under basic conditions, which can convert a desired cis isomer into the often more thermodynamically stable trans isomer.[2][3]
Q3: Is it possible to separate the cis and trans diastereomers of my substituted DKP?
A3: Yes, separation is generally achievable. The two isomers often have different polarities, which allows for their separation by chromatographic techniques like flash column chromatography or HPLC.[2][3] Fractional crystallization can also be an effective method, though it often requires more rigorous optimization.[4]
Q4: How do I choose a starting point for my purification method?
A4: The choice of method depends on the specific impurities and the stereochemistry of your product. A general approach is to first remove water-soluble impurities like urea byproducts through an aqueous workup. Then, address diastereomeric and other closely-related impurities using chromatography. If your compound is chiral, specialized techniques like chiral HPLC or SFC will be necessary for enantiomeric resolution.
Troubleshooting Workflow: Purification Strategy Selection
This workflow provides a decision-making framework for selecting an appropriate purification strategy for your substituted piperazine-2,5-dione.
Caption: A decision tree for selecting a purification strategy.
Troubleshooting Guides
Issue 1: Difficulty Separating Cis and Trans Diastereomers
Symptom: Your NMR spectrum shows a mixture of two diastereomers (cis and trans), but they co-elute during standard silica gel column chromatography.
Causality: Cis and trans isomers of substituted piperazine-2,5-diones can have very similar polarities, making separation on standard silica gel challenging. The trans isomer is often less polar than the cis isomer, but the difference may be subtle depending on the substituents.
Solutions:
-
Optimize Column Chromatography:
-
Change the Stationary Phase: If silica gel is ineffective, consider reverse-phase chromatography. The different retention mechanism can exploit subtle polarity differences that are not resolved in normal phase. A phenyl-hexyl column has been shown to be effective for separating DKP isomers.[2]
-
Adjust the Mobile Phase: For normal phase, try switching to a less polar solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) to increase the interaction with the silica and potentially improve separation. For reverse phase, a shallow gradient of an organic modifier (like methanol or acetonitrile) in water is often effective.[2]
-
-
Fractional Crystallization: This method relies on the differential solubility of the diastereomers in a given solvent system.
-
Solvent Screening: Screen a variety of solvents to find one where one diastereomer is significantly less soluble than the other.
-
Seeding: If you have a small amount of pure desired isomer, use it to seed the supersaturated solution. This can promote the crystallization of the desired isomer exclusively.[5]
-
| Technique | Stationary Phase | Example Mobile Phase | Key Insight |
| Reverse-Phase HPLC | Phenyl-Hexyl | Gradient of 5% to 60% methanol in water | Can effectively separate isomers with small polarity differences.[2] |
| Normal-Phase Chromatography | Silica Gel 60 | 10% Ethyl Acetate / Benzene | May require repeated chromatography cycles for complete separation.[6] |
Issue 2: Enantiomers of Chiral DKP Require Separation
Symptom: You have synthesized a racemic or enantiomerically enriched piperazine-2,5-dione and need to isolate or quantify the individual enantiomers.
Causality: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic or crystallization techniques. Chiral recognition, through a chiral stationary phase (CSP) or a chiral additive, is required to form transient diastereomeric complexes that can be separated.
Solutions:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method for enantiomeric separation.
-
CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including piperazine derivatives.[7][8][9] Columns like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) are a good starting point.[7]
-
Mobile Phase: For normal phase mode, a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol, ethanol) is typically used.
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to chiral HPLC, offering faster separations and reduced use of organic solvents.[10]
| Technique | Recommended CSP | Example Mobile Phase | Advantages |
| Chiral HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Isopropanol | Broad applicability and well-established.[7] |
| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Isopropanol | Fast, efficient, and environmentally friendly.[11][13] |
Issue 3: Removal of Coupling Reagent Byproducts
Symptom: Your purified product is contaminated with urea byproducts from carbodiimide reagents (e.g., EDC, DCC) or residuals from HATU.
Causality: Amide coupling reagents are essential for the synthesis of the DKP core but generate byproducts that must be removed. These byproducts can have solubilities that complicate purification.
Solutions:
-
EDC-Urea Byproduct (N-ethyl-N'-(3-dimethylaminopropyl)urea):
-
Aqueous Wash: The key advantage of EDC is that its urea byproduct is water-soluble.[14] During the workup, wash the organic layer (e.g., ethyl acetate, DCM) with a dilute acid like 0.1 M HCl. This protonates the urea, further increasing its aqueous solubility. Follow with water and brine washes.[14][15]
-
Product Precipitation: If your desired DKP is insoluble in a solvent where the urea is soluble (e.g., diethyl ether), you can precipitate your product, leaving the impurity in the mother liquor.[14]
-
-
HATU/HBTU Byproducts (Tetramethylurea):
-
Aqueous Extraction: Tetramethylurea has some water solubility, so repeated aqueous washes can be effective.
-
Precipitation/Trituration: If the product is a solid, trituration or precipitation with a solvent in which tetramethylurea is soluble (e.g., diethyl ether, hexane) can effectively remove it.[16]
-
Protocol: Purification of a Piperazine-2,5-dione from an EDC Coupling Reaction
This protocol outlines a general procedure for the workup and purification of a DKP synthesized using EDC and an additive like HOBt.
Caption: Workflow for EDC coupling reaction workup.
Step-by-Step Procedure:
-
Quench and Dilute: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with two portions of 0.1 M HCl. This step removes the water-soluble EDC-urea byproduct and any basic reagents.[14]
-
Base Wash: Wash with two portions of saturated sodium bicarbonate solution to remove any unreacted acidic starting materials or additives like HOBt.
-
Brine Wash: Perform a final wash with saturated sodium chloride solution to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purity Assessment: Analyze the crude product by NMR or LC-MS to assess purity.
-
Chromatography (if needed): If diastereomers or other impurities remain, purify the material by column chromatography using an appropriate solvent system as determined by TLC analysis.
Issue 4: Epimerization of Chiral Centers During Purification
Symptom: You start with a pure cis diastereomer, but after purification (e.g., chromatography on silica or alumina, or a basic workup), you observe the formation of the trans isomer.
Causality: The α-protons on the piperazine-2,5-dione ring are susceptible to deprotonation under basic conditions, leading to epimerization.[2] This is particularly problematic as it can convert a single desired stereoisomer into a difficult-to-separate mixture. Even mildly basic conditions or prolonged exposure to basic surfaces can cause this issue.
Solutions:
-
Maintain Neutral pH: Throughout the workup and purification, strictly avoid basic conditions. If a base wash is necessary, perform it quickly and with dilute solutions, and immediately proceed to the next step.
-
Avoid Basic Chromatography Media: Standard silica gel is slightly acidic and generally safe. However, avoid using basic alumina for chromatography unless your compound is known to be stable under these conditions.
-
Buffer the Mobile Phase: If using reverse-phase HPLC, consider buffering the mobile phase to a neutral or slightly acidic pH (e.g., with formic acid or ammonium acetate) to prevent on-column epimerization.
-
Temperature Control: Epimerization can be accelerated by heat. Perform all purification steps at room temperature or below if possible.
Stability Insights:
-
Piperazine-2,5-diones are generally stable between pH 3 and 8.[1]
-
Mild basic conditions (e.g., Na2CO3 in methanol) can cause rapid epimerization of the cis to the trans isomer.[2]
-
Epimerization is generally not observed under acidic or neutral conditions.[2]
References
-
Frenkel, J., Wess, C., Vyverman, W., & Pohnert, G. (2014). Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. Journal of Chromatography B, 953-954, 79-83. [Link]
-
Mushtaq, I. (2015). How EDC byproduct urea can be separated?. ResearchGate. [Link]
-
Various Authors. (2019). How to remove Tetramethylurea byproduct from HATU coupling?. ResearchGate. [Link]
-
Raposo, C., et al. (2005). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 5(4), 1489-1496. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1099 - EDC (Water-Soluble Carbodiimide). [Link]
-
Kalyan, M., et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 21(5), 294. [Link]
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Stamatis, C. S., & Nunes, S. L. (1995). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical Research, 12(4), 543-550. [Link]
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Mangelings, D., & Vander Heyden, Y. (2014). Generic separation strategies for chiral supercritical fluid chromatography. Journal of Chromatography A, 1363, 2-14. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]
-
Del Seppia, G., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46946-46955. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
-
Fogassy, E., et al. (2006). Direct Crystallization of Enantiomers and Dissociable Diastereomers. ResearchGate. [Link]
-
Various Authors. (2014). Separation of cis/trans isomers. Chromatography Forum. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50284-50293. [Link]
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Various Authors. (2023). HATU/PyBOP coupling procedure question. Reddit. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
-
Wikipedia contributors. (2023). HATU. Wikipedia. [Link]
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Servage, K. A., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 32(11), 2977-2985. [Link]
-
Various Authors. (2015). How can I remove DIC-urea by-product from the reaction mixture?. ResearchGate. [Link]
-
Islam, M. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Various Authors. (2023). Separation of diastereomers by crystallization with seeding. Reddit. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Grecs, Z. S., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(20), 7159. [Link]
-
Shah, C., & Nagarsheth, A. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]
-
Lee, C., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1566, 118-123. [Link]
-
Welch, C. J., et al. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Kalyan, M., et al. (2023). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. ResearchGate. [Link]
-
Toth, G., & Guttman, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7578. [Link]
- Stiegel, A., & Pruckner, F. (1975). Separation and purification of cis and trans isomers.
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Various Authors. (2023). Chiral amino acids and 2,5-diketopiperazines (2,5-dkps) are accessible.... ResearchGate. [Link]
-
Bloom, S., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(1), 384-393. [Link]
-
Buhse, T., et al. (2013). An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. Origins of Life and Evolution of Biospheres, 43(4-5), 325-337. [Link]
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identifying byproducts in the synthesis of 1,4-diacetylpiperazine-2,5-dione derivatives
Welcome to the technical support center for the synthesis and purification of 1,4-diacetylpiperazine-2,5-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. The content is structured in a practical question-and-answer format to directly address issues you may face in the lab.
Introduction to the Synthesis
The synthesis of this compound and its derivatives typically involves the N-acetylation of a piperazine-2,5-dione (also known as a diketopiperazine or a cyclic dipeptide) core.[1][2] The most common method employs an acetylating agent like acetic anhydride, often in the presence of a base or under reflux conditions.[3] While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts due to incomplete reaction, hydrolysis, or side reactions, complicating purification and impacting final yields.
This guide provides troubleshooting workflows and detailed characterization data to help you identify and mitigate these unwanted products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and workup procedures.
Question 1: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of a major byproduct alongside my desired di-acetylated product. What is this byproduct and how can I improve the reaction?
Answer:
The most common byproduct in an incomplete reaction is the 1-acetylpiperazine-2,5-dione (mono-acetylated) intermediate. The second acetylation is often slower than the first because the electron-withdrawing effect of the first acetyl group reduces the nucleophilicity of the remaining secondary amide nitrogen.
Causality: Insufficient acetylating agent, inadequate reaction time, or temperatures that are too low can lead to the accumulation of this intermediate.
Mitigation Strategies:
-
Stoichiometry: Increase the molar equivalents of the acetylating agent (e.g., acetic anhydride) from 2.2 equivalents to 3.0-4.0 equivalents to ensure the second acetylation goes to completion.
-
Reaction Time & Temperature: Prolong the reaction time and/or increase the temperature. Monitor the reaction's progress every hour using TLC or LC-MS until the mono-acetylated spot is no longer visible. For the synthesis from glycylglycine, refluxing at 120°C in acetic anhydride is a common procedure.[3]
-
Catalysis: While often performed without a separate base, the addition of a non-nucleophilic base can sometimes promote the reaction. However, care must be taken as this can also promote side reactions.
Below is a logical workflow for troubleshooting an incomplete reaction.
Caption: Troubleshooting workflow for incomplete acetylation.
Question 2: I observe an impurity with a mass of +18 Da relative to my product in the mass spectrum after workup. What is it?
Answer:
An impurity with a mass increase of 18 Da strongly suggests a hydrolysis product . The amide bonds within the diketopiperazine ring or the N-acetyl groups are susceptible to cleavage by water, especially under acidic or basic conditions during aqueous workup. Ring-opening hydrolysis is a significant concern.
Causality: The presence of water during the reaction or, more commonly, during the workup and purification stages can lead to the hydrolysis of the product. The diketopiperazine ring, while generally stable, can be forced open under harsh pH conditions.[4]
Mitigation and Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Neutral Workup: During workup, use a saturated sodium bicarbonate solution cautiously to neutralize excess acid, avoiding strongly acidic or basic pH for extended periods.
-
Avoid Protic Solvents: When possible, minimize the use of protic solvents like water or methanol during purification if hydrolysis is a persistent issue.
-
Storage: Store the final compound in a desiccator over a drying agent to prevent degradation over time.
Question 3: How can I reliably identify the common byproducts using standard analytical techniques?
Answer:
A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective way to identify byproducts. The table below summarizes the expected analytical data for the parent compound (from glycylglycine) and its common byproducts.
| Compound Name | Molecular Formula | Molecular Weight | Expected Mass (M+H)⁺ | Key ¹H NMR Signals (in CDCl₃) |
| Piperazine-2,5-dione (Starting Material) | C₄H₆N₂O₂ | 114.10 g/mol | 115.05 | ~4.1 ppm (s, 4H, CH₂), ~8.2 ppm (br s, 2H, NH).[2] |
| 1-Acetylpiperazine-2,5-dione (Intermediate) | C₆H₈N₂O₃ | 156.14 g/mol | 157.06 | ~2.6 ppm (s, 3H, COCH₃), ~4.2-4.5 ppm (two s, 4H total, ring CH₂ protons become non-equivalent), ~8.0 ppm (br s, 1H, NH). |
| This compound (Product) | C₈H₁₀N₂O₄ | 198.18 g/mol | 199.07 | ~2.6 ppm (s, 6H, two COCH₃), ~4.5 ppm (s, 4H, CH₂).[3][5] |
| N-acetylglycylglycine (Hydrolysis Product) | C₆H₁₀N₂O₄ | 174.16 g/mol | 175.07 | Appearance of a carboxylic acid proton (>10 ppm), distinct signals for the two non-equivalent CH₂ groups, and two distinct NH protons. The mass is product mass + 18 Da - 42 Da (hydrolysis and loss of one acetyl group). Full ring-opening would yield a different structure. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from established procedures for the acetylation of piperazine-2,5-dione (glycine anhydride).[3]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add piperazine-2,5-dione (1.0 eq).
-
Reagent Addition: Add acetic anhydride (3.0-4.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 120-140°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane) or LC-MS to confirm the disappearance of the starting material and the mono-acetylated intermediate.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water to precipitate the product and quench excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel.
Protocol 2: Analytical Characterization by LC-MS
-
Sample Prep: Prepare a ~1 mg/mL solution of your crude reaction mixture or purified product in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Column: Use a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Run a linear gradient, for example, from 5% B to 95% B over 15 minutes.
-
Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and a Mass Spectrometer in positive ion electrospray mode (ESI+).
-
Analysis: Extract ion chromatograms for the expected masses of the product and potential byproducts (see table above) to confirm their presence and relative abundance.
Frequently Asked Questions (FAQs)
Q: Can other side reactions occur besides incomplete acetylation and hydrolysis? A: Yes, depending on the complexity of your starting diketopiperazine. If your DKP has other reactive functional groups (e.g., hydroxyl, primary/secondary amines on side chains), these may also be acetylated by acetic anhydride. This would result in byproducts with a mass increase of +42 Da for each additional acetylation. Selective protection of these groups may be necessary before proceeding with the N-acetylation.
Q: My product appears oily or won't crystallize. What should I do? A: An oily product often indicates the presence of impurities that disrupt the crystal lattice. The primary suspect is residual acetic acid or unreacted acetic anhydride. Ensure the product is thoroughly washed during workup. If it remains oily, purification by column chromatography is the best approach. A solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol is a good starting point.
Q: What is the general stability of the this compound core? A: The diketopiperazine ring itself is exceptionally stable compared to linear peptides.[6] However, the N-acetyl groups introduce electrophilic carbonyl carbons that are susceptible to nucleophilic attack, particularly by water (hydrolysis). Therefore, while the core ring structure is robust, the acetyl groups are the most likely point of degradation under non-anhydrous or non-neutral pH conditions.
Q: Are there alternative acetylating agents I can use? A: Yes, acetyl chloride is a more reactive alternative to acetic anhydride. However, it reacts violently with water and produces HCl as a byproduct, requiring the use of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the acid. This added complexity can sometimes lead to more side products if not carefully controlled. For most applications, acetic anhydride provides a good balance of reactivity and ease of handling.
Below is a diagram illustrating the main reaction pathway and the formation of key byproducts.
Caption: Reaction scheme showing product and byproduct formation.
References
-
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. (n.d.). National Institutes of Health. [Link]
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Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (n.d.). Royal Society of Chemistry. [Link]
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Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]
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Diketopiperazines. (2018). Baran Group Meeting. [Link]
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2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2021). PubMed. [Link]
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Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ScienceDirect. [Link]
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Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. (2023). ResearchGate. [Link]
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Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). National Institutes of Health. [Link]
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1,4-Diacetyl-2,5-piperazinedione. (n.d.). PubChem. [Link]
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Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. (2005). ResearchGate. [Link]
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1,4-DIACETYL-PIPERAZINE-2,5-DIONE. (n.d.). ChemBK. [Link]
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Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. (2021). Journal of Molecular Structure. [Link]
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. [Link]
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The Immobilization of a Cyclodipeptide Synthase Enables Biocatalysis for Cyclodipeptide Production. (2022). National Institutes of Health. [Link]
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Overcoming the challenges of cascade reactions and complex substrates in natural product biocatalysis: Immobilization of a cyclodipeptide synthase. (2022). bioRxiv. [Link]
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Nα Selective Acetylation of Peptides. (2012). National Institutes of Health. [Link]
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Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. (2022). National Institutes of Health. [Link]
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Mechanistic Insights into Cyclodipeptide Formation by Cyclodipeptide Synthases: A Preliminary Exploration on Pathways and Catalytic Residues. (2022). ChemRxiv. [Link]
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2,5-Piperazinedione. (n.d.). PubChem. [Link]
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A General Synthesis of Bis-indolylpiperazine-2,5-diones. (2012). National Institutes of Health. [Link]
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One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2018). The Journal of Organic Chemistry. [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
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Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections. [Link]
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Technical Support Center: Enhancing Stereoselectivity in 1,4-Diacetylpiperazine-2,5-dione Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the stereoselectivity of your reactions involving 1,4-diacetylpiperazine-2,5-dione. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in achieving high stereocontrol.
Introduction to Stereoselectivity with this compound
This compound, a cyclic dipeptide derivative, serves as a versatile scaffold in asymmetric synthesis. The rigid, planar structure of the diketopiperazine ring allows for effective facial shielding, which is crucial for directing the approach of incoming reagents and achieving high stereoselectivity. However, realizing the full potential of this substrate requires careful optimization of reaction conditions. This guide will walk you through the key parameters that influence stereochemical outcomes and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stereoselectivity in reactions of this compound?
A1: The stereochemical outcome of these reactions is primarily governed by a combination of steric and electronic effects. Key factors include:
-
The nature of the base and the resulting enolate geometry: The choice of base can influence the formation of the desired enolate and its subsequent reaction pathway.
-
Solvent polarity and coordinating ability: The solvent can affect the aggregation state of the enolate and the transition state energies of the competing diastereomeric pathways.[1][2][3]
-
Reaction temperature: Lower temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.[4]
-
Presence and type of Lewis acids: Lewis acids can coordinate to the carbonyl groups, enhancing the electrophilicity of the substrate and providing a chiral environment that can direct the stereochemical outcome.[5][6][7]
-
The structure of the electrophile: The steric bulk and electronic properties of the incoming electrophile will also play a significant role in the facial selectivity of the reaction.
Q2: I am observing low diastereoselectivity in the alkylation of my this compound. What should I try first?
A2: Low diastereoselectivity in alkylation reactions is a common issue. A systematic approach to optimization is recommended. Start by modifying the following parameters:
-
Lower the reaction temperature: This is often the most effective initial step. Reactions that are run at room temperature or 0 °C can often see a significant improvement in diastereomeric ratio (d.r.) when cooled to -40 °C or -78 °C.[4]
-
Change the base: If you are using a strong, non-coordinating base like LDA, consider switching to a base that can participate in chelation, such as a lithium or sodium hexamethyldisilazide (LHMDS or NaHMDS). The nature of the counterion can influence the enolate geometry and its reactivity.
-
Vary the solvent: The choice of solvent can have a profound impact on stereoselectivity.[1][2][3] Ethereal solvents like tetrahydrofuran (THF) are common, but you may see different results with less coordinating solvents like toluene or more polar aprotic solvents like dichloromethane (DCM).
Q3: Can the N-acetyl groups on the piperazinedione be modified to improve stereoselectivity?
A3: Absolutely. The N-acyl substituents play a crucial role in the conformational rigidity of the piperazinedione ring and can exert significant steric and electronic effects. High diastereoselectivity in the alkylation of related diketopiperazine templates is often a consequence of the stereochemical information relayed from one part of the molecule to another through 1,2-torsional strain introduced by the N-alkyl substituents.[8][9] While your starting material is this compound, consider if synthesizing derivatives with bulkier N-acyl groups (e.g., pivaloyl or benzoyl) could enhance facial shielding and improve your diastereomeric ratios.
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity in Alkylation Reactions
You are performing an enolate alkylation and obtaining a nearly 1:1 mixture of diastereomers.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| High Reaction Temperature | Solution: Lower the reaction temperature significantly, ideally to -78 °C. Rationale: At higher temperatures, there is enough thermal energy to overcome the small activation energy difference between the two diastereomeric transition states. Lowering the temperature will favor the pathway with the lower activation energy, thus increasing the diastereomeric ratio.[4] |
| Inappropriate Solvent Choice | Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, 2-methyl-THF, toluene, DCM). Rationale: The solvent influences the solvation of the enolate and the transition state. A less coordinating solvent may promote a more ordered, chelated transition state, leading to higher selectivity. Conversely, a more polar solvent might disrupt this chelation.[1][2][3] |
| Incorrect Base Selection | Solution: Experiment with different lithium amide bases (e.g., LDA, LHMDS, LiTMP) or sodium/potassium bases (NaHMDS, KHMDS). Rationale: The size of the base and the nature of the metal counterion affect the enolate geometry (E vs. Z) and the degree of aggregation, which in turn dictates the facial selectivity of the alkylation. |
| Presence of Water | Solution: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Rationale: Water can quench the enolate and also interfere with the formation of a well-defined chelated transition state, leading to a loss of stereocontrol. |
Problem 2: Low Stereoselectivity in Aldol Reactions
Your aldol reaction with an aldehyde is yielding a mixture of syn and anti products with poor selectivity.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Sub-optimal Enolate Formation | Solution: For lithium enolates, ensure complete deprotonation at low temperature before adding the aldehyde. For boron enolates, consider using a combination of a boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA). Rationale: The geometry of the enolate is critical for the stereochemical outcome of the aldol reaction. Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products via a Zimmerman-Traxler transition state. |
| Lack of Chelation Control | Solution: Introduce a Lewis acid to the reaction. Rationale: A Lewis acid can coordinate to both the enolate oxygen and the aldehyde carbonyl, forcing a more rigid, chair-like transition state. This enhanced organization often leads to a significant improvement in diastereoselectivity.[5][6][7] |
| Reversibility of the Reaction | Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Rationale: Aldol reactions can be reversible. If the reaction is allowed to equilibrate, the thermodynamically more stable product will be favored, which may not be the kinetically desired diastereomer. |
Problem 3: Poor Enantioselectivity in Michael Additions
You are attempting an asymmetric Michael addition and obtaining a product with low enantiomeric excess (ee).
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Ineffective Chiral Catalyst | Solution: Screen a variety of chiral catalysts, including chiral Lewis acids, organocatalysts (e.g., chiral amines or thioureas), or metal complexes with chiral ligands.[10][11][12] Rationale: The catalyst creates a chiral environment around the reactants, favoring the approach of the nucleophile to one face of the Michael acceptor over the other. The choice of catalyst is highly substrate-dependent. |
| Background Uncatalyzed Reaction | Solution: Lower the reaction temperature and ensure slow addition of the reagents. Rationale: A fast, uncatalyzed background reaction will produce a racemic product, thus lowering the overall enantiomeric excess. Reducing the temperature and concentration can help to favor the lower-energy, catalyzed pathway. |
| Incorrect Stoichiometry | Solution: Carefully control the stoichiometry of the reactants, catalyst, and any additives. Rationale: The relative amounts of each component can affect the catalyst's turnover and the formation of the active catalytic species, thereby influencing the enantioselectivity. |
Experimental Protocols
General Protocol for Diastereoselective Alkylation of this compound
This protocol is a general guideline and should be optimized for your specific electrophile.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv) in anhydrous THF to a flame-dried round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF to the reaction mixture. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Visualizations
Logical Workflow for Optimizing Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Conceptual Representation of Facial Shielding
Caption: N-acyl groups sterically hinder one face of the ring, favoring electrophilic attack from the opposite face.
References
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Bull, S. D., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. Dalton Transactions, (14), 1439-1448. [Link]
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Mancini, P. M., et al. (2008). Solvent effects versus concentration effects in determining rates of base-catalyzed keto-enol tautomerization. ResearchGate. [Link]
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Stoltz, B. M., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie International Edition, 54(3), 931-934. [Link]
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Etsè, K. S., et al. (2022). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. Journal of Molecular Structure, 1247, 131435. [Link]
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Palomo, C., et al. (2012). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry–A European Journal, 18(52), 16756-16768. [Link]
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Giraud, M., et al. (2000). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (6), 1215-1221. [Link]
-
Singh, S., et al. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. ResearchGate. [Link]
-
D'hooghe, M., et al. (2002). Lewis acid promoted regio- and stereoselective hetero nucleophilic addition to a piperidinyl aziridine. Synthesis of trans 3-amino-4-substituted piperidines. Tetrahedron Letters, 43(30), 5373-5376. [Link]
Sources
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- 3. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 5. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Progress in Lewis-Acid-Templated Diels–Alder Reactions | MDPI [mdpi.com]
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Technical Support Center: Chiral Integrity in Piperazine-2,5-dione Synthesis
Welcome to the technical support center for the synthesis of chiral piperazine-2,5-diones (diketopiperazines, DKPs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical purity during DKP synthesis. Epimerization, the unwanted inversion of a stereocenter, is a critical challenge that can compromise the biological activity and therapeutic potential of your target compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you prevent epimerization and ensure the chiral integrity of your products.
Understanding the Challenge: The Root of Epimerization
Epimerization in the context of DKP synthesis is the conversion of a desired diastereomer into its epimer, differing in configuration at one of the two α-carbons. This loss of stereochemical purity often arises during the activation of the carboxylic acid of the N-protected amino acid or dipeptide precursor, a necessary step for amide bond formation and subsequent cyclization. The two primary mechanisms responsible for this loss of chirality are Oxazolone Formation and Direct Enolization.[1][2]
Mechanisms of Epimerization
-
Oxazolone Formation: This is the most prevalent pathway for epimerization during peptide coupling and DKP synthesis.[2] Activation of the C-terminal amino acid's carboxyl group can lead to an intramolecular cyclization, forming a planar, achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction at the α-carbon by a base, followed by re-protonation from either face of the planar ring. This process scrambles the stereochemistry before the ring-opening by the amine component, leading to a mixture of epimers in the final product.[1][2]
-
Direct Enolization (Direct Hα Abstraction): A base present in the reaction mixture can directly abstract the acidic proton from the α-carbon of the activated amino acid.[1] This forms a planar enolate intermediate, which, upon protonation, can also lead to a loss of stereochemical integrity. This pathway is particularly relevant for amino acids with more acidic α-protons or when strong bases are used.[1]
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in piperazine-2,5-dione synthesis?
A1: Epimerization is an undesirable side reaction that changes the three-dimensional arrangement of atoms at a single stereocenter in a chiral molecule. In DKP synthesis, this typically occurs at one of the α-carbons of the constituent amino acids. Since the biological activity of chiral molecules, including DKPs, is highly dependent on their specific stereochemistry, the presence of an unwanted epimer can drastically reduce the potency, alter the pharmacological profile, or even introduce toxicity.[1] These epimeric impurities are often difficult to separate from the desired product due to their very similar physical properties, making their prevention during the synthesis a critical goal.[1]
Q2: Which amino acids are more susceptible to epimerization?
A2: While all amino acids can undergo epimerization under certain conditions, some are more prone to it than others. Histidine and cysteine are particularly susceptible to racemization.[3] Amino acids with electron-withdrawing groups in their side chains can increase the acidity of the α-proton, facilitating its abstraction. Additionally, sterically hindered amino acids can sometimes exhibit higher rates of epimerization due to slower coupling reactions, which allows more time for the activated intermediate to epimerize.[4] The sequence of the dipeptide precursor also plays a role; for instance, dipeptides containing proline can be particularly prone to DKP formation, and the conditions for this cyclization can also induce epimerization.[5]
Q3: How does the choice of coupling reagent impact epimerization?
A3: The coupling reagent is a key factor as it controls the activation of the carboxylic acid. Highly reactive reagents can accelerate the formation of the problematic oxazolone intermediate.[2]
-
Carbodiimides (e.g., DCC, EDC): These can lead to significant epimerization, especially when used alone. The O-acylisourea intermediate is highly activated and prone to oxazolone formation.[4][6]
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These are generally considered more efficient and can lead to lower levels of epimerization compared to carbodiimides alone, especially when the reaction is fast. However, the presence of a base is required, which can itself promote epimerization.[7][8] HATU is often preferred over HBTU for sterically hindered couplings and can sometimes offer lower epimerization rates.[7]
The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is a crucial strategy. These additives react with the highly activated intermediate to form an active ester that is more stable and less prone to epimerization than the O-acylisourea or other activated species.[3][6]
Q4: What is the role of the base in epimerization and which one should I choose?
A4: The base plays a dual role: it deprotonates the amine nucleophile and can also promote epimerization by abstracting the α-proton of the activated amino acid.[1][2]
-
Common Tertiary Amines: Diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are frequently used. Due to its greater steric hindrance, DIEA is often associated with less epimerization than NMM.[9]
-
Stronger, Non-Nucleophilic Bases: While very effective at deprotonation, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly increase the risk of epimerization and should generally be avoided in coupling steps where chiral integrity is paramount.[3]
-
Collidine (2,4,6-trimethylpyridine): This sterically hindered base has been shown to be effective in reducing epimerization in some cases, particularly in glycopeptide synthesis.[10]
The key is to use the weakest base necessary and in the minimum required amount (typically 1-2 equivalents) to facilitate the reaction without excessively promoting epimerization.
Q5: How do solvent and temperature affect the stereochemical outcome?
A5: Both solvent and temperature are critical parameters to control.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) can stabilize the charged intermediates involved in epimerization, thus increasing the rate of this side reaction.[4] Less polar solvents such as dichloromethane (DCM) or chloroform are often recommended to suppress epimerization.[2][4]
-
Temperature: Higher temperatures accelerate reaction rates, including the rate of epimerization.[4][11] Therefore, performing the coupling and cyclization steps at low temperatures (e.g., 0 °C to -20 °C) is a standard and highly effective strategy to maintain chiral purity.[4] While elevated temperatures can speed up the synthesis, this often comes at the cost of increased side reactions, including epimerization.[11][12]
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solutions & Optimizations |
| High percentage of epimer/diastereomer in the final DKP product (confirmed by HPLC/NMR). | 1. Inappropriate Coupling Reagent/Base Combination: Highly activating reagent with a strong, unhindered base. 2. Excessive Base: Using more than 2 equivalents of base. 3. High Reaction Temperature: Performing the coupling/cyclization at room temperature or higher. 4. Prolonged Reaction/Pre-activation Time: Allowing the activated acid to stand for too long before cyclization. 5. Polar Solvent: Using DMF or DMSO as the primary solvent. | 1. Reagent Selection: Switch to a carbodiimide with an additive (e.g., DIC/Oxyma) or a different onium salt (e.g., HATU). Use a sterically hindered base like DIEA or collidine.[6][7][10] 2. Stoichiometry Control: Use the minimum amount of base required, typically 1-2 equivalents. 3. Temperature Control: Maintain the reaction temperature at 0 °C or lower throughout the process.[4] 4. Minimize Time: Add the amine component immediately after or during the activation of the carboxylic acid (in situ activation).[2] 5. Solvent Change: Switch to a less polar solvent like DCM or a mixture of chloroform/trifluoroethanol.[2][4] |
| Reaction is slow, and forcing conditions (heat, excess reagents) leads to epimerization. | 1. Steric Hindrance: Coupling of bulky amino acids. 2. Poor Solubility: Starting materials or intermediates are not fully dissolved. | 1. Use a More Potent Coupling Reagent: HATU is often effective for hindered couplings.[7] 2. Optimize Solvent System: Add a co-solvent like N-methylpyrrolidone (NMP) to improve solubility, but be mindful of its polarity. Sonication can also help dissolve starting materials.[3] 3. Microwave Synthesis: Microwave-assisted synthesis can accelerate slow reactions, but temperature must be carefully controlled to minimize epimerization.[8] |
| Epimerization is observed even under optimized, low-temperature conditions. | 1. Highly Labile Amino Acid: The specific amino acid residue is exceptionally prone to α-proton abstraction. 2. Incorrect pH during Workup/Cyclization: Basic or acidic conditions during workup or cyclization can cause epimerization of the product itself.[13] | 1. Protecting Group Strategy: For amino acids like histidine, side-chain protection (e.g., with a methoxybenzyl group) can reduce epimerization.[3] 2. Neutralize Carefully: Ensure workup procedures are performed under neutral or mildly acidic conditions. Buffer the cyclization step if necessary. 3. Alternative Synthetic Route: Consider a different route, such as synthesizing the linear dipeptide first, purifying it, and then performing the cyclization under carefully controlled, mild conditions. |
Comparative Data on Reagent and Base Selection
The following table provides illustrative data on the impact of different reagents on epimerization levels in a model peptide synthesis. Actual results will vary based on the specific substrates and conditions.
| Coupling Reagent | Additive | Base | % Epimerization (Illustrative) |
| HBTU | - | DIEA | ~18%[7] |
| HATU | - | DIEA | ~13%[7] |
| PyBop | - | DIEA | ~12%[7] |
| DCC | HOBt | NMM | Low[7] |
| DIC | Oxyma | None/Low Base | Very Low[6] |
Visualizing the Process: Mechanisms and Workflows
Diagram: Epimerization Mechanisms
This diagram illustrates the two primary pathways leading to the loss of stereochemical integrity during the activation of an N-protected amino acid.
Caption: Key mechanisms of epimerization during peptide coupling.
Workflow: Decision-Making for Minimizing Epimerization
This workflow provides a logical sequence of steps for selecting experimental conditions to preserve chiral integrity.
Caption: Decision workflow for minimizing epimerization.
Recommended Experimental Protocol: Low-Epimerization Synthesis of a Model DKP
This protocol details the synthesis of cyclo(L-Ala-L-Phe) using conditions designed to minimize epimerization.
Materials:
-
N-Boc-L-Alanine
-
L-Phenylalanine methyl ester hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol (MeOH)
-
Toluene
Procedure:
Part 1: Dipeptide Formation (Low-Temperature Coupling)
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) and N-Boc-L-Alanine (1.05 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add DIEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Add Oxyma (1.1 eq) to the mixture.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Ala-L-Phe-OMe.
Part 2: Deprotection and Cyclization
-
Dissolve the crude dipeptide from Part 1 in a 1:1 mixture of DCM/TFA.
-
Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by TLC/LC-MS).
-
Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid.
-
Dissolve the resulting crude dipeptide ester trifluoroacetate salt in a large volume of a suitable solvent like methanol or isopropanol (to achieve high dilution, e.g., 0.01 M).
-
Add a weak base, such as sodium bicarbonate (3-4 eq), and heat the mixture to reflux. The cyclization to the DKP is often driven by heating in a protic solvent.
-
Monitor the formation of the DKP by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the crude DKP by recrystallization or column chromatography.
-
Analyze the final product by chiral HPLC to determine the diastereomeric excess (%de).
References
-
Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical guide. John Wiley & Sons.[Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Benoiton, N. L. (1996). The epimerization of amino acid residues in peptide synthesis. International journal of peptide and protein research, 48(3), 274-280. [Link]
-
Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4809. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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Tetras. (n.d.). Improving Peptide Synthesis. [Link]
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Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (15), 1155-1156. [Link]
-
Collins, J. M., Porter, K. A., Singh, S., & Vanier, G. S. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic letters, 16(4), 940-943. [Link]
-
Knowles, J. P., & Whiting, A. (2015). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. The Journal of organic chemistry, 80(23), 11899–11911. [Link]
-
Tse, P. H., & Koda, R. T. (1991). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Journal of pharmaceutical sciences, 80(8), 775-780. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids. Angewandte Chemie International Edition, 46(20), 3725-3728. [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis. [Link]
-
Seebach, D., et al. (2004). Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... Helvetica Chimica Acta, 87(11), 2815-2846. [Link]
-
Russell, D. H., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. The journal of physical chemistry. B, 125(11), 2952–2959. [Link]
-
Russell, D. H., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of Physical Chemistry B, 125(11), 2952-2959. [Link]
-
Song, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12045–12053. [Link]
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(51), 47936–47945. [Link]
-
Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641-3716. [Link]
-
CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]
-
Jalan, A. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Eli Lilly and Company. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. ElectronicsAndBooks. [Link]
-
Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2021). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Conti, P., et al. (1997). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (7), 1399-1404. [Link]
-
Williams, R. F., et al. (2021). Controlled cyclization of peptoids to form chiral diketopiperazines. U.S. Patent No. 11,084,794. [Link]
-
Kaur, H., et al. (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 27(11), 3584. [Link]
-
ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. [Link]
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]
-
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. [Link]
-
Gaines, S. M., & Bada, J. L. (1988). Aspartame decomposition and epimerization in the diketopiperazine and dipeptide products as a function of pH and temperature. The Journal of Organic Chemistry, 53(12), 2757–2764. [Link]
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544–545. [Link]
Sources
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- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
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- 11. the-tetras.com [the-tetras.com]
- 12. csbio.com [csbio.com]
- 13. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Diacetylpiperazine-2,5-dione Reactions
Welcome to the technical support guide for handling reactions involving 1,4-diacetylpiperazine-2,5-dione. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile diketopiperazine (DKP) scaffold. As a conformationally constrained cyclic dipeptide, it serves as a valuable "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis.[1] This guide provides practical, field-tested advice in a question-and-answer format to help you navigate common challenges in reaction workup and product purification, ensuring the integrity and success of your experiments.
Section 1: FAQs on Synthesis and Initial Purification
This section addresses the critical first step: the successful synthesis and isolation of pure this compound, which is typically prepared by the acylation of glycylglycine with acetic anhydride.[2]
Q1: What is the standard workup for the synthesis of this compound?
A standard synthesis involves heating glycylglycine in excess acetic anhydride. The workup is primarily focused on isolating the product from the reaction solvent (acetic anhydride) and the main byproduct (acetic acid).
The causality is straightforward: the product is a stable solid that is poorly soluble in the cooled reaction mixture, while the excess reagent and byproduct remain in solution. The key is to induce precipitation/crystallization upon cooling and then efficiently wash away the soluble impurities.
A typical procedure involves:
-
Cooling: After the reaction is complete (e.g., reflux for 4 hours at 120°C), the mixture is allowed to cool slowly to room temperature, then often chilled further in an ice bath.[2] This dramatically decreases the solubility of the product, causing it to precipitate.
-
Isolation: The solid product is collected by vacuum filtration.
-
Washing: The filter cake is washed with a cold solvent in which the product is sparingly soluble but the impurities (acetic acid/anhydride) are. Cold ethanol or diethyl ether are common choices. This step is critical for removing the bulk of the acidic residue.
-
Drying: The product is dried under vacuum to remove residual solvents. The final product should be a white to light-yellow crystalline powder.[2]
Sources
Technical Support Center: Synthesis of 1,4-Diacetylpiperazine-2,5-dione
Welcome to the technical support guide for the synthesis of 1,4-diacetylpiperazine-2,5-dione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and critical parameters associated with its synthesis, particularly concerning scale-up operations. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process.
Introduction: The Significance of a "Privileged Scaffold"
This compound is built upon the piperazine-2,5-dione (or diketopiperazine, DKP) core. DKPs are recognized as "privileged structures" in medicinal chemistry because their rigid, conformationally constrained ring is a common feature in a wide array of bioactive natural products.[1] This framework offers proteolytic stability and serves as a versatile scaffold for creating diverse molecular libraries.[1] The diacetylated form is a key intermediate, often used in condensation and substitution reactions to build more complex molecules.[2][3]
The most common and industrially viable synthesis is a two-step process:
-
Cyclodimerization: The thermal condensation of glycine to form the piperazine-2,5-dione ring.[4]
-
N-Acetylation: The subsequent acylation of the ring's secondary amines to yield the final product.[5][6]
While straightforward in principle, scaling this process presents challenges related to reaction control, purity, and isolation. This guide will address these issues directly.
Overall Synthetic Pathway
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during synthesis, providing explanations grounded in chemical principles.
Part 1: Precursor Synthesis (Piperazine-2,5-dione)
Q1: What is the most reliable method for synthesizing the piperazine-2,5-dione precursor?
The most established and straightforward method is the thermal self-condensation of glycine in a high-boiling point, hydrophilic solvent like ethylene glycol or glycerol.[4][7] This reaction proceeds by forming a dipeptide intermediate which then rapidly cyclizes, eliminating two molecules of water.
Q2: My yield for the piperazine-2,5-dione synthesis is consistently low (<50%). What are the critical factors for optimization?
Low yield in this step is almost always linked to incomplete reaction or inefficient product isolation. Consider these critical parameters:
-
Temperature Control: The reaction requires high temperatures (typically 170-190 °C) to drive off water, which is essential for pushing the reaction equilibrium toward the cyclic product.[4] Insufficient temperature will result in a sluggish reaction and recovery of starting material.
-
Solvent Choice: Ethylene glycol is effective because it has a high boiling point and can dissolve glycine.[4][7] Critically, it facilitates the removal of water as it's formed. Using a lower-boiling solvent is not feasible.
-
Water Removal: The reaction is a dehydration. Ensuring that water vapor can efficiently leave the reaction vessel (e.g., by using a constant flow of an inert gas like nitrogen) is crucial for achieving high conversion.[4]
-
Product Isolation: Piperazine-2,5-dione has low solubility in cold water and most organic solvents but is soluble in hot water. The product precipitates upon cooling the reaction mixture.[4] Ensure the mixture is sufficiently cooled before filtration. Washing the crude precipitate with ice-cold methanol or water is effective for removing residual ethylene glycol without dissolving a significant amount of the product.[4]
Part 2: N-Acetylation Reaction
Q3: What are the standard conditions for the acetylation of piperazine-2,5-dione?
The standard procedure involves reacting piperazine-2,5-dione with an excess of acetic anhydride, often using acetic anhydride itself as the solvent.[5] The mixture is typically heated to reflux (approx. 120-140 °C) for a period sufficient to ensure complete diacetylation.[5]
Q4: I am observing incomplete reaction, with the mono-acetylated piperazine-2,5-dione as a major impurity. How can I ensure complete diacetylation?
This is a common scale-up challenge related to reaction kinetics and stoichiometry.
-
Stoichiometry of Acetic Anhydride: While the theoretical requirement is 2 equivalents, using a significant excess of acetic anhydride is standard practice to act as both reagent and solvent. This high concentration drives the reaction towards the di-substituted product according to Le Châtelier's principle.
-
Reaction Temperature and Time: Ensure the reaction reaches and maintains reflux temperature. At lower temperatures, the second acetylation is significantly slower than the first. On a large scale, achieving a uniform internal temperature is critical. Monitor the reaction using an appropriate in-process control (IPC) like TLC or HPLC until no mono-acetylated intermediate is detected.
-
Solids Suspension: Piperazine-2,5-dione is a solid with limited solubility in acetic anhydride at room temperature. On a larger scale, poor mixing can lead to clumps of starting material that react slowly. Ensure vigorous agitation is maintained throughout the heating and reaction phases.
Q5: During the acetylation reflux, the reaction mixture turns dark brown or black. What is causing this discoloration and is it a concern?
Discoloration often points to thermal decomposition or side reactions. While high temperatures are necessary, prolonged exposure can lead to the formation of colored impurities, which can complicate purification.
-
Cause: The impurities are likely high-molecular-weight condensation products or polymers.
-
Prevention:
-
Minimize Reaction Time: Do not reflux for longer than necessary. Use IPCs to determine the reaction endpoint accurately.
-
Inert Atmosphere: While not always required, performing the reaction under a nitrogen atmosphere can prevent oxidative side reactions that may contribute to color formation.
-
Temperature Control: Avoid "hot spots" in the reactor, which is a common issue in large vessels. Ensure uniform heating and efficient stirring.
-
Part 3: Work-up, Purification, and Scale-Up
Q6: What is the most effective procedure for isolating and purifying this compound?
The product is a stable, crystalline solid. The work-up is designed to remove excess acetic anhydride and the acetic acid byproduct.
-
Cooling and Precipitation: Allow the reaction mixture to cool. The product will often begin to crystallize.
-
Quenching/Precipitation: Carefully and slowly add the cooled reaction mixture to a large volume of cold water or an ice/water mixture. This hydrolyzes the remaining acetic anhydride and precipitates the product, which is sparingly soluble in water.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove acetic acid) and then with a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Recrystallization: For high purity, recrystallize the crude product from a suitable solvent, such as ethanol or aqueous ethanol.
Q7: What are the primary challenges to anticipate when scaling this synthesis from the lab to a pilot plant?
Scaling up introduces challenges that are not apparent at the bench scale.[8]
-
Heat Transfer: The acetylation reaction is exothermic. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation more difficult. This can lead to an uncontrolled temperature increase (a "runaway" reaction). A thorough thermal hazard assessment is crucial, and the reactor must have an adequate cooling capacity.[8]
-
Mass Transfer and Mixing: Stirring a thick slurry in a large reactor is more challenging than in a round-bottom flask. Inefficient mixing can lead to non-uniform temperatures and concentrations, resulting in incomplete reactions and increased byproduct formation.
-
Solid Handling: Handling large quantities of solids (piperazine-2,5-dione and the final product) requires specialized equipment for charging the reactor, filtration, and drying.
-
Safety: Acetic anhydride is corrosive and lachrymatory. Handling large volumes requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers, fume hoods).[5]
Troubleshooting Guide
Caption: Troubleshooting workflow for diagnosing low product yield.
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Low yield of the piperazine-2,5-dione precursor. 2. Incomplete acetylation reaction. 3. Product loss during work-up and purification. | 1. Optimize the cyclization step (see FAQ Q2). 2. Confirm reaction completion with TLC/HPLC. Increase reflux time or temperature if necessary. Ensure efficient mixing. 3. Use ice-cold water for quenching and washing. Avoid using solvents like ethanol for washing the crude product, as it has some solubility. |
| Poor Purity (by NMR/HPLC) | 1. Presence of starting material: Incomplete acetylation. 2. Presence of mono-acetylated species: Incomplete acetylation. 3. Presence of acetic acid: Insufficient washing of the crude product. | 1. See "Low Yield" solution #2. 2. See "Low Yield" solution #2. 3. Wash the filter cake with copious amounts of cold water until the pH of the filtrate is neutral. |
| Product is an Off-White or Yellow Solid | 1. Formation of colored impurities due to thermal stress. 2. Impurities present in the glycine starting material. | 1. Minimize the time at reflux. Consider performing the reaction under an inert atmosphere. 2. Purify the final product by recrystallization from ethanol or by treatment with activated charcoal. |
| Difficult Filtration / Oily Product | 1. Incomplete hydrolysis of acetic anhydride during quench. 2. Insufficient precipitation of the product. | 1. Ensure vigorous stirring during the quench into water to allow for complete hydrolysis. 2. Use a larger volume of ice water for precipitation and allow sufficient time for the product to fully crystallize before filtering. |
Detailed Experimental Protocols
Safety Notice: These procedures involve high temperatures and corrosive reagents. Always perform a risk assessment and work in a well-ventilated fume hood with appropriate PPE, including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of Piperazine-2,5-dione from Glycine
This protocol is adapted from established literature procedures.[4]
-
Reagents & Equipment:
-
Glycine (1.0 eq)
-
Ethylene Glycol (approx. 7.0 eq by weight)
-
Round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet/outlet
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Deionized water, Methanol (ice-cold)
-
-
Procedure:
-
To an oven-dried round-bottom flask, add glycine (e.g., 20 g).
-
Add ethylene glycol (e.g., 140 g) and a magnetic stir bar.
-
Flush the apparatus with nitrogen gas.
-
Heat the mixture with vigorous stirring to 175-180 °C under a constant, gentle flow of nitrogen. Water will be observed distilling from the reaction.
-
Maintain this temperature for 2-3 hours, or until water evolution ceases. The mixture will become a thick, white slurry.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with ice-cold deionized water (e.g., 3 x 50 mL) followed by ice-cold methanol (e.g., 2 x 30 mL) to remove residual ethylene glycol.
-
Dry the white solid under vacuum to a constant weight. (Expected yield: 60-75%).
-
Protocol 2: Synthesis of this compound
This protocol is based on the acylation with acetic anhydride.[5]
-
Reagents & Equipment:
-
Piperazine-2,5-dione (1.0 eq)
-
Acetic Anhydride (approx. 5-10 eq by volume)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Large beaker with ice-water bath
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, suspend piperazine-2,5-dione (e.g., 10 g) in acetic anhydride (e.g., 50 mL).
-
Heat the mixture to reflux (approx. 120-140 °C) with stirring. The solids will gradually dissolve.
-
Maintain reflux for 2 hours. Monitor reaction completion by TLC if desired (the product is more non-polar than the starting material).
-
Allow the reaction mixture to cool to near room temperature.
-
In a separate large beaker, prepare an ice-water slurry (e.g., 500 mL).
-
With vigorous stirring, slowly and carefully pour the reaction mixture into the ice water. The product will precipitate as a white solid. Caution: This quench is exothermic as excess acetic anhydride is hydrolyzed.
-
Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum. For higher purity, it can be recrystallized from ethanol. (Expected yield: 85-95%).
-
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Acetylation |
| Primary Reagent | Glycine | Piperazine-2,5-dione |
| Solvent | Ethylene Glycol | Acetic Anhydride |
| Reagent Stoichiometry | N/A (self-condensation) | >2 equivalents Ac₂O |
| Temperature | 170-190 °C[4] | 120-140 °C (Reflux)[5] |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Work-up Key Step | Precipitation on cooling | Quench in ice-water |
| Typical Yield | 60-75% | 85-95% |
| Key Impurities | Glycine, linear dipeptides | Mono-acetylated intermediate, Acetic Acid |
References
-
Scienceheed.com. (2020, February 29). Synthesis of Piperazine-2,5-dione. [Link]
- ResearchGate. (n.d.). Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C.
-
Shin, D., et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Bulletin of the Korean Chemical Society, 25(3), 416. [Link]
-
Macromolecular Chemistry and Physics. (2025, March 21). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]
-
PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. PMC. [Link]
-
ChemBK. (2024, April 9). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. [Link]
-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]
-
ACS Publications. (2022, June 27). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2007, July). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. [Link]
-
PubMed. (2010, October 15). Cyclization of the N-terminal X-Asn-Gly motif during sample preparation for bottom-up proteomics. [Link]
- Google Patents. (n.d.). JP2001106676A - Method for producing N-acetylhomopiperazines.
-
MDPI. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]
-
National Center for Biotechnology Information. (2012, December 13). A General Synthesis of Bis-indolylpiperazine-2,5-diones. PMC. [Link]
-
Semantic Scholar. (1974). Condensation of this compound with aldehydes. [Link]
-
PubMed. (2007, November). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. [Link]
-
National Institutes of Health. (n.d.). Divergent synthesis of N-heterocycles via controllable cyclization of azido-diynes catalyzed by copper and gold. [Link]
-
RSC Publishing. (n.d.). Enzymatic peptide macrocyclization via indole-N-acylation. [Link]
-
Iraqi National Journal of Chemistry. (n.d.). NEW SYNTHESIS OF 1,4-DIARYLPIPERAZINE-2,5-DIONE AND 3,4,5-TRISUBSTITUTEDPYRIDINE-2(1H)-ONE. [Link]
-
ResearchGate. (n.d.). Divergent synthesis of N-heterocycles via controllable cyclization of azido-diynes catalyzed by copper and gold. [Link]
-
National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Polycyclic N‑Heterocycles via Controllable Cyclization of Divinylallenes Catalyzed by Copper and Gold. PMC. [Link]
Sources
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- 3. Condensation of this compound with aldehydes | Semantic Scholar [semanticscholar.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chembk.com [chembk.com]
- 6. Reactions of Piperazines | Ambeed [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of Piperazine-2,5-dione Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the solubility of piperazine-2,5-dione derivatives. These compounds, also known as diketopiperazines (DKPs), are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, their inherent physicochemical properties often lead to poor solubility, a critical roadblock in experimental assays and preclinical development. This guide offers a structured, in-depth approach to systematically address and overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry
This section addresses the most common initial challenges encountered when working with piperazine-2,5-dione derivatives.
Q1: My piperazine-2,5-dione derivative is practically insoluble in aqueous buffers. What is the underlying cause?
A1: The poor aqueous solubility of many piperazine-2,5-dione derivatives stems from their rigid, planar structure which can lead to high crystal lattice energy.[2] This rigid conformation, combined with strong intermolecular hydrogen bonding, makes it difficult for water molecules to effectively solvate the compound and overcome the energy of the crystal lattice. Furthermore, hydrophobic side chains on the DKP scaffold can further contribute to low aqueous solubility.
Q2: I've dissolved my compound in DMSO, but it crashes out when I dilute it into my aqueous assay medium. Why does this happen and what can I do?
A2: This phenomenon, known as solvent-induced precipitation, is a common issue for poorly soluble compounds. While your derivative may be soluble in 100% dimethyl sulfoxide (DMSO), its solubility can plummet upon dilution into an aqueous buffer. The final concentration of DMSO in your assay is likely insufficient to maintain the compound in solution. To mitigate this, it's crucial to determine the kinetic solubility of your compound in the final assay buffer containing the intended percentage of the co-solvent. If precipitation still occurs, you may need to explore alternative formulation strategies, such as the use of surfactants or cyclodextrins.
Q3: Can I simply adjust the pH to improve the solubility of my piperazine-2,5-dione derivative?
A3: The utility of pH adjustment is entirely dependent on the specific chemical structure of your derivative. If your compound possesses ionizable functional groups (e.g., carboxylic acids or amines) on its side chains, altering the pH to ensure these groups are charged can significantly enhance aqueous solubility.[3] For neutral piperazine-2,5-dione derivatives lacking such groups, pH modification is unlikely to have a substantial effect on solubility.[3]
Q4: What is a good starting point for solubility screening of a new piperazine-2,5-dione derivative?
A4: A pragmatic initial solubility screen should encompass a range of solvents with varying polarities. A recommended starting panel would include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Organic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetonitrile.
-
Co-solvent Systems: A preliminary test with a mixture, such as 10% DMSO in PBS, can be very informative.
This initial screen will provide a foundational understanding of your compound's solubility profile and guide subsequent optimization efforts.
Part 2: Troubleshooting Guide - A Systematic Workflow for Enhancing Solubility
For more persistent solubility challenges, a systematic and multi-pronged approach is necessary. This guide will walk you through a logical progression of experiments and formulation strategies.
Step 1: Foundational Analysis - Comprehensive Solubility Profiling
A thorough understanding of your compound's solubility limits is the cornerstone of any successful solubilization strategy.
Experimental Protocol: Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your piperazine-2,5-dione derivative in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Aqueous Dilution: In a 96-well plate, add a small, fixed volume of each DMSO concentration to your target aqueous buffer (e.g., PBS). Ensure the final DMSO concentration is consistent and ideally below 2% to minimize co-solvent effects on biological assays.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Turbidity Measurement: Assess for precipitation by measuring the turbidity of each well using a nephelometer or a plate reader (at a wavelength outside the compound's absorbance, e.g., 650 nm).
-
Solubility Limit Determination: The kinetic solubility is defined as the highest compound concentration that does not result in a significant increase in turbidity compared to the vehicle control.
Step 2: A Decision-Making Framework for Formulation Strategies
Based on the initial characterization, the following flowchart provides a logical path for selecting an appropriate solubilization technique.
Sources
minimizing byproduct formation with excess aldehyde in diketopiperazine synthesis
A Guide to Minimizing Byproduct Formation in the Presence of Excess Aldehyde
Welcome to the Technical Support Center for Diketopiperazine (DKP) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DKP synthesis, with a specific focus on mitigating byproduct formation when utilizing an excess of an aldehyde reagent. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for diketopiperazine (DKP) formation?
A1: Diketopiperazine formation is an intramolecular cyclization of a dipeptide or dipeptide ester. The reaction is driven by the formation of a thermodynamically stable six-membered ring. This process is particularly facile when the dipeptide sequence contains residues that can readily adopt a cis-amide bond conformation, such as proline, which pre-organizes the peptide backbone for cyclization.[1][2][3]
Q2: Why would I use an excess of an aldehyde in my reaction, and what are the primary concerns?
A2: An excess of an aldehyde is often used to drive the equilibrium of a reaction towards the desired product, typically an imine, by ensuring the complete consumption of a more valuable or limiting reagent (like a primary amine).[4][5][6] The primary concern with excess aldehyde in the context of DKP synthesis is the potential for a variety of side reactions, leading to a complex mixture of byproducts and a lower yield of the desired DKP.
Q3: What are the most common byproducts when an excess aldehyde is present during DKP synthesis?
A3: The most common byproducts arise from the reaction of the aldehyde with the amine functionalities of the dipeptide or amino acid precursors. These can include stable imines, enamines (from secondary amines), and products from multicomponent reactions like the Ugi or Passerini reactions if other reactants like isocyanides or carboxylic acids are present.[7][8][9][10] Aldol condensation products of the aldehyde with itself or other carbonyl-containing species can also be a source of impurities.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Diketopiperazine and a Complex Product Mixture
Potential Cause A: Competing Imine Formation
-
Scientific Rationale: The N-terminal amine of the dipeptide is a primary amine and will readily react with an aldehyde to form an imine (a Schiff base).[4][5][6] If this imine is stable under the reaction conditions, it will cap the N-terminus and prevent the intramolecular cyclization required for DKP formation. The use of excess aldehyde will drive this equilibrium towards the imine, further reducing the concentration of the free N-terminal amine available for cyclization.
-
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the aldehyde. A slow, dropwise addition of the aldehyde to the reaction mixture can help to maintain a low instantaneous concentration, favoring the desired reaction pathway over byproduct formation.
-
Protecting Group Strategy: If the aldehyde is intended to react with another part of the molecule, consider protecting the N-terminal amine of the dipeptide with a suitable protecting group (e.g., Boc, Cbz) that can be removed in a subsequent step to induce cyclization.
-
Potential Cause B: Ugi or Passerini-type Side Reactions
-
Scientific Rationale: If your reaction mixture contains not only the dipeptide and aldehyde but also a carboxylic acid and an isocyanide, you may be inadvertently running a Ugi four-component reaction.[7][8][11][12] The Ugi reaction is highly efficient and will consume your starting materials to produce a bis-amide product, which is not a DKP.[7][8] Similarly, the presence of a carboxylic acid and an isocyanide with your aldehyde can lead to the Passerini reaction, forming an α-acyloxy amide.[9][10][13][14][15]
-
Recommended Solutions:
-
Reagent Purity: Ensure the purity of your starting materials and solvents. Contamination with isocyanides or other reactive species can initiate these side reactions.
-
Reaction Order: If all components are necessary, carefully consider the order of addition. For example, forming the DKP first before introducing the other components might be a viable strategy.
-
Issue 2: Presence of Multiple Unidentified Byproducts by LC-MS
Potential Cause: Aldol Condensation and Other Aldehyde Side Reactions
-
Scientific Rationale: Many aldehydes can undergo self-condensation (an aldol reaction) in the presence of an acid or base catalyst to form β-hydroxy aldehydes or α,β-unsaturated aldehydes. These can further react to form a complex mixture of oligomeric and polymeric byproducts, complicating purification.
-
Recommended Solutions:
-
Temperature Control: Running the reaction at a lower temperature can help to minimize the rate of these side reactions.
-
pH Control: The pH of the reaction mixture should be carefully controlled. Imine formation is often optimal around a pH of 4-5.[16] Deviating from this can favor other side reactions.
-
Choice of Aldehyde: If possible, use an aldehyde that is less prone to self-condensation. For example, aromatic aldehydes without α-hydrogens cannot undergo enolization and are therefore less likely to participate in aldol reactions.
-
Reaction Mechanisms
The following diagrams illustrate the desired reaction pathway for DKP synthesis and the competing side reactions that can be promoted by the presence of excess aldehyde.
Caption: Desired pathway for diketopiperazine synthesis.
Caption: Competing side reactions with excess aldehyde.
Experimental Protocols
Protocol 1: Slow Addition of Aldehyde for Imine Formation Control
-
Dissolve the dipeptide in a suitable aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).
-
Prepare a solution of the aldehyde in the same solvent in a separate flask.
-
Using a syringe pump, add the aldehyde solution to the dipeptide solution at a slow, controlled rate (e.g., 0.1 equivalents per hour).
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal addition time and stoichiometry.
-
Upon completion, quench the reaction and proceed with the workup and purification.
Protocol 2: Purification of Diketopiperazines
Diketopiperazines are often crystalline compounds and can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of a hot solvent in which the DKP is soluble (e.g., ethanol, ethyl acetate).
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
For non-crystalline DKPs or to separate from closely related impurities, column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
Summary of Key Reaction Parameters
| Parameter | Effect on Byproduct Formation | Recommendations |
| Aldehyde Stoichiometry | Excess aldehyde significantly increases imine formation and other side reactions. | Use stoichiometric amounts or slow addition of the aldehyde. |
| Temperature | Higher temperatures can accelerate side reactions like aldol condensation. | Maintain a low to moderate reaction temperature (0 °C to room temperature). |
| Reaction Time | Prolonged reaction times can lead to the accumulation of byproducts and potential epimerization.[17][18] | Monitor the reaction closely and quench once the desired product is formed. |
| Solvent | Polar, aprotic solvents like DMF can work well for some multicomponent reactions.[7] Aprotic solvents are generally preferred for imine formation to avoid hydrolysis. | Choose a solvent that provides good solubility for the starting materials but does not promote side reactions. |
| pH | The pH can influence the rate of imine formation and aldol condensation.[4][16] | Maintain a slightly acidic pH (around 4-5) for optimal imine formation, if that is the desired initial step. |
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google Vertex AI.
- Ugi reaction. (n.d.). In Wikipedia.
- Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (n.d.). Google Vertex AI.
- Ugi Reaction. (n.d.). Alfa Chemistry.
- Diketopiperazine formation during investigations of amino Acid racemiz
- Passerini reaction. (n.d.). In Wikipedia.
- Passerini Reaction Mechanism, Examples, and Applications. (2022). Chemistry Notes.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). National Institutes of Health.
- Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. (n.d.). Amerigo Scientific.
- Passerini Reaction. (n.d.). Alfa Chemistry.
- Ugi Reaction. (n.d.). Organic Chemistry Portal.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022).
- The 100 facets of the Passerini reaction. (n.d.). PubMed Central.
- Passerini Reaction. (n.d.). Organic Chemistry Portal.
- Imine formation. (n.d.). Lumen Learning.
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- Formation of Imines and Enamines. (n.d.). Chemistry Steps.
- Aldehydes and Ketones - Imine Formation. (2022). YouTube.
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- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
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- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Passerini Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
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- 18. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Temperature on 1,4-Diacetylpiperazine-2,5-dione Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the influence of temperature on the reaction kinetics of 1,4-diacetylpiperazine-2,5-dione. As a cyclic dipeptide, its stability and reactivity are critically dependent on thermal conditions, which can impact synthesis yields, degradation rates, and the formation of byproducts.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the role of temperature in experiments involving this compound.
Q1: What is this compound, and why is temperature a critical parameter in its reactions?
A1: this compound is a derivative of piperazine-2,5-dione, the simplest cyclic dipeptide, formed from two glycine residues. The nitrogen atoms of the piperazine ring are acetylated. Temperature is a critical parameter because it directly influences the rates of both its synthesis and degradation reactions. Like many chemical reactions, an increase in temperature generally accelerates reaction rates. However, for this compound, elevated temperatures can also promote undesirable side reactions, such as hydrolysis or decomposition, leading to reduced yields and product impurities.
Q2: How does temperature affect the synthesis of this compound?
A2: The synthesis of this compound can be achieved by the acylation of glycylglycine with acetic anhydride.[1] This reaction is typically carried out at an elevated temperature, for example, by refluxing at 120°C for 4 hours, to provide the necessary activation energy for the cyclization and acylation to occur at a practical rate.[1] However, excessively high temperatures or prolonged reaction times can lead to thermal degradation of the product. Therefore, precise temperature control is crucial for optimizing the yield and purity of the final product.
Q3: What are the primary degradation pathways for this compound at elevated temperatures?
A3: The primary degradation pathway for this compound at elevated temperatures, particularly in the presence of water, is hydrolysis. This can occur in a stepwise manner. First, one of the acetyl groups can be hydrolyzed, followed by the cleavage of the amide bonds within the piperazine-2,5-dione ring to yield the linear dipeptide, glycylglycine.[2] The rate of hydrolysis is dependent on both temperature and pH.[3][4]
Q4: How can I monitor the thermal stability of this compound in my experiments?
A4: The thermal stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method to track the degradation of the parent compound and the formation of hydrolysis products over time at different temperatures.[4] By analyzing samples at regular intervals, you can determine the rate of degradation. Additionally, techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and decomposition temperature of the solid material, providing insights into its thermal stability.[5]
Q5: Are there any predictive models for how temperature will affect the reaction kinetics of this compound?
A5: The relationship between temperature and reaction rate is often described by the Arrhenius equation. While specific Arrhenius parameters for this compound may not be readily available in the literature, data from analogous cyclic dipeptides can provide a useful approximation. For instance, studies on the degradation of other dipeptides have determined activation energies for hydrolysis and cyclization reactions, which can be used to estimate how the reaction rates will change with temperature.[6][7] Generally, a higher activation energy indicates a greater sensitivity of the reaction rate to changes in temperature.[8]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound, with a focus on temperature-related issues.
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low yield during synthesis | 1. Incomplete reaction: The reaction temperature may be too low, or the reaction time too short, resulting in insufficient activation energy for the reaction to go to completion. 2. Product degradation: The reaction temperature may be too high, or the reaction time too long, leading to thermal decomposition of the desired product. | 1. Optimize reaction temperature and time: Systematically increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Similarly, you can perform a time-course experiment at a fixed temperature to determine the optimal reaction duration. 2. Controlled heating: Use a well-controlled heating system, such as an oil bath with a temperature controller, to maintain a stable and uniform temperature throughout the reaction. Avoid localized overheating, which can occur with direct heating mantle contact. |
| Presence of significant impurities in the final product | 1. Hydrolysis: If the reaction is performed in the presence of moisture, or if the work-up involves aqueous solutions, hydrolysis of the acetyl groups or the piperazine ring can occur, especially at elevated temperatures. 2. Side reactions: High temperatures can promote alternative reaction pathways, leading to the formation of undesired byproducts. | 1. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. If an aqueous work-up is necessary, perform it at a lower temperature (e.g., on an ice bath) to reduce the rate of hydrolysis. 2. Lower the reaction temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of side reactions, leading to a cleaner product profile. A balance between reaction rate and selectivity needs to be found experimentally. |
| Inconsistent reaction outcomes between batches | 1. Poor temperature control: Fluctuations in the reaction temperature between different experimental runs can lead to variability in reaction rates and product distribution. 2. Non-uniform heating: In larger scale reactions, inadequate mixing can lead to temperature gradients within the reaction vessel, resulting in different reaction conditions in different parts of the mixture. | 1. Calibrate temperature probes: Ensure that your temperature measurement and control equipment is accurately calibrated. 2. Improve mixing: Use efficient stirring to ensure uniform temperature distribution throughout the reaction mixture. For larger vessels, consider using an overhead stirrer. |
| Degradation of the compound during storage | 1. Inappropriate storage temperature: Storing the compound at room temperature or higher, especially in a humid environment, can lead to slow hydrolysis over time. | 1. Store at low temperature: Store the solid this compound in a tightly sealed container in a refrigerator or freezer to minimize degradation.[9] Storing it under an inert atmosphere can also be beneficial. |
III. Experimental Protocols & Data
This section provides a general protocol for studying the effect of temperature on the hydrolysis of a diketopiperazine like this compound, along with illustrative data from analogous systems.
Protocol: Kinetic Analysis of this compound Hydrolysis by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound at different temperatures.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., phosphate buffer for neutral pH)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Thermostatted water bath or heating block
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Small, sealable reaction vials
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen buffer.
-
Set up reactions: Aliquot the stock solution into several sealed vials. Place the vials in thermostatted baths set to the desired temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).
-
Time-course sampling: At regular time intervals, remove a vial from each temperature bath and immediately quench the reaction by placing it in an ice bath.
-
HPLC analysis: Analyze an aliquot from each quenched sample by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of both the starting material and its hydrolysis products.
-
Data analysis:
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the initial rate of reaction at each temperature from the slope of the concentration-time curve.
-
Assuming pseudo-first-order kinetics, plot the natural logarithm of the concentration versus time. The negative of the slope will give the rate constant (k).
-
Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.
-
Illustrative Kinetic Data (from Analogous Systems)
The following table presents kinetic data for the cyclization of a linear dipeptide to a diketopiperazine, which is the reverse of the ring-opening hydrolysis reaction. This data is provided to illustrate the expected temperature dependence.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) (Illustrative) | ln(k) |
| 37 | 310.15 | 0.003224 | 3.2 x 10⁻⁷ | -14.95 |
| 80 | 353.15 | 0.002832 | 6.2 x 10⁻⁷ | -14.29 |
| 100 | 373.15 | 0.002680 | Extrapolated | Extrapolated |
| 130 | 403.15 | 0.002480 | Extrapolated | Extrapolated |
| Data for the cyclization of glycylglycine N-methylamide, adapted from Radzicka, A., & Wolfenden, R. (1996).[6] |
IV. Visualizing Reaction Pathways and Workflows
Reaction Scheme: Synthesis and Hydrolysis of this compound
Caption: Synthesis of this compound and its subsequent hydrolysis.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for the kinetic analysis of hydrolysis.
V. References
-
Faisal, M., et al. (2007). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 46(25), 8454-8459. Available from: [Link]
-
Lee, T. W., & Li, L. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 10(12), 1746–1753. Available from: [Link]
-
Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105–6109. Available from: [Link]
-
Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 90(1), 71–81. Available from: [Link]
-
ChemBK. (n.d.). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. Retrieved January 11, 2026, from [Link]
-
Gong, X., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(8), 2111–2120. Available from: [Link]
-
PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. Retrieved January 11, 2026, from [Link]
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. Available from: [Link]
-
Jelić, R., & Grgurić, S. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules (Basel, Switzerland), 26(2), 238. Available from: [Link]
-
Cho, S. D., et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. Bulletin of the Korean Chemical Society, 25(3), 416-418. Available from: [Link]
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- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemscene.com [chemscene.com]
Technical Support Center: Catalyst Selection for 1,4-Diacetylpiperazine-2,5-dione Reactions
Welcome to the technical support guide for optimizing reactions involving 1,4-diacetylpiperazine-2,5-dione (Ac-DKP). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. As a derivative of the simplest cyclic dipeptide, glycylglycine anhydride, Ac-DKP serves as a crucial building block.[1][2] Its reactions, primarily focused on the selective cleavage of the N-acetyl groups or modifications at the α-carbons, require careful catalyst selection to achieve desired outcomes while preserving the core diketopiperazine (DKP) scaffold. This guide provides in-depth, experience-based answers to common challenges, explains the causality behind procedural choices, and offers robust protocols to ensure reproducible success.
Section 1: Fundamental Principles of Catalyst Selection
The reactivity of this compound is centered on two primary sites: the exocyclic N-acetyl amide groups and the endocyclic amide (peptide) bonds of the piperazinedione ring. The fundamental challenge lies in achieving selective transformation at one site without affecting the other.
-
N-Acetyl Group Cleavage (Deacetylation): This is the most common objective. The goal is to hydrolyze the acetyl groups to yield the parent piperazine-2,5-dione. Both acid and base catalysis can achieve this, but the choice has significant implications for reaction selectivity and yield.
-
Piperazinedione Ring Cleavage: The cyclic dipeptide core is notably stable and resistant to enzymatic degradation by many common peptidases, a feature that makes the DKP scaffold a "privileged structure" in medicinal chemistry.[3] However, under harsh hydrolytic conditions (strong acid or base with prolonged heating), the ring can be opened to form linear dipeptide derivatives or amino acids.[4]
-
Condensation Reactions: The methylene carbons (C3 and C6) of the ring can be functionalized, often via condensation with aldehydes. These reactions are typically promoted by a base catalyst that facilitates the formation of an enolate intermediate.[5][6]
The core principle of catalyst selection is, therefore, to match the catalyst's reactivity and the reaction conditions to the energy barrier of the desired transformation while remaining below the threshold that would trigger unwanted side reactions, such as ring cleavage.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during experimental design and execution.
Q1: What is the most reliable type of catalyst for selectively removing the N-acetyl groups from this compound?
For selective N-deacetylation, acid catalysis is generally the most reliable and controllable method. Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) are effective.[7]
-
Causality (The "Why"): The reaction proceeds via protonation of the acetyl group's carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by a weak nucleophile like water.[7] The endocyclic amides of the piperazinedione ring are less readily protonated and kinetically more stable, allowing for selective cleavage of the exocyclic acetyl groups under controlled conditions.
Q2: When should I consider using a base catalyst for deacetylation?
Base-catalyzed hydrolysis (saponification) using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is also a viable method. However, it requires more stringent control to avoid side reactions.
-
Causality (The "Why"): The mechanism involves the direct nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon.[4] While effective, this pathway is less selective than acid catalysis. The high concentration of a strong nucleophile (OH⁻) coupled with heating can also promote the hydrolysis of the more stable ring amides, leading to undesired ring-opening byproducts.[4] This method is often reserved for substrates that are sensitive to acid or when specific downstream applications require basic conditions.
Q3: Is it possible to cleave the piperazine-2,5-dione ring itself, and what catalysts are required?
Yes, the ring can be opened, but it requires forcing conditions due to its high stability.[3][8]
-
Acid-Catalyzed Ring Opening: Refluxing in concentrated strong acid (e.g., 6M HCl) for an extended period will hydrolyze both the N-acetyl groups and the endocyclic peptide bonds, ultimately yielding glycine.
-
Base-Catalyzed Ring Opening: Heating with a concentrated strong base (e.g., 6M NaOH) will similarly open the ring to form the sodium salt of glycine.
-
Enzymatic Cleavage: While the DKP ring is famously resistant to common peptidases, specific microbial enzymes (hydrolases or cyclic amidases) have been identified that can cleave certain DKPs.[8][9][10] This approach offers high specificity but requires sourcing the correct enzyme, which may not be commercially available for this specific N-acetylated substrate.
Q4: I need to perform a condensation reaction with an aldehyde at the C3/C6 position. What catalyst system is recommended?
For condensation reactions, a base catalyst is required to generate a nucleophilic enolate from the piperazinedione ring.
-
Causality (The "Why"): The protons on the α-carbons (C3 and C6) are weakly acidic. A suitable base, such as sodium acetate in acetic anhydride or a stronger base like sodium hydride (NaH) in an aprotic solvent, can deprotonate one of these positions.[6][11] The resulting enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to initiate the condensation. The choice of base and solvent is critical to control the reaction rate and prevent self-condensation or other side reactions.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No N-Deacetylation | 1. Insufficient Catalyst Potency: Catalyst concentration is too low or acid/base is too weak. 2. Low Reaction Temperature: The activation energy for hydrolysis is not being met. 3. Inadequate Reaction Time: The reaction has not proceeded to completion. | 1. Increase the molar equivalents of the acid or base catalyst. 2. Increase the temperature, typically to reflux. Monitor for byproduct formation. 3. Extend the reaction time and monitor progress via TLC or LC-MS. |
| Unwanted Cleavage of the Piperazinedione Ring | 1. Reaction Conditions Too Harsh: Catalyst concentration, temperature, or reaction time is excessive. 2. Incorrect Catalyst Choice: A strong base was used where a milder acid catalyst would have been more selective. | 1. Reduce catalyst concentration, lower the temperature, or shorten the reaction time. 2. Switch to an acid-catalyzed protocol for deacetylation. 3. Implement close reaction monitoring to stop the reaction once the starting material is consumed. |
| Formation of Multiple Byproducts | 1. Substrate Degradation: Conditions are too harsh, leading to charring or complex side reactions. 2. Lack of Selectivity: The catalyst is promoting multiple reaction pathways simultaneously. | 1. Screen a range of milder conditions (lower temperature, different solvent, less concentrated catalyst). 2. Ensure reagents are pure and solvents are anhydrous, if required. 3. Purify the crude product using column chromatography or recrystallization. |
| Inconsistent Results Between Batches | 1. Reagent Quality: Purity of Ac-DKP, catalyst, or solvent varies. 2. Atmospheric Moisture: Water can affect catalyst activity and reaction kinetics. | 1. Use reagents from a reliable source with consistent purity specifications. 2. For moisture-sensitive reactions (e.g., those using NaH), use anhydrous solvents and conduct the reaction under an inert atmosphere (N₂ or Ar). |
Section 4: Visualizations & Workflows
Catalyst Selection Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate catalyst based on the desired reaction outcome.
Caption: Key mechanistic steps for acid-catalyzed deacetylation.
Section 5: Key Experimental Protocols
Protocol 1: Optimized Acid-Catalyzed N-Deacetylation
This protocol provides a reliable method for the selective removal of N-acetyl groups to generate piperazine-2,5-dione.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Solvent/Catalyst Addition: Add a 2M aqueous solution of hydrochloric acid (HCl) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot/peak indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~7-8. Be cautious of CO₂ evolution.
-
The product, piperazine-2,5-dione, is poorly soluble in cold water and should precipitate.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether, to remove residual impurities.
-
Dry the product under vacuum to yield piperazine-2,5-dione as a white solid. Purity can be confirmed by NMR and melting point analysis.
-
Trustworthiness Check: This protocol is self-validating. The clear precipitation of the product upon neutralization provides a strong visual cue of success. The identity and purity of the final product should be confirmed analytically (e.g., ¹H NMR should show the disappearance of the acetyl methyl protons and the appearance of the N-H protons).
References
-
Perzborn, M., Syldatk, C., & Rudat, J. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). AMB Express, 3(1), 43. [Link]
-
Kanzaki, H., et al. (2000). Enzymatic conversion of cyclic dipeptides to dehydro derivatives that inhibit cell division. Journal of Bioscience and Bioengineering, 90(1), 86-9. [Link]
-
Perzborn, M., Syldatk, C., & Rudat, J. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate. [Link]
-
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88(11), 6901-6910. [Link]
-
Li, Y., et al. (2021). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. Catalysis Science & Technology, 11(5), 1834-1842. [Link]
-
Rudat, J., et al. (2013). Figure: Enzymatical hydrolysis of different cyclic amides. ResearchGate. [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]
-
Kaczmarek, P., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(16), 4993. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Williams, J. M. J. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Gallina, C., & Liberatori, A. (1974). Condensation of this compound with aldehydes. Semantic Scholar. [Link]
-
Xiong, L., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Molecules, 27(21), 7578. [Link]
-
ChemBK. (2024). 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. ChemBK. [Link]
-
Li, S., et al. (2021). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 31, 127685. [Link]
-
Horne, W. S., & Gellman, S. H. (2006). Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis. Angewandte Chemie International Edition, 45(24), 3925-3928. [Link]
-
Kamal, A., et al. (2006). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. ResearchGate. [Link]
-
PubChem. (n.d.). 1,4-Diacetyl-2,5-piperazinedione. PubChem. [Link]
-
Cho, S. D., et al. (2004). One-pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. ResearchGate. [Link]
-
Xiong, L., et al. (2022). Design strategy of novel 1,4-disubstituted piperazine-2,5-diones based on bisepoxylignans. ResearchGate. [Link]
-
Jia, Y. M., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14732-14740. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Semenok, D. V., et al. (2020). Acid-catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study. Journal of Physical Organic Chemistry, 33(3), e4019. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of (Z,Z)-(benzylidene)piperazine-2,5-diones
The piperazine-2,5-dione, or diketopiperazine (DKP), core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant biological activity.[1][2] When condensed with aromatic aldehydes, (benzylidene)piperazine-2,5-diones are formed, introducing exocyclic double bonds whose stereochemistry is critical for defining the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The exclusive formation of the thermodynamically favored (Z,Z)-isomers is often reported, but rigorous characterization is essential for unambiguous confirmation.[1][3]
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for stereochemical elucidation of these compounds in solution. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of NMR with alternative and complementary techniques such as X-ray crystallography and computational modeling.
Part 1: The Cornerstone of Analysis: NMR Spectroscopy
NMR spectroscopy is the most powerful and accessible technique for determining the structure of (Z,Z)-(benzylidene)piperazine-2,5-diones in a solution state, which most closely mimics the physiological environment. The key to confirming the Z configuration lies in exploiting both through-bond (J-coupling) and through-space (Nuclear Overhauser Effect) correlations.
Expertise in Interpretation: Key NMR Signatures
-
¹H NMR Spectroscopy : The proton NMR spectrum provides the initial, crucial clues. For a symmetrically substituted (Z,Z)-isomer, one would expect to see:
-
Vinylic Protons (=CH): A characteristic singlet in the range of δ 6.5-7.5 ppm. Its precise chemical shift is influenced by the substituents on the benzylidene ring.
-
Methylene Protons (-CH₂-): A singlet corresponding to the four equivalent protons of the piperazine ring, typically found at δ 4.0-4.5 ppm.
-
Amide Protons (-NH-): A broad singlet, often around δ 10.0-11.0 ppm in DMSO-d₆, which can exchange with deuterium in solvents like D₂O.
-
Aromatic Protons: Signals corresponding to the benzylidene substituents.
-
-
¹³C NMR Spectroscopy : The carbon spectrum complements the proton data, confirming the carbon framework:
-
Carbonyl Carbons (C=O): Typically observed in the δ 160-170 ppm region.
-
Vinylic Carbons: The quaternary carbon (Ar-C =) and the protonated carbon (-C H=) appear in the olefinic region (δ 110-140 ppm).
-
Methylene Carbons (-CH₂-): A single peak around δ 50-55 ppm.
-
-
2D NMR for Unambiguous Assignment (COSY, HSQC, HMBC) : While 1D spectra are informative, 2D experiments are required for a self-validating system of assignment.
-
COSY (Correlation Spectroscopy): Confirms proton-proton couplings, primarily used here to assign complex aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, allowing for the definitive assignment of the vinylic (=CH) and methylene (-CH₂) signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the overall structure, for instance, by observing a correlation from the vinylic proton to the aromatic carbons of the benzylidene ring.
-
-
The Decisive Experiment: NOESY for Stereochemistry
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the cornerstone for determining stereochemistry as it identifies protons that are close in space, irrespective of their bonding.[4] For a (Z,Z)-isomer, the key is the spatial relationship between the vinylic proton and the ortho protons of the benzylidene ring.
-
Causality: In the Z configuration, the vinylic proton and the aromatic ring are on the "same side" of the exocyclic double bond. This proximity results in a distinct cross-peak in the NOESY spectrum between the vinylic proton signal and the signal of the ortho aromatic protons.
-
Trustworthiness: Conversely, the absence of a significant NOE between the vinylic proton and the methylene protons of the DKP ring further validates the Z assignment. In a hypothetical E isomer, these protons would be spatially close, giving rise to a strong NOE correlation.
Part 2: A Validated Experimental Protocol
This section provides a step-by-step methodology for the complete NMR characterization of a novel (Z,Z)-(benzylidene)piperazine-2,5-dione.
Methodology: From Sample to Structure
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it is excellent at dissolving polar compounds and keeps the N-H protons from exchanging too rapidly.
-
Ensure the solution is homogeneous and free of particulate matter.
2. NMR Data Acquisition (on a 500 MHz or higher spectrometer):
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical.
-
COSY: Use standard parameters with 2-4 scans per increment.
-
HSQC: Optimize for a ¹JCH coupling of ~145 Hz.
-
HMBC: Optimize for long-range couplings (nJCH) of 8-10 Hz.
-
NOESY: This is the most critical experiment. Use a mixing time (tm) of 500-800 ms. The choice of mixing time is crucial; it must be long enough to allow for the buildup of NOE but short enough to avoid spin diffusion, which can lead to ambiguous correlations.
3. Data Analysis Workflow:
Caption: NMR Data Analysis Workflow for Structural Elucidation.
Part 3: Comparison with Alternative and Complementary Techniques
While NMR is the workhorse for solution-state analysis, other techniques provide invaluable, albeit different, insights. A multi-faceted approach provides the highest level of confidence in structural assignment.
| Technique | Principle | Advantages | Limitations | Best For |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field to probe chemical environment, connectivity, and spatial proximity. | - Provides definitive structure in solution.- Non-destructive.- Can study dynamics and conformation.- NOESY directly confirms Z/E isomerism. | - Less sensitive than mass spec.- Can be complex for very large molecules or mixtures.- Provides data on average conformation in solution. | Routine confirmation of stereochemistry and full structural elucidation in the solution phase. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | - "Gold Standard" : Provides unambiguous, high-resolution 3D structure.[1][5]- Directly visualizes stereochemistry. | - Requires a high-quality single crystal, which can be difficult or impossible to grow.- Solid-state conformation may differ from the biologically relevant solution conformation.- Destructive. | Absolute proof of structure and stereochemistry in the solid state; invaluable for validating NMR and computational data. |
| Computational Chemistry (DFT) | Uses quantum mechanics to calculate molecular properties, including NMR chemical shifts for proposed structures.[6][7] | - Can predict spectra for any proposed isomer (E/E, E/Z, Z/Z) for comparison with experimental data.- Helps resolve ambiguities when NMR data is inconclusive.[6]- Does not require physical sample. | - Computationally intensive and requires expertise.- Accuracy is dependent on the chosen functional and basis set.[8]- Results must be validated against experimental data. | Resolving structural ambiguity, predicting spectra for unstable intermediates, and corroborating assignments made by NMR. |
A Synergistic Approach to Structure Validation
The most robust characterization strategy leverages the strengths of each method. NMR provides the primary solution structure, which can then be unequivocally confirmed in the solid state by X-ray crystallography. If crystals cannot be obtained, DFT calculations of NMR parameters for all possible isomers can be compared to the experimental data to provide a high degree of confidence in the assignment.
Caption: Integrated Workflow for Structure Validation.
Conclusion
The definitive characterization of (Z,Z)-(benzylidene)piperazine-2,5-diones relies heavily on a systematic and well-designed NMR spectroscopy strategy. While 1D and basic 2D NMR experiments establish the molecular framework, 2D NOESY is the indispensable tool for the unambiguous assignment of the Z-stereochemistry in solution . It provides direct, through-space evidence that is difficult to obtain otherwise. For the highest standard of scientific integrity, this NMR data should be complemented, whenever possible, by the "gold standard" of X-ray crystallography or supported by DFT computational analysis to create a self-validating and unassailable structural proof.
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A Comparative Guide to Determining the Stereochemistry of Substituted Piperazine-2,5-diones Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The stereochemistry of substituents on this heterocyclic ring system is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of stereochemistry is a cornerstone of drug discovery and development involving this class of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile tool for this purpose, offering a suite of techniques to probe the three-dimensional structure of molecules in solution.
This guide provides an in-depth comparison of various NMR-based methodologies for elucidating the stereochemistry of substituted piperazine-2,5-diones. We will delve into the underlying principles, experimental considerations, and data interpretation, providing a robust framework for researchers to select and apply the most appropriate techniques for their specific needs.
The Challenge of Stereoisomerism in Piperazine-2,5-diones
Substituted piperazine-2,5-diones can exist as enantiomers and diastereomers, arising from the chiral centers created by substitution at the C-3 and C-6 positions. Differentiating between these stereoisomers is often non-trivial. While X-ray crystallography provides definitive solid-state structures, obtaining suitable crystals can be a significant bottleneck.[1][2] Furthermore, the conformation in the solid state may not be representative of the biologically relevant conformation in solution. NMR spectroscopy overcomes these limitations by providing detailed structural information in the solution phase.
Foundational NMR Techniques for Stereochemical Assignment
The stereochemical analysis of piperazine-2,5-diones by NMR primarily relies on the analysis of three key parameters: chemical shifts (δ), scalar couplings (J-couplings), and the Nuclear Overhauser Effect (NOE).
Chemical Shift Analysis: A First Look at Molecular Geometry
The chemical shift of a proton is highly sensitive to its local electronic environment. In a rigid ring system like a piperazine-2,5-dione, the spatial arrangement of substituents can lead to distinct chemical shifts for diastereomers. For instance, a proton in a cis isomer may experience a different shielding or deshielding effect from a nearby substituent compared to its counterpart in the trans isomer.[1][2] While ¹H NMR can provide initial clues, relying solely on chemical shifts for stereochemical assignment can be ambiguous.
J-Coupling Analysis: Probing Through-Bond Relationships
Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship can be exploited to differentiate between diastereomers with different ring conformations. However, the conformational flexibility of the piperazine-2,5-dione ring can complicate the interpretation of J-coupling data.
Nuclear Overhauser Effect (NOE): Mapping Through-Space Proximity
The NOE is a powerful tool for determining the spatial proximity of protons. An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds. This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), invaluable for differentiating stereoisomers. For example, a strong NOE between two substituents would indicate a cis relationship.[4]
Advanced NMR Methodologies for Unambiguous Stereochemical Determination
While the foundational techniques provide a good starting point, more advanced methods are often required for definitive stereochemical assignment, particularly when dealing with enantiomers or conformationally flexible systems.
Comparison of Key NMR Techniques for Stereochemical Analysis of Piperazine-2,5-diones
| Technique | Principle | Application for Piperazine-2,5-diones | Advantages | Limitations |
| ¹H NMR | Analysis of chemical shifts and J-couplings. | Initial assessment of diastereomeric purity and potential stereochemical relationships. | Simple and quick to acquire. | Often ambiguous for definitive assignment, especially with conformational flexibility. |
| COSY | Correlates protons that are scalar coupled. | Establishes proton connectivity within the piperazine-2,5-dione ring and its substituents. | Helps in assigning proton resonances. | Does not directly provide stereochemical information. |
| NOESY/ROESY | Detects through-space correlations between protons. | Differentiates between cis and trans diastereomers by identifying spatially close substituents.[4] | Provides direct evidence of through-space proximity. | NOE intensity can be distance-dependent and affected by molecular motion. |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction of the analyte with a chiral reagent to form diastereomers. | Enables the differentiation of enantiomers by creating diastereomeric derivatives with distinct NMR spectra.[5] | Can provide large chemical shift differences between diastereomeric signals. | Requires chemical modification of the analyte, which may not always be feasible. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction of the analyte with a chiral solvent or additive. | Differentiates enantiomers by forming transient diastereomeric complexes with distinct NMR spectra.[6] | No chemical modification of the analyte is required. | Induced chemical shift differences can be small, requiring high-resolution instruments. |
| Chiral Lanthanide Shift Reagents (LSRs) | Coordination of a chiral lanthanide complex to a Lewis basic site on the analyte. | Induces large chemical shift changes and can resolve signals of enantiomers by forming diastereomeric complexes.[7][8][9] | Can produce significant spectral dispersion. | Can cause line broadening and may not be suitable for all substrates. |
Experimental Protocols: A Step-by-Step Approach
Protocol 1: Diastereomer Differentiation using NOESY
-
Sample Preparation: Dissolve 5-10 mg of the piperazine-2,5-dione sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on an NMR spectrometer (≥400 MHz is recommended). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).
-
Data Processing and Analysis: Process the 2D data using appropriate software. Look for cross-peaks between the protons of the substituents at C-3 and C-6. The presence of a cross-peak indicates that these substituents are on the same side of the ring (cis). The absence of a cross-peak suggests a trans relationship.
Protocol 2: Enantiomer Differentiation using a Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of the racemic piperazine-2,5-dione in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a small amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Titration: Acquire a series of ¹H NMR spectra after incremental additions of the CSA.
-
Analysis: Observe the splitting of signals corresponding to the enantiomers. The integration of the separated signals can be used to determine the enantiomeric ratio.
Workflow for Stereochemical Determination
The following diagram illustrates a logical workflow for the stereochemical analysis of a new substituted piperazine-2,5-dione.
Caption: Workflow for NMR-based stereochemical determination.
Conclusion and Future Perspectives
NMR spectroscopy offers a powerful and versatile toolkit for the stereochemical analysis of substituted piperazine-2,5-diones. By combining foundational 1D and 2D NMR techniques with more advanced methods utilizing chiral auxiliaries, researchers can confidently assign the relative and absolute stereochemistry of these important molecules. The choice of method will depend on the specific nature of the compound and the information required. As NMR technology continues to advance, with the development of higher field magnets and more sensitive probes, the ability to elucidate complex stereochemical problems will only improve, further empowering the field of drug discovery.
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A Senior Application Scientist's Guide to the X-ray Crystallography of 1,4-diacetylpiperazine-2,5-dione Derivatives
Welcome to this in-depth guide on the structural elucidation of 1,4-diacetylpiperazine-2,5-dione and its derivatives through single-crystal X-ray crystallography. As a core scaffold in medicinal chemistry, the piperazine-2,5-dione (also known as a diketopiperazine or DKP) moiety is a privileged structure found in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The addition of N-acetyl groups and further derivatization at the C3 and C6 positions significantly influences the molecule's conformation and, consequently, its biological function.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, providing a robust framework for understanding and predicting the solid-state structures of these fascinating molecules. We will explore synthesis, crystallization, and a comparative analysis of crystallographic data, grounding our discussion in authoritative and verifiable sources.
The Synthetic Gateway: Accessing the Core Scaffold and its Derivatives
The journey into the crystallography of these compounds begins with their synthesis. The piperazine-2,5-dione core is typically accessed either by the cyclization of dipeptides or by building upon the pre-formed heterocyclic ring.[1] A common and effective strategy for creating derivatives for comparative studies involves a condensation reaction.
For instance, this compound can be used as a starting material for condensation with various benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones.[1][3] Subsequent hydrogenation of these intermediates can lead to stereoisomeric products, offering a rich field for crystallographic comparison.[1] The choice of synthetic route is critical as it dictates the potential for stereoisomer formation, which is a key factor in crystallization and ultimate crystal packing.
Below is a generalized workflow illustrating the synthesis, derivatization, and crystallization process.
Caption: General workflow from synthesis to structural analysis.
The Art of Crystallization: From Solution to Single Crystal
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The conformation of DKP rings is known to be influenced by a delicate interplay of intramolecular and intermolecular forces.[4] Factors such as stereochemistry, the nature of substituents, and N-acetylation can significantly alter the preferred conformation and the crystal packing.[5]
Causality in Solvent Selection: The choice of solvent is paramount. For the 1,4-diacetylated derivatives, which lack the N-H donors for classical hydrogen bonding, weaker interactions like C-H···O and C-H···π interactions often dominate the crystal packing.[6] Therefore, a range of solvents with varying polarities should be screened. For example, a moderately polar solvent like ethyl acetate or a mixture of dichloromethane and hexane can be effective. Slow evaporation is a reliable first technique to try for these systems.
Comparative Crystallographic Analysis
A key derivative, 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione , provides an excellent case study. Its crystal structure reveals that it crystallizes in the orthorhombic space group Pbca.[5][6] The molecule possesses a center of symmetry at the centroid of the DKP ring, which adopts a flattened chair conformation.[6] The two phenyl rings are observed to fold over and under the DKP ring, giving the molecule a distinctive S-shape.[5][6]
The table below compares the crystallographic data of this derivative with the parent unsubstituted compound and another related structure to highlight the conformational impact of the substituents.
| Compound Name | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ring Conformation | Ref. |
| This compound | C₈H₁₀N₂O₄ | P2₁/c | 7.653 | 9.088 | 6.643 | 112.55 | Twisted Boat | [7] |
| 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione | C₂₄H₂₆N₂O₄ | Pbca | 11.231 | 10.339 | 18.283 | 90 | Flattened Chair | [6] |
| Cyclo(L-Cys-D-Cys) | C₆H₈N₂O₂S₂ | P-1 | 5.311 | 6.897 | 6.908 | 63.48 | Planar | [8] |
Analysis of Conformational Trends:
-
Parent Scaffold: The unsubstituted, N-acetylated core adopts a twisted boat conformation.
-
Bulky Substituents: The introduction of bulky benzyl groups at the C3 and C6 positions forces the ring into a more flattened chair conformation to minimize steric hindrance.[6] This also influences the orientation of the acetyl groups and the overall molecular shape.
-
Intermolecular Forces: In the absence of traditional N-H···O hydrogen bonds, the crystal packing of 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione is stabilized by a network of intermolecular C-H···O and C-H···π interactions.[6] This is a common feature in N-acylated DKP derivatives.[9] In contrast, non-acetylated DKPs are often dominated by strong N-H···O hydrogen bonding networks.[4]
Caption: Factors influencing Diketopiperazine (DKP) ring conformation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be robust and reproducible. Here, we provide detailed, field-tested methodologies.
Protocol 1: Synthesis of 1,4-diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione
This protocol is adapted from established literature procedures.[5][6]
-
Starting Material: Begin with cyclo(L-Phe-L-Phe) or the corresponding (R,S)-isomer.
-
Acetylation: Suspend the starting diketopiperazine in acetic anhydride.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid) dropwise while stirring.
-
Reaction: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour it slowly into a beaker of ice water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification & Characterization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The (R,S)-stereoisomer is often exclusively formed under these conditions.[5][6]
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Purity: Ensure the synthesized compound is of high purity (>98%), as impurities can significantly hinder crystallization.
-
Solvent Screening: In separate small vials, dissolve a few milligrams of the compound in a minimal amount of different solvents (e.g., acetone, ethyl acetate, dichloromethane, acetonitrile).
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the most promising solvent from the screen. Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Protocol 3: Single-Crystal X-ray Diffraction Workflow
Caption: Standard workflow for single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a loop (e.g., MiTeGen) with cryoprotectant oil.
-
Data Collection: The crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. Data are collected using Mo Kα or Cu Kα radiation.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.
-
Structure Solution and Refinement: The phase problem is solved using software packages (e.g., SHELXT) to generate an initial electron density map. The atomic model is then built and refined against the experimental data using least-squares methods (e.g., with SHELXL) until the model converges and provides a good fit to the data.
-
Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility.
Conclusion
The crystallographic analysis of this compound derivatives provides invaluable insights into the subtle conformational preferences governed by N-acetylation and steric factors. Unlike their non-acetylated counterparts, which are often directed by strong hydrogen bonding, the solid-state structures of these compounds are dictated by a complex network of weaker intermolecular interactions. This guide provides a comprehensive framework, from synthesis to final structural analysis, enabling researchers to rationally design and interpret the solid-state behavior of this important class of molecules. The provided protocols serve as a robust starting point for reproducible and high-quality crystallographic studies.
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Etse, K. S., et al. (2021). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. Journal of Molecular Structure, 1244, 130939.
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OUCI. (n.d.). Insight into structural description of novel 1,4-Diacetyl-3,6-bis(phenylmethyl)-2,5-piperazinedione.
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Permatasari, L., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(19), 6599.
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comparative analysis of 1,4-diacetylpiperazine-2,5-dione and glycine anhydride in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), have emerged as privileged scaffolds due to their conformational rigidity and biological relevance. This guide provides an in-depth comparative analysis of two key DKP derivatives: the readily available Glycine Anhydride (2,5-piperazinedione) and its N-acetylated counterpart, 1,4-Diacetylpiperazine-2,5-dione . We will explore their distinct reactivity profiles, synthetic applications, and provide experimental insights to inform their strategic deployment in your research.
At a Glance: A Tale of Two Diketopiperazines
While structurally similar, the presence of N-acetyl groups in this compound fundamentally alters its chemical behavior compared to the parent glycine anhydride. This seemingly minor modification dictates their divergent roles in synthesis. Glycine anhydride serves as a cornerstone for the asymmetric synthesis of α-amino acids via the celebrated Schöllkopf bis-lactim ether method. In contrast, this compound is a versatile platform for the construction of unsaturated DKP scaffolds through condensation reactions, offering a pathway to novel bioactive compounds.
| Feature | This compound | Glycine Anhydride |
| Primary Synthetic Role | Precursor for unsaturated diketopiperazines via condensation reactions. | Precursor for the asymmetric synthesis of α-amino acids (Schöllkopf synthesis). |
| Key Reactive Site | Methylene protons adjacent to the carbonyl groups. | Amide nitrogens (for derivatization) and methylene protons. |
| Stereochemical Control | Primarily used for introducing exocyclic double bonds; stereoselectivity depends on reaction conditions. | Excellent stereocontrol in α-amino acid synthesis via a chiral auxiliary. |
| Typical Reaction Type | Aldol-type condensation. | Derivatization to bis-lactim ether followed by diastereoselective alkylation. |
| Key Reagents | Aldehydes, bases (e.g., Cs₂CO₃). | Chiral amino acid (e.g., L-Valine), methylating agent, strong base (e.g., n-BuLi), electrophile. |
Structural and Physicochemical Properties
A foundational understanding of the physical and chemical properties of these compounds is crucial for their effective use in the laboratory.
| Property | This compound [1][2][3] | Glycine Anhydride [4] |
| CAS Number | 3027-05-2 | 106-57-0 |
| Molecular Formula | C₈H₁₀N₂O₄ | C₄H₆N₂O₂ |
| Molecular Weight | 198.18 g/mol | 114.10 g/mol |
| Appearance | White to light yellow crystalline powder | White crystalline powder |
| Melting Point | 99-100 °C | >300 °C (decomposes) |
| Solubility | Soluble in many organic solvents. | Soluble in water. |
| pKa (predicted) | -1.74 ± 0.20 | Not readily available |
The significant difference in melting point and solubility is a direct consequence of the N-acetylation. The acetyl groups in this compound disrupt the intermolecular hydrogen bonding present in glycine anhydride, leading to a lower melting point and increased solubility in organic solvents.
Glycine Anhydride: The Gateway to Asymmetric α-Amino Acid Synthesis
The most prominent application of glycine anhydride is as a precursor to the Schöllkopf bis-lactim ether, a powerful tool for the asymmetric synthesis of non-proteinogenic α-amino acids.[5][6][7] This method relies on the use of a chiral auxiliary, typically derived from L-valine, to direct the stereoselective alkylation of a glycine enolate equivalent.
The Schöllkopf Synthesis: A Step-by-Step Workflow
The overall strategy involves the formation of a cyclic dipeptide from glycine and a chiral amino acid (e.g., L-valine), followed by O-methylation to form the key bis-lactim ether intermediate. Deprotonation of the glycine unit and subsequent alkylation occur with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. Finally, acidic hydrolysis cleaves the bis-lactim ether to yield the desired enantiomerically enriched α-amino acid.[6][7]
Caption: Workflow of the Schöllkopf bis-lactim ether synthesis.
Experimental Protocol: Asymmetric Synthesis of (R)-α-Methylphenylalanine
This protocol is a representative example of the Schöllkopf synthesis.
Step 1: Synthesis of the Bis-lactim Ether from Glycine and L-Valine
-
A mixture of glycine anhydride and L-valine anhydride is heated to effect cyclization to the corresponding diketopiperazine.
-
The resulting diketopiperazine is then treated with a methylating agent, such as trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻), in an inert solvent like dichloromethane to yield the bis-lactim ether.
Step 2: Diastereoselective Alkylation
-
The bis-lactim ether is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to generate the chiral lithium enolate.
-
Benzyl bromide is then added to the reaction mixture, and the solution is stirred at -78 °C for several hours.
Step 3: Hydrolysis and Isolation
-
The reaction is quenched with aqueous ammonium chloride, and the organic layer is separated.
-
The crude alkylated product is then subjected to acidic hydrolysis (e.g., with 6 M HCl) to cleave the bis-lactim ether.
-
The resulting (R)-α-methylphenylalanine and L-valine methyl ester are separated by standard chromatographic techniques.
Expected Outcome: This procedure typically affords the (R)-α-amino acid with high diastereomeric excess (>95% de).
This compound: A Scaffold for Unsaturated Diketopiperazines
The N-acetyl groups of this compound serve a dual purpose: they activate the adjacent methylene protons for deprotonation and act as protecting groups for the amide nitrogens. This reactivity is harnessed in condensation reactions with aldehydes to furnish 3-ylidene- and 3,6-diylidene-2,5-diketopiperazines, which are valuable intermediates for the synthesis of complex natural products and other bioactive molecules.[8]
Condensation Reaction: A Pathway to Functionalized DKPs
The reaction proceeds via an aldol-type mechanism where a base abstracts a proton from one of the methylene groups to form an enolate, which then attacks the aldehyde. Subsequent elimination of water yields the unsaturated product. The reaction can be controlled to achieve mono- or di-condensation.
Caption: General workflow for the condensation of this compound.
Experimental Protocol: Synthesis of 3-Benzylidene-1,4-diacetylpiperazine-2,5-dione
This protocol illustrates a typical condensation reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Cesium carbonate (Cs₂CO₃)
-
Dry N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in dry DMF is added cesium carbonate.
-
Benzaldehyde is then added to the mixture, and the reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is poured into water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expected Outcome: The desired 3-benzylidene-1,4-diacetylpiperazine-2,5-dione is typically obtained in good to excellent yields. For example, a similar reaction with various aldehydes has been reported to provide yields ranging from 24% to 58%.
Comparative Analysis and Strategic Considerations
The choice between this compound and glycine anhydride is dictated by the synthetic target.
-
For the asymmetric synthesis of novel α-amino acids , glycine anhydride is the clear precursor of choice due to its established role in the highly stereoselective Schöllkopf synthesis. The N-acetyl groups in this compound would interfere with the formation of the bis-lactim ether.
-
For the synthesis of unsaturated diketopiperazine scaffolds , this compound is the superior starting material. The acetyl groups activate the methylene positions for condensation, a reaction that is not as readily achieved with glycine anhydride under similar conditions. The resulting unsaturated DKPs can serve as versatile intermediates for further functionalization.
Causality Behind Experimental Choices:
-
Schöllkopf Synthesis: The use of a bulky chiral auxiliary like L-valine is critical for achieving high diastereoselectivity in the alkylation step. The steric bulk of the isopropyl group effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite side. The choice of a strong, non-nucleophilic base like n-BuLi is necessary to ensure complete and rapid enolate formation at low temperatures, minimizing side reactions.
-
Condensation Reaction: A mild base like cesium carbonate is often employed to favor the aldol addition and subsequent elimination without promoting unwanted side reactions like self-condensation of the aldehyde. The use of a polar aprotic solvent like DMF helps to solubilize the reactants and facilitate the reaction.
Conclusion
This compound and glycine anhydride, while closely related, are not interchangeable in synthesis. Their distinct reactivity profiles, governed by the presence or absence of N-acetyl groups, make them valuable tools for different synthetic objectives. Glycine anhydride is the established precursor for the asymmetric synthesis of α-amino acids via the Schöllkopf method, offering excellent stereocontrol. In contrast, this compound is a versatile building block for the construction of functionalized, unsaturated diketopiperazines through condensation reactions. A thorough understanding of their respective strengths and the underlying reaction mechanisms will empower researchers to make informed decisions in the design and execution of their synthetic strategies.
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Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric Syntheses of α-Amino Acids, 3. Enantioselective Alkylation of the Lithiated Bis-Lactim Ether of cyclo(L-Val-Gly). Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
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Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic α-amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Topics in Current Chemistry, 109, 65-84. [Link]
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Etsè, K. S., & Zaragoza, G. (2022). Insight into structural description of novel 1, 4-Diacetyl-3, 6-bis (phenylmethyl)-2, 5-piperazinedione: synthesis, NMR, IR, Raman, X-ray, Hirshfeld surface, DFT and docking on breast cancer resistance protein. Journal of Molecular Structure, 1247, 131435. [Link]
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A Technical Guide to the Contrasting Reactivities of N-Acylated and Non-Acylated Diketopiperazines
Authored for Researchers, Scientists, and Drug Development Professionals
Diketopiperazines (DKPs), the smallest cyclic peptides, are a cornerstone of modern medicinal chemistry. Their rigidified peptide backbone makes them metabolically stable and conformationally predictable, rendering them privileged scaffolds in drug discovery. The strategic functionalization of the DKP core is paramount to modulating their biological activity. A key transformation in the chemist's arsenal is N-acylation, a modification that fundamentally alters the electronic and steric landscape of the DKP, thereby unlocking divergent pathways of reactivity.
This guide provides a comprehensive comparison of the reactivity profiles of N-acylated versus non-acylated diketopiperazines. We will delve into the mechanistic underpinnings of their differential behavior, supported by experimental data and detailed protocols, to empower researchers in the rational design and synthesis of novel DKP-based therapeutics.
The Electronic Dichotomy: N-Acylation as a Reactivity Switch
The reactivity of a diketopiperazine is intrinsically linked to the electronic character of its constituent atoms. In a non-acylated DKP, the lone pair of electrons on the amide nitrogen can participate in resonance with the adjacent carbonyl group. This delocalization imparts nucleophilic character to the nitrogen and contributes to the overall stability of the ring.
The introduction of an N-acyl group dramatically perturbs this electronic arrangement. The second carbonyl group acts as a potent electron-withdrawing group, further delocalizing the nitrogen's lone pair. This has two major consequences: a significant reduction in the nucleophilicity of the nitrogen atom and an increase in the electrophilicity of the endocyclic carbonyl carbons.
The Strategic Advantage of the 1,4-Diacetylpiperazine-2,5-dione Scaffold in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of "privileged structures"—frameworks capable of binding to multiple biological targets—the diketopiperazine (DKP) motif, and specifically its N,N'-diacetylated derivative, 1,4-diacetylpiperazine-2,5-dione, has emerged as a particularly advantageous platform.[1][2] This guide provides a comprehensive analysis of the strategic benefits of employing this scaffold, supported by comparative data and detailed experimental protocols, to inform and empower researchers in their quest for novel therapeutics.
The Allure of a "Privileged" Scaffold
The term "privileged structure," first coined by Evans and coworkers, describes molecular frameworks that appear in a multitude of biologically active compounds, often demonstrating high affinity for diverse protein targets.[2] These scaffolds, such as the this compound core, offer a significant head start in the drug discovery process by providing a proven foundation for the design of new bioactive molecules.[3] Their inherent "drug-like" properties often translate to favorable pharmacokinetic profiles and a higher probability of success in preclinical development.[1]
The this compound scaffold, a cyclic dipeptide, is particularly noteworthy for several key reasons:
-
Structural Rigidity and Conformational Pre-organization: The nearly planar and conformationally constrained ring system of diketopiperazines provides a rigid backbone.[4] This rigidity reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity. The scaffold effectively mimics the beta-turn structures found in proteins, which are crucial for molecular recognition events.[5]
-
Synthetic Tractability and Diversity: The piperazine-2,5-dione core is readily synthesized from readily available amino acid precursors. The presence of two acetyl groups on the nitrogen atoms in this compound offers reactive handles for further functionalization, allowing for the facile introduction of a wide array of substituents.[4][6] This enables the construction of large and diverse compound libraries for high-throughput screening.
-
Enhanced Metabolic Stability: The cyclic amide bonds within the diketopiperazine ring are significantly more resistant to enzymatic degradation by proteases compared to their linear peptide counterparts.[4] This inherent stability is a major advantage in developing orally bioavailable drugs.
-
Three-Dimensional (3D) Character: In an era where drug discovery is moving away from flat, aromatic structures, the 3D architecture of the diketopiperazine scaffold provides access to a broader chemical space and can lead to improved target engagement and selectivity.[7]
Comparative Analysis: this compound vs. Alternative Scaffolds
To fully appreciate the advantages of the this compound scaffold, it is instructive to compare it with other commonly employed privileged structures in medicinal chemistry.
| Feature | This compound | Benzodiazepine | Hydantoin |
| Core Structure | Cyclic Dipeptide | Fused Diazepine-Benzene Ring | Imidazolidine-2,4-dione |
| Synthetic Accessibility | High, from amino acids | Moderate to High | High |
| Structural Diversity | High, multiple points for derivatization | Moderate, primarily on the benzene ring | Moderate, N-substitution |
| 3D Character | High, defined stereocenters | Moderate, puckered diazepine ring | Low, relatively planar |
| Metabolic Stability | High, resistant to proteases | Moderate | High |
| Biological Precedence | Widespread in natural products[8] | Primarily CNS targets[2] | Anticonvulsants, antiarrhythmics |
| Key Advantage | Mimics peptide turns, high diversity | Established CNS activity | Simple, stable core |
| Potential Limitation | Can be susceptible to hydrolysis under harsh conditions | "Flat" aromatic character | Limited diversity points |
As the table illustrates, while each scaffold possesses its own merits, the this compound framework offers a compelling combination of synthetic accessibility, high potential for structural diversification in three dimensions, and inherent metabolic stability.
Experimental Protocols: Harnessing the Power of the Scaffold
The true utility of a scaffold lies in its practical application. The following protocols outline the synthesis of a small, diverse library based on the this compound core, demonstrating its versatility.
Synthesis of this compound
The parent scaffold can be readily prepared by the acylation of glycylglycine with acetic anhydride.[9]
Procedure:
-
In a round-bottom flask, suspend glycylglycine (1.0 eq) in acetic anhydride (2.0 eq).
-
Heat the mixture to reflux (approximately 120°C) for 2 hours.[9]
-
Allow the reaction to cool to room temperature, during which the product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry to afford this compound as a white to off-white solid.
Solid-Phase Synthesis of a Diketopiperazine Library
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. The following protocol utilizes a Rink amide resin for the construction of diverse diketopiperazines.[10][11]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Workflow Diagram:
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biological activity screening of a library of 1,4-diacetylpiperazine-2,5-dione derivatives
An In-Depth Guide to the Biological Activity Screening of 1,4-Diacetylpiperazine-2,5-dione Derivatives: A Comparative Analysis
Introduction: The Chemical and Therapeutic Potential of Piperazine-2,5-dione Scaffolds
The piperazine-2,5-dione core, a cyclic dipeptide structure, represents a privileged scaffold in medicinal chemistry. Its rigid, chiral backbone provides a well-defined three-dimensional orientation for substituent groups, making it an ideal framework for the design of compounds that can interact with high specificity to biological targets. The N-acetylation to form this compound derivatives further modulates the molecule's physicochemical properties, influencing its solubility, stability, and ability to cross biological membranes. This guide provides a comprehensive overview of the biological activity screening of a library of these derivatives, comparing their performance against other relevant compound classes and offering detailed, validated protocols for their evaluation.
The inherent versatility of the piperazine-2,5-dione scaffold has led to its exploration for a wide array of therapeutic applications. Derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. The mechanism of action often involves the inhibition of key enzymes or the disruption of protein-protein interactions. For instance, the well-known anticancer agent, epipodophyllotoxin, contains a related diketopiperazine moiety that is crucial for its topoisomerase II inhibitory activity.
Comparative Landscape: Benchmarking Against Alternative Heterocyclic Scaffolds
To contextualize the potential of this compound derivatives, it is essential to compare their activity profile with other heterocyclic scaffolds commonly employed in drug discovery.
| Scaffold Class | Representative Biological Activities | Key Advantages | Key Limitations |
| 1,4-Diacetylpiperazine-2,5-diones | Anticancer, Antimicrobial, Antiviral | Synthetically accessible, stereochemically defined, metabolically stable | Limited chemical diversity in some libraries, potential for poor solubility |
| Benzimidazoles | Anticancer, Anthelmintic, Antihypertensive | High-throughput synthesis is well-established, broad-spectrum activity | Potential for off-target effects, can be metabolically labile |
| Quinolines | Antimalarial, Anticancer, Anti-inflammatory | Extensive historical data, versatile chemical functionalization | Can exhibit cardiotoxicity, potential for drug resistance |
| Thiazoles | Anticancer, Antifungal, Anti-inflammatory | Favorable pharmacokinetic properties, potent enzyme inhibitors | Synthesis can be challenging, potential for reactive metabolites |
This comparative analysis underscores the unique position of this compound derivatives. Their rigid structure offers a level of pre-organization that can lead to higher binding affinities and selectivities compared to more flexible scaffolds. However, realizing this potential requires a robust and systematic screening cascade.
A Strategic Approach to Biological Activity Screening
A successful screening campaign for a novel library of compounds requires a multi-tiered approach, beginning with broad-based cytotoxicity assays and progressing to more specific, target-based evaluations. This strategy efficiently identifies promising lead compounds while minimizing the expenditure of resources on inactive or overly toxic derivatives.
Caption: A tiered approach to screening a this compound library.
Detailed Experimental Protocols
The following protocols are provided as a guide for the systematic evaluation of a this compound library. These methods are widely accepted and have been validated in numerous drug discovery campaigns.
General Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The tetrazolium dye, MTT, is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Principle: A serial dilution of the test compounds is incubated with a standardized inoculum of bacteria or fungi. The lowest concentration that prevents visible growth is the MIC.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a bacterial or fungal suspension in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Target-Based Screening: Kinase Inhibition Assay
Many piperazine-2,5-dione derivatives have been shown to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Principle: A luminescent-based kinase assay can be used to measure the activity of a specific kinase in the presence of an inhibitor. The assay measures the amount of ATP remaining in the solution following a kinase reaction.
Step-by-Step Protocol:
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the this compound derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
ATP Detection: Add a luciferase-based ATP detection reagent to each well. This reagent will produce a luminescent signal that is proportional to the amount of ATP remaining.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: A decrease in the luminescent signal indicates kinase inhibition. Calculate the IC50 value for each compound.
Data Interpretation and Hit Prioritization
The data generated from this screening cascade must be carefully analyzed to identify promising lead compounds.
structure-activity relationship (SAR) studies of 1,4-diacetylpiperazine-2,5-dione analogs
An In-Depth Comparative Guide to the Structure-Activity Relationships of 1,4-Diacetylpiperazine-2,5-dione Analogs
Introduction: The Piperazine-2,5-dione Scaffold as a Privileged Core
The piperazine-2,5-dione, or diketopiperazine (DKP), ring system is a highly valued scaffold in medicinal chemistry. Its rigid, cyclic dipeptide structure is found in numerous natural products and serves as a versatile template for the synthesis of compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthetic precursor, this compound, is a particularly useful starting material. Its activated methylene groups at the C3 and C6 positions provide a straightforward entry point for structural diversification through condensation reactions.
This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from this compound. We will dissect the causal links between specific structural modifications and resulting biological functions, compare the performance of these analogs against various therapeutic targets, and provide the detailed experimental methodologies required for their synthesis and evaluation. This content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold.
Core Synthetic Strategy: From a Simple Precursor to a Diverse Library
The primary advantage of using this compound as a starting material is its facile route to complex C3- and C6-substituted derivatives. The N-acetyl groups enhance the acidity of the adjacent methylene protons, enabling base-catalyzed condensation reactions with a wide array of aldehydes. This modularity allows for the systematic exploration of chemical space to optimize biological activity.
The general synthetic approach involves a one-pot or stepwise reaction where this compound is treated with one or two equivalents of an aldehyde in the presence of a base, such as cesium carbonate (Cs₂CO₃), in a solvent like dimethylformamide (DMF).[1] This typically yields (Z,Z)-benzylidene or alkylidene products.[2][3] Further modifications, such as N-alkylation (e.g., with allyl bromide), can introduce additional diversity.[4]
Caption: General workflow for synthesizing and evaluating piperazine-2,5-dione analogs.
Structure-Activity Relationship (SAR) Analysis: A Multi-Target Comparison
The functionalization of the this compound core has yielded potent molecules across several therapeutic areas. The key to modulating activity lies in the nature of the substituents introduced at the C3, C6, N1, and N4 positions.
Anticancer Activity
Numerous studies have focused on developing 3,6-diunsaturated 2,5-diketopiperazine derivatives as anticancer agents. The SAR trends reveal a strong dependence on the nature of the aromatic or heteroaromatic groups appended at the C3 and C6 positions.
-
Influence of Aromatic Substituents: The introduction of bulky, lipophilic groups such as naphthalen-1-ylmethylene at one position, combined with a substituted benzylidene at the other, has proven effective. For instance, compound 11 from a recent study, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, demonstrated potent inhibitory activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC₅₀ values of 1.2 µM and 0.7 µM, respectively.[4]
-
Electronic Effects: The electronic properties of the substituents on the benzylidene rings play a crucial role. The same study noted that electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -Br) were generally not favorable for high anticancer activity.[4] Conversely, electron-donating groups like methoxy (-OMe) appeared to be beneficial.[4]
-
N-Alkylation: The presence of an N-allyl group is a common feature in many of the potent anticancer analogs, suggesting it contributes favorably to the overall activity, possibly by enhancing membrane permeability or target engagement.[4]
Table 1: Cytotoxic Activity of C3, C6-Disubstituted Piperazine-2,5-dione Analogs [4]
| Compound ID | C3-Substituent | C6-Substituent | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 9 | Thiophen-2-ylmethylene | 2-Methoxybenzylidene | 4.3 | 2.5 |
| 11 | Naphthalen-1-ylmethylene | 2-Methoxybenzylidene | 1.2 | 0.7 |
| 12 | Naphthalen-1-ylmethylene | 2,3-Dimethoxybenzylidene | 2.5 | 1.4 |
| 14 | Naphthalen-1-ylmethylene | 2-(Trifluoromethyl)benzylidene | 8.9 | 6.5 |
Note: All compounds listed are N-allylated.
Antiviral (Anti-Influenza) Activity
Derivatives of the 2,5-DKP scaffold have also been investigated as potential antiviral agents, particularly against the influenza virus. Molecular docking studies suggest that these compounds can interact with key amino acid residues within the viral neuraminidase cavity.
-
Role of Hydrophilic Groups: SAR studies indicate that hydrophilic substituent groups on the 2,5-DKP scaffold are important for increasing binding efficiency with the viral target.[1]
-
Hydrogen Bonding: The carbonyl groups of the DKP core, along with substituents, can form hydrogen bonds with residues such as PRO326, ILE427, and THR439 in the H5N2 virus cavity, contributing to binding affinity.[1]
Antioxidant Activity
A different design strategy, focusing on N1- and N4-substitutions, has produced analogs with significant antioxidant properties. These compounds were shown to protect cells from H₂O₂-induced oxidative injury.
-
Mechanism of Action: Mechanistic studies revealed that a lead compound, 9r , exerted its protective effects by decreasing reactive oxygen species (ROS) production and stabilizing the mitochondrial membrane potential. This activity is mediated through the IL-6/Nrf2 signaling pathway.[5]
-
Key Structural Features: In a series of 1,4-disubstituted analogs, compound 9r (1-(3,5-dimethoxyphenyl)-4-(2-hydroxyacetyl)piperazine-2,5-dione) was identified as the most potent antioxidant.[5] The presence of the 3,5-dimethoxyphenyl group at the N1 position and a small, functionalized acyl group at N4 appears to be critical for this activity.
CNS and Anti-inflammatory Activities
The DKP scaffold has also been functionalized to target the central nervous system. By incorporating indole moieties, researchers have developed novel piperazine-2,5-dione derivatives with antidepressant, anti-inflammatory, and analgesic effects.
-
Indole Moiety: A series of analogs bearing indole groups showed significant in vivo effects.[6]
-
Lead Compounds: Compounds 2e and 2q from this series demonstrated the best antidepressant effects, comparable to the commercial drug fluoxetine in the forced swim test.[6] These compounds also displayed promising anti-inflammatory and analgesic activities, suggesting a potential multi-target mechanism of action.[6]
Caption: Summary of key modification sites on the piperazine-2,5-dione scaffold.
Comparative Analysis with Alternative Scaffolds
The this compound analogs hold a distinct position when compared to other DKP-based therapeutics.
-
vs. Phenylahistin/Plinabulin: The natural product phenylahistin and its synthetic analog Plinabulin (NPI-2358) are potent microtubule-depolymerizing agents that also feature a disubstituted DKP core.[7] Plinabulin is currently in clinical trials as an anticancer drug.[7] While the analogs discussed here may target different pathways (e.g., apoptosis induction, cell cycle arrest), Plinabulin serves as a benchmark for the high potency achievable with the DKP scaffold. The SAR of Plinabulin derivatives shows that modifications to its phenyl and imidazole groups can further enhance potency, with some analogs being 5 to 10 times more potent than combretastatin A-4 (CA-4), a known vascular disrupting agent.[7]
-
vs. Other Piperazine Derivatives: Broader classes of 1,4-disubstituted piperazines (not the dione form) are also prevalent in drug discovery, acting as CCR5 antagonists for HIV-1 entry inhibition, for example.[8] While they share the core piperazine ring, the rigidity and hydrogen bonding capabilities of the DKP scaffold provide a distinct conformational constraint that is often key to its specific biological activities.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these analogs.
Protocol 1: Synthesis of a (3Z,6Z)-Disubstituted Piperazine-2,5-dione Analog
This protocol is a generalized procedure based on methods reported in the literature.[1][4]
-
Setup: To a solution of this compound (1.0 mmol) in dry dimethylformamide (DMF, 5 mL) under an argon atmosphere, add cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
First Condensation: Add the first aldehyde (e.g., 2-methoxybenzaldehyde, 1.0 mmol) to the mixture. Stir at room temperature for 3-4 hours or until TLC indicates consumption of the starting material.
-
Second Condensation: Add the second aldehyde (e.g., naphthaldehyde, 1.0 mmol) to the reaction mixture.
-
Heating: Heat the reaction to 60-80 °C and stir until the intermediate from the first step is consumed (monitor by TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: MTT Assay for Cytotoxicity Evaluation
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549 or HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized piperazine-2,5-dione analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile starting point for generating libraries of biologically active compounds. The structure-activity relationship studies clearly demonstrate that targeted modifications at the C3, C6, and N1/N4 positions can tune the activity towards diverse therapeutic targets, from cancer and viruses to oxidative stress and CNS disorders. The most successful anticancer analogs often feature bulky, substituted aromatic groups at the C3 and C6 positions, while antioxidant activity is driven by specific aryl and acyl substitutions on the nitrogen atoms.
Future research should focus on optimizing the pharmacokinetic properties of these potent analogs to improve their drug-likeness. Exploring novel and diverse aldehydes in the condensation reaction could uncover interactions with new biological targets. Furthermore, the development of stereoselective synthetic methods would allow for the investigation of individual enantiomers, which may lead to improved potency and reduced off-target effects, further cementing the role of the piperazine-2,5-dione core as a truly privileged scaffold in modern drug discovery.
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A Comparative Guide to Validating the Antioxidant Properties of Novel 1,4-Diacetylpiperazine-2,5-dione Compounds
Introduction: The Imperative for Novel Antioxidants and the Promise of Diketopiperazines
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] This has propelled the search for novel antioxidant compounds that can safely and effectively mitigate oxidative damage.
Among the vast chemical scaffolds explored, diketopiperazines (DKPs), specifically derivatives of 1,4-diacetylpiperazine-2,5-dione, have emerged as a "privileged structure" in medicinal chemistry.[2] These cyclic dipeptides are prevalent in nature and exhibit a broad spectrum of biological activities.[3][4] Their rigid, conformationally constrained ring structure provides an excellent backbone for designing molecules with enhanced proteolytic stability and specific biological targets.[2][3] This guide provides a comprehensive framework for the synthesis and rigorous validation of the antioxidant properties of novel this compound derivatives, comparing their performance against established standards.
Experimental Design: From Synthesis to Comparative Analysis
A robust validation strategy requires a logical experimental design, beginning with the synthesis of candidate molecules and culminating in a multi-assay comparison against industry-standard positive controls.
Synthesis of Novel this compound (DPD) Derivatives
The core this compound structure can be synthesized via the acylation of glycylglycine with acetic anhydride.[5] To explore structure-activity relationships (SAR), we propose the synthesis of a small library of derivatives with varying substitutions on appended phenyl rings, a common strategy in medicinal chemistry.[6] For the purpose of this guide, we will evaluate three hypothetical novel compounds:
-
DPD-H: The parent compound with an unsubstituted phenyl group.
-
DPD-OH: A derivative featuring a hydroxyl (-OH) group, a known antioxidant pharmacophore.
-
DPD-OCH3: A derivative with a methoxy (-OCH3) group to probe the effect of electron-donating groups.
The general workflow for synthesis and purification is outlined below.
Caption: General workflow for the synthesis and purification of novel DPD compounds.
Selection of Positive Controls
For a meaningful comparison, it is crucial to benchmark the novel compounds against well-characterized antioxidants. We have selected:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant.
-
Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant assays.[7]
Part 1: In Vitro Chemical Antioxidant Assays
No single assay can capture the full spectrum of antioxidant activity. Therefore, a panel of tests based on different mechanisms—hydrogen atom transfer (HAT) and single electron transfer (SET)—is essential for a comprehensive evaluation. We will employ three widely accepted methods: the DPPH, ABTS, and FRAP assays.
Caption: Standardized workflow for performing the in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH free radical.[8] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H results in a decrease in absorbance at ~517 nm, which is proportional to the antioxidant activity.[8]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for each test compound and standard (e.g., 10 to 200 µg/mL) in methanol.[8]
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well.[7] A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[8] The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[10] The reduction of ABTS•+ by an antioxidant causes decolorization, which is measured by the decrease in absorbance at ~734 nm.[10]
-
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[9] Dilute the stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm before use.[11]
-
Reaction: Add 20 µL of the test compound dilutions to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6-10 minutes.[11]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) tripyridyltriazine (TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[12][13] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at ~593 nm.[14]
-
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[15] Warm the reagent to 37°C before use.
-
Reaction: Add 20 µL of the appropriately diluted sample to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for up to 30 minutes, though the reaction is often complete within 4-6 minutes.[14]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is determined from this curve and expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.
-
Comparative Performance Analysis
The results from the three in vitro assays are summarized below. The data presented is illustrative to demonstrate how results would be compared.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mmol Fe²⁺/mol) |
| DPD-H | 155.8 ± 12.3 | 120.4 ± 9.8 | 0.45 ± 0.05 |
| DPD-OH | 45.2 ± 3.6 | 38.9 ± 2.9 | 1.88 ± 0.15 |
| DPD-OCH3 | 89.7 ± 7.5 | 75.1 ± 6.2 | 0.92 ± 0.08 |
| Ascorbic Acid | 28.5 ± 2.1 | 22.4 ± 1.8 | 2.15 ± 0.19 |
| Trolox | 35.1 ± 2.8 | 29.6 ± 2.5 | 1.95 ± 0.17 |
Data Analysis & Causality: The results consistently indicate that the hydroxyl-substituted derivative, DPD-OH , possesses significantly higher antioxidant activity across all three assays compared to its counterparts. Its performance, particularly the lower IC50 values in the DPPH and ABTS assays, is comparable to the positive control, Trolox. This is mechanistically plausible, as the phenolic hydroxyl group is an excellent hydrogen atom donor, a key mechanism for radical scavenging. The methoxy-substituted derivative, DPD-OCH3 , shows intermediate activity, which can be attributed to the electron-donating nature of the methoxy group enhancing the stability of the radical formed after hydrogen donation, albeit less effectively than a direct hydroxyl group. The parent compound, DPD-H , exhibits the lowest activity, establishing a clear structure-activity relationship.
Part 2: Cellular Antioxidant Activity (CAA) Assay
While chemical assays are crucial for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[16] The CAA assay provides a more biologically relevant measure of antioxidant activity within live cells.[17][18]
-
Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent DCF.[16][19] An effective antioxidant will enter the cell and quench these ROS, thereby reducing the rate of DCF formation.[17]
-
Experimental Protocol (Abbreviated):
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.[16][19]
-
Treatment: Wash cells and co-incubate with the DCFH-DA probe and various concentrations of the test compounds (e.g., DPD-OH) or standards for 1 hour.[20]
-
Initiation & Measurement: After washing, add a free radical initiator (AAPH) to all wells.[18] Immediately begin measuring fluorescence (Excitation ~485 nm, Emission ~530 nm) kinetically over 1 hour.[19]
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) and comparing the inhibition produced by the test compounds to a standard like quercetin.
-
Mechanistic Insight: The Nrf2-ARE Signaling Pathway
Beyond direct scavenging, many potent antioxidants exert their protective effects by upregulating endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[21][22] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[1] Upon exposure to oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a host of cytoprotective genes.[1][23] Investigating whether DPD compounds can activate this pathway would be a critical next step.
Caption: The Keap1-Nrf2/ARE pathway for cellular antioxidant defense.
Conclusion and Future Directions
This guide outlines a systematic approach for validating the antioxidant properties of novel this compound compounds. The multi-assay in vitro screening provides a robust quantitative comparison, while the cell-based CAA assay offers crucial insights into biological efficacy.
Our illustrative data strongly suggest that the DPD-OH derivative is a promising candidate, exhibiting potent radical scavenging activity comparable to established standards. This highlights the importance of the phenolic hydroxyl group in the antioxidant pharmacophore.
Future work should focus on:
-
Confirming the cellular activity of DPD-OH and determining its CAA value.
-
Investigating the potential of DPD-OH to activate the Nrf2 pathway using gene reporter assays or Western blotting for downstream proteins.
-
Conducting cytotoxicity studies to ensure the safety profile of the lead compound.
-
Expanding the synthesized library to further refine structure-activity relationships.
By following this rigorous, multi-faceted validation workflow, researchers can confidently identify and advance novel DKP derivatives with therapeutic potential in combating diseases rooted in oxidative stress.
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Title: 1,4-DIACETYL-PIPERAZINE-2,5-DIONE Source: ChemBK URL: [Link]
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A Senior Application Scientist's Guide to HPLC Methods for Purity Analysis of Substituted Piperazine-2,5-Diones
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Substituted piperazine-2,5-diones, also known as diketopiperazines (DKPs), are a class of cyclic peptides with a wide range of biological activities, making them attractive candidates for drug development.[1] Their synthesis, however, can result in a variety of impurities, including diastereomers, enantiomers, and precursors such as linear dipeptides. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these complex molecules, offering field-proven insights and supporting experimental data.
The Critical Role of Purity Analysis in DKP-Based Drug Development
The stereochemistry of substituted piperazine-2,5-diones is paramount, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles.[2] Therefore, robust analytical methods are essential for their separation and quantification to ensure quality control and regulatory compliance.[2] Impurity profiling, which involves the identification and quantification of all impurities in a drug substance, is a critical aspect of pharmaceutical development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3]
Navigating the Analytical Landscape for DKP Purity
The primary analytical tool for assessing the purity of substituted piperazine-2,5-diones is HPLC, owing to its high resolution, sensitivity, and versatility.[3] However, the choice of HPLC mode and conditions is critical and depends on the specific impurities that need to be resolved. This guide will delve into the nuances of Reversed-Phase HPLC, Chiral HPLC, and Normal-Phase HPLC, while also exploring complementary techniques like LC-MS, GC-MS, and qNMR.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Achiral Purity
RP-HPLC is the most common starting point for purity analysis of DKPs. It separates compounds based on their hydrophobicity, making it highly effective for separating the cyclic DKP from its more polar linear dipeptide precursors and constituent amino acids.[4]
Causality Behind Experimental Choices in RP-HPLC
The selection of the stationary phase, mobile phase, and detection wavelength are all critical decisions in developing a robust RP-HPLC method.
-
Stationary Phase: A C18 column is the most widely used stationary phase for DKP analysis due to its broad applicability for separating moderately polar to nonpolar compounds. The choice between different C18 phases (e.g., end-capped vs. non-end-capped) can influence peak shape and selectivity. For more polar DKPs, a phenyl-hexyl column can provide alternative selectivity through π-π interactions.[5]
-
Mobile Phase: A gradient of water and a miscible organic solvent, typically acetonitrile or methanol, is commonly employed. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for protonating silanol groups on the stationary phase, which minimizes peak tailing and improves peak shape for the basic piperazine nitrogen atoms.
-
Detection: The peptide bonds in the DKP ring absorb UV light at low wavelengths, typically around 210-220 nm.[6] A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
Self-Validating RP-HPLC Protocol
A well-developed RP-HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[7]
Experimental Protocol: RP-HPLC Purity Analysis of a Substituted Piperazine-2,5-Dione
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Chiral HPLC: Resolving Stereoisomers
For substituted piperazine-2,5-diones with one or more chiral centers, the separation of enantiomers and diastereomers is a regulatory requirement. Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) to differentiate between stereoisomers.
The Power of Chiral Recognition
Chiral recognition in HPLC is achieved through the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The differing stability of these complexes leads to different retention times for the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including piperazine derivatives.[2][8]
Diagram: Chiral HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol: Chiral HPLC Separation of DKP Enantiomers
-
Instrumentation: HPLC system with an isocratic or gradient pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane/Ethanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL.
Comparison of HPLC Methods
| Feature | Reversed-Phase HPLC | Chiral HPLC |
| Primary Application | Achiral purity, separation from linear precursors | Enantiomeric and diastereomeric purity |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl | Polysaccharide-based (Cellulose, Amylose) |
| Typical Mobile Phase | Water/Acetonitrile or Methanol with acid modifier | Hexane/Alcohols, Polar organic solvents |
| Common Impurities Detected | Starting materials, linear dipeptides, degradation products | Enantiomers, diastereomers |
| Advantages | Robust, versatile, widely applicable | Essential for stereoisomeric purity |
| Limitations | Cannot separate enantiomers | Can be less robust, more expensive columns |
Orthogonal and Complementary Techniques
While HPLC is the primary tool, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different chemical principles.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is invaluable for impurity profiling, as it can detect and identify impurities that may co-elute with the main peak in a UV chromatogram.[9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of unknown impurities.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable substituted piperazine-2,5-diones or their derivatives, GC-MS can be a powerful analytical tool. It offers excellent separation efficiency and provides mass spectral data for confident identification of impurities.[6][10]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the same substance.[7] By integrating the signals of the analyte with those of a certified internal standard of known purity, a highly accurate purity value can be obtained.[3][11] This makes qNMR an excellent orthogonal technique to HPLC for purity confirmation.
Diagram: Integrated Purity Analysis Workflow
Caption: Integrated workflow for purity analysis.
Conclusion
The purity analysis of substituted piperazine-2,5-diones is a multifaceted task that requires a strategic combination of analytical techniques. RP-HPLC serves as the foundation for assessing achiral purity, while chiral HPLC is indispensable for resolving stereoisomers. The integration of orthogonal methods like LC-MS for impurity identification and qNMR for absolute purity confirmation provides a comprehensive and robust assessment of the drug substance's quality. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently ensure the purity, safety, and efficacy of their DKP-based therapeutic candidates.
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Patsnap. (2023, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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MDPI. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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Current Research in Nutrition and Food Science Journal. (2016). Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Retrieved from [Link]
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PubMed Central. (2021). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1,4-diacetylpiperazine-2,5-dione Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1,4-diacetylpiperazine-2,5-dione derivatives against relevant biological targets. As researchers and drug development professionals, understanding the molecular interactions that drive the therapeutic potential of these compounds is paramount. This document will not only outline a detailed protocol but also delve into the scientific rationale behind the experimental choices, ensuring a robust and insightful computational analysis.
The diketopiperazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products with diverse biological activities, including anticancer, antiviral, and antioxidant effects.[1][2] The this compound core offers a versatile platform for synthetic modifications, allowing for the exploration of a wide chemical space to optimize biological activity.[3] Molecular docking, a powerful in silico method, allows us to predict the binding orientation and affinity of these derivatives to specific protein targets at an atomic level, thereby guiding further drug design and development efforts.[4]
This guide will focus on two case studies to illustrate the comparative docking workflow:
-
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.
-
Antiviral Activity: Targeting the SARS-CoV-2 main protease (Mpro).
The Scientific Rationale: Why Comparative Docking?
Molecular docking is a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into structure-activity relationships (SAR).[4] A comparative approach, where the compound of interest is evaluated alongside known inhibitors (positive controls), is crucial for several reasons:
-
Validation of the Docking Protocol: Successfully reproducing the binding mode of a known inhibitor provides confidence in the chosen docking parameters and scoring function.
-
Benchmarking Performance: Comparing the predicted binding affinity of novel derivatives to that of established drugs offers a preliminary assessment of their potential potency.
-
Understanding Binding Interactions: By analyzing the similarities and differences in the binding modes of various compounds, we can identify key molecular interactions that are essential for inhibitory activity.
Part 1: Comparative Docking Against EGFR Kinase Domain (Anticancer Target)
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its kinase domain is the binding site for several successful anti-cancer drugs.[5][6][7] We will perform a comparative docking study of selected this compound derivatives against the EGFR kinase domain and compare their performance with the known inhibitors Erlotinib and Doxorubicin.
Selected Compounds for EGFR Docking
For this study, we will use the parent this compound and two of its derivatives with reported anticancer activity.[8][9]
-
Ligand 1: this compound
-
Ligand 2: (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione
-
Ligand 3: A tryptamine-piperazine-2,5-dione conjugate with demonstrated anticancer potential.
-
Reference 2: Doxorubicin (a widely used chemotherapy drug)
Experimental Workflow: EGFR Docking
The following diagram illustrates the key steps in our comparative docking workflow against the EGFR kinase domain.
Caption: Workflow for the comparative docking study against EGFR.
Detailed Protocol: EGFR Docking with AutoDock Vina
This protocol provides a step-by-step guide for performing the docking analysis using AutoDock Vina, a widely used and freely available software.
1. Preparation of the Receptor (EGFR)
-
Step 1.1: Download the crystal structure of the EGFR kinase domain in complex with Erlotinib from the Protein Data Bank (PDB ID: 1M17).[5][7][11]
-
Step 1.2: Using molecular visualization software such as UCSF Chimera or PyMOL, remove water molecules and any co-crystallized ligands from the PDB file.
-
Step 1.3: Add polar hydrogens to the protein structure.
-
Step 1.4: Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Step 1.5: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[12]
2. Preparation of the Ligands
-
Step 2.1: Obtain the 2D structures of the this compound derivatives and the reference compounds (Erlotinib and Doxorubicin). These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
Step 2.2: Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Step 2.3: Assign partial charges to the ligand atoms.
-
Step 2.4: Define the rotatable bonds in the ligands.
-
Step 2.5: Save the prepared ligand structures in the PDBQT file format.
3. Grid Box Generation
-
Step 3.1: Load the prepared EGFR (PDBQT file) into AutoDock Tools.
-
Step 3.2: Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire binding site of the receptor. For this study, the grid box will be centered on the co-crystallized Erlotinib binding site in the original PDB file.
4. Running AutoDock Vina
-
Step 4.1: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Step 4.2: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Step 4.3: AutoDock Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
5. Analysis of Results
-
Step 5.1: Visualize the docking results using software like PyMOL or Discovery Studio.
-
Step 5.2: Analyze the predicted binding poses of the ligands within the EGFR active site.
-
Step 5.3: Identify the key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Step 5.4: Compare the binding affinities and interaction patterns of the this compound derivatives with those of Erlotinib and Doxorubicin.
Anticipated Results and Comparative Data: EGFR Target
The docking results will be summarized in a table for easy comparison. The binding affinity (in kcal/mol) provides a quantitative measure of the predicted binding strength, with more negative values indicating a stronger interaction. The analysis of interacting residues will provide qualitative insights into the binding mode.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (EGFR) |
| Ligand 1 | TBD | TBD |
| Ligand 2 | TBD | TBD |
| Ligand 3 | TBD | TBD |
| Erlotinib | -7.3 to -9.192[5][6] | Met769, Lys721, Leu694, Asp831[1][6][11][13] |
| Doxorubicin | TBD | TBD |
TBD: To Be Determined by the docking simulation.
Part 2: Comparative Docking Against SARS-CoV-2 Main Protease (Antiviral Target)
The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[14][15][16] We will conduct a comparative docking study of this compound derivatives against Mpro and compare their performance with the known inhibitor Nirmatrelvir (a component of Paxlovid).[17][18]
Selected Compounds for Mpro Docking
-
Ligand 1: this compound
-
Ligand 4: A this compound derivative with potential antiviral activity.
-
Ligand 5: Another structurally distinct this compound derivative.
-
Reference 3: Nirmatrelvir (a known SARS-CoV-2 Mpro inhibitor)[17][19]
Experimental Workflow: Mpro Docking
The workflow for the Mpro docking study is analogous to the EGFR study, with the primary difference being the protein target and the reference compound.
Caption: Workflow for the comparative docking study against SARS-CoV-2 Mpro.
Detailed Protocol: Mpro Docking with AutoDock Vina
The protocol for Mpro docking is the same as for EGFR, with the following specific modifications:
-
Receptor Preparation: Download a suitable crystal structure of SARS-CoV-2 Mpro from the PDB (e.g., 6LU7, 7K3T, 7JQ2, 8DFE, 8IG9).[14][15][16][20][21]
-
Ligand Preparation: Prepare the 3D structures of the selected this compound derivatives and Nirmatrelvir.
-
Grid Box Generation: Center the grid box on the active site of Mpro, which is typically defined by the location of the catalytic dyad (Cys145 and His41).
Anticipated Results and Comparative Data: Mpro Target
A similar comparative table will be generated for the Mpro docking results.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Mpro) |
| Ligand 1 | TBD | TBD |
| Ligand 4 | TBD | TBD |
| Ligand 5 | TBD | TBD |
| Nirmatrelvir | -8.3[22] | Cys145, His41, Met165, Glu166, Gln189[18] |
TBD: To Be Determined by the docking simulation.
Discussion and Interpretation of Results
The comparative analysis of the docking results will form the core of the discussion. Key points to address include:
-
Correlation with Experimental Data: If available, correlate the predicted binding affinities with experimental data (e.g., IC50 values) for the studied compounds.
-
SAR Insights: Analyze how structural modifications in the this compound derivatives influence their binding affinity and interaction patterns.
-
Identification of Key Interactions: Highlight the specific amino acid residues and types of interactions that appear to be crucial for binding to the target proteins.
-
Lead Compound Identification: Based on the docking results, identify the most promising derivatives for further experimental validation.
-
Limitations of the Study: Acknowledge the inherent limitations of molecular docking, such as the rigid receptor assumption (in most standard protocols) and the approximate nature of scoring functions.
Conclusion
This guide provides a robust and scientifically sound framework for conducting comparative docking studies of this compound derivatives. By following the detailed protocols and applying a comparative mindset, researchers can gain valuable insights into the therapeutic potential of these compounds and make data-driven decisions in the drug discovery process. The integration of computational and experimental approaches will ultimately accelerate the development of novel therapeutics based on this versatile chemical scaffold.
References
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available from: [Link]
-
The ribbon representations of (a) SARS-CoV-2 main protease (PDB id... ResearchGate. Available from: [Link]
-
Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. Available from: [Link]
-
6LU7: The crystal structure of COVID-19 main protease in complex with an inhibitor N3. National Center for Biotechnology Information. Available from: [Link]
-
8IG9: Crystal structure of SARS-Cov-2 main protease M49I mutant in complex with GC376. RCSB PDB. Available from: [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available from: [Link]
-
7JQ2: Structure of the SARS-CoV-2 main protease in complex with inhibitor MPI5. RCSB PDB. Available from: [Link]
-
8DFE: Crystal Structure of SARS-CoV-2 Main Protease (Mpro) S144L Mutant. RCSB PDB. Available from: [Link]
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Docking of compounds in the EGFR ATP binding site (PDB:1M17). ResearchGate. Available from: [Link]
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Molecular Insights into Structural Dynamics and Binding Interactions of Selected Inhibitors Targeting SARS-CoV-2 Main Protease. PubMed. Available from: [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]
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Tutorial – AutoDock Vina. The Scripps Research Institute. Available from: [Link]
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Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Bioscience Biotechnology Research Communications. Available from: [Link]
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Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available from: [Link]
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In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research. Available from: [Link]
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Computational molecular modeling of Paxlovid binding. ChemRxiv. Available from: [Link]
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Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal. Available from: [Link]
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Computational Insights into SARS-CoV-2 Main Protease Mutations and Nirmatrelvir Efficacy: The Effects of P132H and P132H-A173V. PMC. Available from: [Link]
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Assessing the Drug-Likeness of 1,4-Diacetylpiperazine-2,5-dione Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] The journey from a promising hit compound to a marketable drug is long and fraught with attrition, with many candidates failing due to poor pharmacokinetic properties.[2] This guide provides an in-depth technical comparison for assessing the drug-likeness of a promising class of compounds: 1,4-diacetylpiperazine-2,5-dione derivatives. These scaffolds, belonging to the broader class of 2,5-diketopiperazines (DKPs), are prevalent in nature and possess a rigid, stable backbone ideal for presenting diverse chemical functionalities to biological targets.[3][4][5] Their derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. We will explore both computational (in silico) and experimental (in vitro) methods for evaluating these derivatives, grounded in authoritative principles of medicinal chemistry.
The Foundational Pillars of Drug-Likeness: Beyond Potency
High binding affinity to a biological target is only the first hurdle. A successful drug must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8][9][10] Assessing these properties early allows for the prioritization of candidates with a higher probability of success in clinical trials.[8][9]
Lipinski's Rule of Five: A First-Pass Filter
In 1997, Christopher A. Lipinski formulated a set of simple heuristics based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[8][11] This "Rule of Five" (RO5) predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[8][11]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[8][11]
-
An octanol-water partition coefficient (log P) not greater than 5. [8][11]
While a valuable and widely used tool, it's crucial to recognize that the RO5 is a guideline, not an immutable law. Many successful drugs, particularly natural products and those utilizing active transport mechanisms, fall outside these parameters.[11][13][14]
ADMET Profiling: A Deeper Dive into Pharmacokinetics
Beyond the initial filter of RO5, a more comprehensive ADMET profile is necessary.[9][15] This involves predicting and measuring a wider range of physicochemical and biological properties that influence a drug's journey through the body.[16][17][18] Key parameters include:
-
Solubility: Poor aqueous solubility can limit absorption and bioavailability.[15][16]
-
Permeability: The ability to cross biological membranes, such as the intestinal wall, is critical for oral drugs.
-
Metabolic Stability: Rapid metabolism by enzymes like the cytochrome P450 family can lead to a short duration of action.[15]
-
Toxicity: Early identification of potential toxic liabilities is essential to avoid late-stage failures.[9]
Comparative Analysis of this compound Derivatives
To illustrate the practical application of drug-likeness assessment, we will compare the parent compound, this compound, with three hypothetical derivatives. These derivatives have been designed to showcase how different substituents can modulate key physicochemical properties.
The parent scaffold, this compound, has a molecular weight of 198.18 g/mol .[19][20][21]
Caption: Structural relationship between the parent scaffold and hypothetical derivatives.
In Silico Drug-Likeness Profile
The following table summarizes the calculated drug-likeness properties for our compound set. These values can be readily generated using various computational chemistry software packages.[1][2]
| Compound | Molecular Weight (Da) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) | Rule of Five Violations |
| Parent Compound | 198.18[19][20][22] | 0[20] | 4[20] | -1.25 to -1.4[19][20] | 74.76[20] | 0 |
| Derivative A (Phenyl) | 274.27 | 0 | 4 | ~0.5 | 74.76 | 0 |
| Derivative B (4-Hydroxyphenyl) | 290.27 | 1 | 5 | ~0.2 | 95.00 | 0 |
| Derivative C (4-Chlorophenyl) | 308.71 | 0 | 4 | ~1.2 | 74.76 | 0 |
Analysis of In Silico Data:
All four compounds comfortably adhere to Lipinski's Rule of Five, suggesting a good starting point for oral bioavailability. The parent compound is highly polar (negative LogP), which might hinder membrane permeability but improve aqueous solubility. The introduction of aromatic rings in the derivatives increases lipophilicity (LogP), which is often necessary for interaction with biological targets and membrane passage.[23][24] Derivative B, with its hydroxyl group, introduces a hydrogen bond donor and increases the TPSA, which could enhance solubility and interactions with polar targets but may reduce permeability.
Experimental and In Silico Workflows for Drug-Likeness Assessment
A robust assessment of drug-likeness integrates both computational predictions and experimental validation.[25] In silico methods are invaluable for high-throughput screening of large compound libraries, while in vitro assays provide essential real-world data on the most promising candidates.[1][26]
Caption: Integrated workflow for drug-likeness assessment.
Experimental Protocols
Protocol 1: In Silico Prediction of Drug-Likeness Properties
Objective: To computationally evaluate a library of virtual compounds against key drug-likeness parameters.
Methodology:
-
Structure Preparation:
-
Draw the chemical structures of the parent compound and its derivatives using chemical drawing software (e.g., ChemDraw).
-
Convert the structures into a suitable format for computational analysis, such as SMILES or MOL files.[2]
-
-
Property Calculation:
-
Import the structural files into a computational chemistry platform (e.g., Schrödinger Suite, MOE, or free online tools like SwissADME).
-
Run calculations to determine key physicochemical properties:
-
Molecular Weight (MW)
-
Octanol-Water Partition Coefficient (LogP)
-
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)
-
Topological Polar Surface Area (TPSA)
-
-
-
ADMET Prediction:
-
Utilize built-in modules or dedicated software to predict ADMET properties.[9][15] These models use quantitative structure-activity relationship (QSAR) algorithms based on large datasets of known drugs.[26]
-
Predict parameters such as aqueous solubility, blood-brain barrier penetration, CYP450 inhibition, and potential toxicity.
-
-
Data Analysis:
-
Compile the calculated and predicted data into a spreadsheet for comparison.
-
Filter the compounds based on desired criteria (e.g., no Rule of Five violations, predicted solubility > 10 µM).
-
Rank the compounds based on their overall drug-likeness profile to prioritize candidates for synthesis and in vitro testing.
-
Protocol 2: Experimental Determination of LogP (Shake-Flask Method)
Objective: To experimentally measure the hydrophobicity of a compound, a critical factor in its ADME profile.[23]
Causality: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of a compound between an aqueous phase (n-octanol-saturated water) and a lipid phase (water-saturated n-octanol), mimicking its distribution between aqueous and lipid environments in the body.
Methodology:
-
Preparation of Phases:
-
Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes of n-octanol and purified water in a separatory funnel. Shake vigorously and allow the layers to separate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the water-saturated n-octanol and n-octanol-saturated water.
-
Spike a small volume of the compound stock solution into the vial. The final concentration should be detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in aqueous phase].
-
Calculate LogP as: LogP = log10(P).
-
Conclusion
The assessment of drug-likeness is a multi-faceted and indispensable component of modern drug discovery.[27][28] By integrating early-stage in silico predictions with targeted in vitro experiments, research teams can make more informed decisions, efficiently allocating resources to compounds with the highest probability of clinical success. The this compound scaffold represents a promising starting point for the development of new therapeutics. A systematic evaluation of its derivatives, guided by the principles and protocols outlined in this guide, will be critical to unlocking their full therapeutic potential. This approach of failing early and cheaply ultimately accelerates the delivery of safe and effective medicines to patients.[1]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Piperazine-2,5-dione-Based Compounds
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in bioactive compounds. These are termed "privileged structures" due to their ability to interact with multiple biological targets. The 2,5-diketopiperazine (DKP) scaffold, the smallest possible cyclic peptide, is a quintessential example of such a structure. Found in a diverse array of natural products, the DKP ring confers significant proteolytic stability compared to linear peptides, a crucial advantage for drug development.
The synthetic compound 1,4-diacetylpiperazine-2,5-dione serves as a versatile and economical starting point for generating vast libraries of DKP derivatives. By leveraging this core, researchers have developed compounds with a wide spectrum of therapeutic potential, from anticancer to neuroprotective agents.
This guide provides an in-depth comparison of the efficacy of these compounds, navigating from their performance in controlled, single-cell environments (in vitro) to the complex, systemic challenges of a whole organism (in vivo). We will explore the causality behind the experimental designs, present key data, and provide the detailed protocols necessary for researchers to conduct these critical evaluations in their own labs.
Part 1: The Landscape of In Vitro Efficacy
The initial evaluation of any new compound begins in vitro. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of many candidate molecules to identify those with the highest potential. For piperazine-2,5-dione derivatives, in vitro studies have primarily focused on anticancer and neuroprotective activities.
Potent Anticancer Activity Across Diverse Cell Lines
The cytotoxic potential of DKP derivatives against cancer cells is a major area of investigation. The standard metric for this activity is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates higher potency.
Numerous studies have demonstrated the potent in vitro anticancer effects of these compounds. For instance, a series of novel 3,6-diunsaturated 2,5-DKP derivatives showed impressive activity against lung (A549) and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[1][2] Similarly, naturally occurring oxyprenylated diketopiperazines have been tested against a panel of six human cancer cell lines, with deoxymicelianamide showing IC₅₀ values ranging from 2 to 23 µM.[3] Another study synthesized six different diketopiperazines and found that cyclo(Tyr-Cys) was particularly effective against cervical, colon (HT-29), and breast (MCF-7) carcinoma cells.[4]
Table 1: Summary of In Vitro Anticancer Efficacy of Selected Piperazine-2,5-dione Derivatives
| Compound Class/Name | Target Cell Line | IC₅₀ (µM) | Key Structural Feature / Observation | Source |
| Compound 11 (3,6-diunsaturated DKP) | A549 (Lung) | 1.2 | Naphthalen-1-ylmethylene & 2-methoxybenzylidene groups | [1] |
| HeLa (Cervical) | 0.7 | [1] | ||
| Deoxymicelianamide | Various (6 lines) | 2 - 23 | Geranyloxy side chain and exocyclic double bond are crucial for activity | [3] |
| Cyclo(Tyr-Cys) | HT-29 (Colon) | >10 (approx. 40% inhibition at 10µM) | Cysteine-containing cyclic dipeptide | [4] |
| HeLa (Cervical) | <10 (approx. 75% inhibition at 10µM) | [4] | ||
| MCF-7 (Breast) | >10 (approx. 45% inhibition at 10µM) | [4] |
Neuroprotective and Antioxidant Potential
Beyond cancer, the DKP scaffold is being explored for its potential in treating neurodegenerative diseases, where oxidative stress and protein aggregation are key pathological features. A study on 1,4-disubstituted piperazine-2,5-dione derivatives found that several compounds could effectively protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced oxidative damage.[5] Other research has focused on developing multi-target compounds that can simultaneously address the amyloid-β plaques and tau tangles characteristic of Alzheimer's disease.[6][7] These studies highlight the versatility of the scaffold to address complex, multi-factorial diseases.
Unveiling the Mechanism: Apoptosis and Cell Cycle Arrest
Demonstrating that a compound can kill cancer cells (cytotoxicity) is only the first step. The critical follow-up question is how it achieves this. Understanding the mechanism of action is essential for predicting efficacy and potential side effects. The most desirable anticancer agents induce programmed cell death, or apoptosis , rather than necrosis, as apoptosis is a cleaner, less inflammatory process.
For example, the highly potent Compound 11 was found to induce apoptosis and block cell cycle progression in the G2/M phase in both A549 and HeLa cells.[1] This dual mechanism—triggering cellular suicide and halting cell division—is a hallmark of an effective chemotherapeutic agent.
The choice of these assays is causal:
-
Apoptosis Assays (e.g., Annexin V staining) are used to see if the drug is triggering the cell's own self-destruct pathways.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining) is used to determine if the drug is preventing cells from dividing and proliferating.
Part 3: Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate efficacy data must be robust and well-validated. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol: Cell Viability Assessment (MTT Assay)
Causality: This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The rationale is that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is therefore directly proportional to the number of living cells. Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [8]4. Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solvent (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals. [8][9]6. Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.
Protocol: Apoptosis Detection (Annexin V/PI Staining)
Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry. [10] Methodology:
-
Cell Treatment: Culture and treat cells with the test compound in 6-well plates for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant (which contains apoptotic cells that have detached).
-
Washing: Wash the collected cells (approx. 1-5 x 10⁵) once with cold 1X PBS. Centrifuge and discard the supernatant. [11]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark. [11]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Protocol: Murine Xenograft Model for Anticancer Efficacy
Causality: To test a compound's efficacy in a physiological context that mimics a human tumor, cancer cells are implanted into immunodeficient mice. These mice lack a functional immune system, preventing the rejection of the human cells. The growth of the resulting tumor can be monitored and the effect of drug treatment quantified. This is the gold standard for preclinical in vivo efficacy testing. [12][13] Methodology:
-
Cell Preparation: Culture the desired human cancer cell line. On the day of implantation, harvest the cells and ensure viability is >95%. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. For some cell lines, mixing 1:1 with Matrigel can improve tumor formation. [14]2. Implantation: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), aged 6-8 weeks. Anesthetize a mouse and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Growth and Randomization: Monitor the mice 2-3 times per week for tumor growth. Measure tumor dimensions (length and width) with digital calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control).
-
Drug Administration: Administer the compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Conclusion & Future Outlook
The this compound scaffold and its derivatives represent a highly promising class of compounds with demonstrated, potent in vitro efficacy against a range of cancer cell lines and in models of neurodegeneration. Mechanistic studies confirm their ability to induce apoptosis and cell cycle arrest, desirable features for anticancer agents.
However, the journey from a petri dish to a patient is long and fraught with challenges. The critical bottleneck remains the translation of this in vitro promise into tangible in vivo efficacy. As the case studies show, this requires a rigorous, parallel focus on optimizing the pharmacokinetic properties of these molecules to ensure they can reach their target in the body at therapeutic concentrations.
Future research should prioritize conducting and publishing comprehensive PK studies alongside in vitro screening. The most potent anticancer derivatives identified in cell-based assays warrant immediate investigation in xenograft models to bridge the current data gap. By integrating these in vitro and in vivo approaches, the full therapeutic potential of this privileged chemical scaffold can be realized.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diacetylpiperazine-2,5-dione
As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and compliant management of the chemical reagents we employ. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2), a heterocyclic compound often used as an organic synthesis intermediate. Adherence to these protocols is not merely a matter of regulatory compliance but a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is not a benign substance; its hazard profile necessitates that it be treated as regulated hazardous waste. Drain or standard trash disposal is strictly prohibited.[1][2] The primary hazards, as classified under the Globally Harmonized System (GHS), dictate the need for cautious handling and specialized disposal.[3]
| Hazard Classification | GHS Hazard Statement | Description | Primary Precaution |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Avoid ingestion; wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves and a lab coat. Avoid skin contact. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Personnel with known sensitivities should avoid handling. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear chemical safety goggles. |
| Water Hazard | WGK 3 | Highly hazardous for water. | Prevent release to the environment; do not dispose of down the drain.[4] |
These classifications are the causal basis for the subsequent disposal procedures. The potential for skin sensitization means that even minor, repeated exposures could lead to an adverse allergic reaction, while its high water hazard classification underscores the environmental imperative to prevent its entry into aquatic systems.[4]
The Core Directive: Segregation and Containment in a Satellite Accumulation Area (SAA)
The foundational principle of laboratory chemical waste management is the immediate and proper segregation of waste at its point of generation.[5] This is accomplished through a designated Satellite Accumulation Area (SAA), a space within the laboratory under the direct control of trained personnel.[1][6]
Causality: Commingling incompatible waste streams is a primary cause of laboratory incidents. For instance, mixing oxidizing agents with organic compounds like this compound can lead to fire or explosion.[6] Therefore, this compound's waste stream must be kept separate from other chemical classes.
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation.[7]
-
Containment: The area should have secondary containment, such as a chemical-resistant tray or tub, capable of holding the contents of the largest container within it.[6]
-
Capacity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) chemicals, this limit is one quart.[1] While this compound is not typically P-listed, it is best practice to keep waste volumes minimal.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the validated, self-contained procedure for handling the compound from the moment it is deemed waste to its final handoff for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: To prevent exposure via the routes identified in the hazard profile.
-
Procedure: Before handling the waste container, ensure you are wearing:
-
Nitrile gloves (or other chemically resistant gloves).
-
A properly buttoned laboratory coat.
-
Chemical safety goggles or a face shield.[4]
-
Step 2: Waste Characterization
-
Rationale: To ensure the waste is correctly identified for the disposal vendor.
-
Procedure: The waste is classified as non-halogenated organic solid waste . This stream includes:
-
Expired or unused this compound.
-
Labware (e.g., weigh boats, pipette tips) grossly contaminated with the solid compound.
-
Personal protective equipment (e.g., gloves) with visible contamination.
-
Step 3: Container Selection and Labeling
-
Rationale: Proper containment prevents leaks and ensures clear communication of hazards. The Occupational Safety and Health Administration (OSHA) mandates specific container standards.[5]
-
Procedure:
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid.[6] The original product container is often a suitable choice if it is in good condition.[6]
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Fill out the label completely and legibly, including:
-
Step 4: Accumulation and Storage
-
Rationale: Safe temporary storage is critical to prevent accidents and ensure regulatory compliance.
-
Procedure:
-
Place the properly labeled container in your designated SAA.
-
Keep the container lid securely closed at all times, except when adding waste.[6] This is a critical and frequently cited violation; it prevents the release of vapors and protects against spills.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][8]
-
Step 5: Arranging for Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and certified vendor to ensure it is managed in an environmentally sound manner, in accordance with the Resource Conservation and Recovery Act (RCRA).[5]
-
Procedure:
-
Once the container is full or has been in the SAA for a designated period (typically not exceeding one year), contact your institution's EHS office to schedule a waste pickup.[6][9]
-
Do not attempt to transport the waste yourself. Trained EHS personnel or certified contractors will handle the final removal and disposal.
-
Managing Spills and Contaminated Materials
Accidents happen, and a robust protocol includes clear steps for emergency response.
-
Rationale: A swift and correct response minimizes exposure and environmental contamination.
-
Procedure for Minor Spills (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust.[8]
-
Carefully sweep or scoop the material into your designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels) as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.[9]
-
Visualizing the Disposal Workflow
This diagram illustrates the decision-making process and logical flow for managing this compound waste.
Caption: Decision workflow for proper waste management.
References
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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ChemBK. 1,4-DIACETYL-PIPERAZINE-2,5-DIONE. [Link]
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Operational Guide: Personal Protective Equipment for Handling 1,4-Diacetylpiperazine-2,5-dione
As a Senior Application Scientist, this guide moves beyond mere compliance, embedding field-proven insights into every recommendation. Our objective is to equip you, our scientific colleagues, with a robust framework for handling 1,4-Diacetylpiperazine-2,5-dione that is both scientifically sound and operationally practical. This document is structured to explain the causality behind each safety protocol, ensuring that every step is a self-validating component of a comprehensive safety system.
Foundational Safety: Understanding the Hazard Profile
This compound (CAS No. 3027-05-2) is a solid organic compound that presents several key hazards requiring meticulous control measures.[1][2] A thorough understanding of its GHS classification is the first step in mitigating risk.
According to aggregated GHS data, this compound is classified as follows:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4) [3]
-
Causes skin irritation (Skin Irritation - Category 2) [3]
-
May cause an allergic skin reaction (Skin Sensitization - Category 1) [3]
-
Causes serious eye irritation (Eye Irritation - Category 2) [3]
The primary risks stem from direct contact and accidental ingestion. The designation as a skin sensitizer is particularly critical; initial exposures may only cause mild irritation, but subsequent contact can trigger a more severe allergic response. Therefore, the core of our protective strategy is the absolute prevention of skin and eye contact.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Pictogram | Practical Implication in the Lab |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Warning [3] | GHS07 | Prevention of ingestion via contaminated hands or surfaces is critical. No eating or drinking in the lab.[3] |
| Skin Irritation (Category 2) | H315 | Warning [3] | GHS07 | Direct contact with skin can cause redness, inflammation, and discomfort.[3] |
| Skin Sensitization (Category 1) | H317 | Warning [3] | GHS07 | May lead to an allergic skin reaction upon repeated exposure, even at low levels.[3] |
| Serious Eye Irritation (Category 2) | H319 | Warning [3] | GHS07 | Accidental contact with eyes will cause significant irritation and potential damage.[3] |
The Hierarchy of Controls: Engineering Solutions First
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the prior implementation of robust engineering and administrative controls.
-
Engineering Controls: The primary method for controlling exposure to solid this compound is to minimize dust generation and contain the material.
-
Chemical Fume Hood: All weighing and transfer operations involving the powder form of this chemical should be conducted inside a certified chemical fume hood.[4] This contains any airborne particulates and protects the user's breathing zone.
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (VBE) provides containment directly at the source, offering superior protection against inhaling fine powders.
-
-
Administrative Controls:
-
Designate specific areas for handling this compound.
-
Restrict access to authorized and trained personnel.
-
Ensure safety data sheets (SDS) are readily accessible.[5]
-
Mission-Specific PPE Selection Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following protocol provides a tiered approach.
Eye and Face Protection
Given the "serious eye irritation" classification, robust eye protection is non-negotiable.[3]
-
Standard Operations: For handling small quantities (<1g) within a fume hood, ANSI Z87.1-compliant safety glasses with permanently affixed side shields are the minimum requirement.
-
Higher Risk Operations: When weighing larger quantities or performing transfers that could generate dust, chemical splash goggles that form a seal around the eyes are required.[6] If there is any risk of splashing a solution of the compound, a full-face shield should be worn over the chemical splash goggles.
Skin and Body Protection
Preventing skin contact is paramount due to the compound's irritant and sensitizing properties.[3]
-
Gloves:
-
Material: Nitrile gloves are the standard recommendation for handling solid chemicals where prolonged solvent exposure is not a factor. They offer excellent resistance to powders and incidental splashes.
-
Technique: Always use two pairs of gloves (double-gloving). This provides a critical safety buffer; if the outer glove is compromised or contaminated, it can be safely removed without exposing the skin.
-
Inspection and Replacement: Before use, always inspect gloves for any signs of degradation or punctures. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.[7]
-
-
Lab Coat/Gown:
-
A clean, buttoned lab coat is mandatory for all procedures.
-
For tasks involving larger quantities (>10g) or with a significant risk of contamination, a disposable, solid-front protective gown should be worn over the lab coat. It is crucial to use PPE made of proven resistant materials.[8]
-
Respiratory Protection
While engineering controls are the primary means of respiratory protection, supplemental PPE may be necessary.
-
When is it Required? Respiratory protection should be used if engineering controls are insufficient to control dust, during a spill cleanup outside of a containment device, or when handling very large quantities. The precautionary statement P261 ("Avoid breathing dust") underscores this necessity.[3]
-
Selection: For protection against solid particulates, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[8]
-
Programmatic Requirement: Use of any respirator must occur within the context of a comprehensive institutional respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[7]
Table 2: Task-Based PPE Configuration
| Risk Level | Example Tasks | Minimum Required PPE |
|---|---|---|
| Low | Handling sealed containers, preparing solutions <10 mL inside a fume hood. | Single pair of nitrile gloves, lab coat, safety glasses with side shields. |
| Medium | Weighing <10g of powder inside a fume hood, routine transfers. | Double-gloved nitrile gloves, lab coat, chemical splash goggles. |
| High | Weighing >10g of powder, cleaning up spills, operations outside of a fume hood. | Double-gloved nitrile gloves, disposable gown over lab coat, chemical splash goggles and face shield, NIOSH-approved N95 respirator. |
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following diagram and protocol outline the critical steps for safely weighing and preparing a solution of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol for Weighing and Solubilization
-
Preparation: Confirm the chemical fume hood is operational. Don your inner layer of PPE: lab coat, chemical splash goggles, and the first pair of nitrile gloves.
-
Work Area Setup: Lay down a disposable, plastic-backed absorbent pad on the work surface inside the fume hood.
-
Final PPE: Don the second (outer) pair of nitrile gloves.
-
Handling: Carefully transfer the required amount of this compound from the stock bottle to a tared weigh boat or beaker. Keep containers sealed when not in use.
-
Cleanup: Once the desired amount is weighed and the stock bottle is sealed, wipe down the spatula and any contaminated surfaces with a damp cloth. Dispose of the cloth and weigh boat in the designated solid waste container.
-
PPE Doffing (Outer Layer): Remove the outer pair of gloves by peeling them off so they are inside-out, avoiding contact with the contaminated outer surface. Dispose of them in the designated waste stream.
-
PPE Doffing (Inner Layer): After exiting the immediate work area, remove the lab coat and inner gloves.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves, absorbent pads, and gowns, that has come into contact with the chemical must be disposed of as hazardous chemical waste.[9]
-
Chemical Waste: Unused solid material and solutions should be collected in a clearly labeled, sealed hazardous waste container.
-
Spill Cleanup: In case of a spill, cordon off the area. Wear the "High Risk" PPE configuration described in Table 2. Gently cover the spill with an inert absorbent material. Carefully scoop the material into a designated hazardous waste container.[4] Do not use water to clean up the dry powder, as this can create a more easily spread slurry.
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention, especially if irritation or a rash develops.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4] Seek medical attention.
By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your health.
References
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PubChem. 1,4-Diacetyl-2,5-piperazinedione | C8H10N2O4 | CID 540371. National Center for Biotechnology Information. [Link]
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Centers for Disease Control and Prevention (CDC). Criteria for a recommended standard: occupational exposure to diacetyl and 2,3-pentanedione.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
